Domperidone Impurity C
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Domperidone Impurity C: A Comprehensive Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over impurities. This guide provides a detailed technical overview of Domperidone Impurity C, a known related substance of the antiemetic and prokinetic agent, domperidone. Understanding the precise chemical structure and formation of such impurities is a critical aspect of drug development, quality control, and regulatory compliance.
Chemical Identity and Structure
This compound is chemically identified as the N-oxide derivative of domperidone. This modification occurs on the tertiary amine of the piperidine ring, a common site for metabolic oxidation.
Systematic IUPAC Name:
5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one.[1]
An alternative, equally valid IUPAC name is: cis-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide.[2]
Common Synonyms:
The most common synonym for this impurity is Domperidone N-Oxide .[2][3][4]
Key Chemical Data
| Identifier | Value | Source(s) |
| CAS Number | 118435-03-3 | [1][2][3][4][5] |
| Molecular Formula | C22H24ClN5O3 | [1][2][3][5] |
| Molecular Weight | 441.91 g/mol | [2][3] |
Structural Representation
The chemical structure of this compound is distinguished from the parent domperidone molecule by the presence of an N-oxide functional group on the piperidine nitrogen.
Caption: 2D structure of this compound (Domperidone N-Oxide).
Formation and Synthesis Context
This compound is primarily known as an oxidative degradation product of domperidone.[6][7] The tertiary amine within the piperidine ring of the domperidone molecule is susceptible to oxidation, leading to the formation of the N-oxide. This degradation can potentially occur during synthesis, formulation, or storage under oxidative stress conditions, such as exposure to hydrogen peroxide.[6][7]
The formation of impurities like Domperidone N-Oxide is a critical consideration in pharmaceutical manufacturing and stability studies.[8] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require rigorous stress testing to identify potential degradation products.[9][10]
The synthesis of this compound as a reference standard is essential for its accurate identification and quantification in domperidone drug substances and products.[8] This allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor and control the levels of this impurity within acceptable limits.
Analytical Characterization
The unambiguous identification of this compound relies on a combination of advanced analytical techniques. A comprehensive Certificate of Analysis for this impurity standard would typically include data from:
-
Mass Spectrometry (MS): To confirm the molecular weight of 441.91 g/mol and provide fragmentation patterns consistent with the N-oxide structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the exact molecular structure, showing characteristic shifts in the signals of protons and carbons adjacent to the N-oxide group compared to the parent domperidone molecule.[6]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard and as a method for quantifying the impurity in drug samples.[8]
Regulatory Significance and Control
This compound is listed in the European Pharmacopoeia (EP) and is a specified impurity that must be monitored in domperidone API and finished products.[1][11] The presence of impurities can affect the quality, safety, and efficacy of a drug. Therefore, strict limits are set by regulatory authorities for their acceptable levels. Pharmaceutical manufacturers must demonstrate that their processes consistently control impurities within these established limits.
The availability of a well-characterized reference standard for this compound is crucial for:
-
Analytical Method Development and Validation: Serving as a benchmark for identifying and quantifying the impurity.[1]
-
Quality Control (QC): Routine testing of raw materials and finished products to ensure compliance with pharmacopeial standards.[1]
-
Stability Studies: Assessing the impact of environmental factors (e.g., heat, light, humidity) on the drug product over time.
Conclusion
This compound, or Domperidone N-Oxide, is a critical process-related and degradation impurity of domperidone. Its well-defined chemical structure, characterized by the N-oxidation of the piperidine ring, is confirmed by its CAS number, molecular formula, and comprehensive analytical data. A thorough understanding of its formation and a robust analytical strategy for its control are fundamental to ensuring the quality and safety of domperidone-containing pharmaceuticals, in line with stringent global regulatory expectations.
References
-
Cleanchem Laboratories. Domperidone EP Impurity C | CAS No: 118435-03-3. [Link]
-
GLP Pharma Standards. Domperidone EP Impurity C | CAS No- 118435-03-3. [Link]
-
Pharmaffiliates. Domperidone-impurities. [Link]
-
Daicel Pharma Standards. Domperidone Impurities Manufacturers & Suppliers. [Link]
-
Pharmaffiliates. Domperidone - Impurity C | Chemical Name : (1s,4s)-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl). [Link]
-
Venkatasai Life Sciences. Domperidone EP Impurity C | 118435-03-3. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). DOMPERIDONE IMPURITY MIXTURE CRS. [Link]
-
PubMed. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Oxford Academic. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
Prime Scholars. In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. [Link]
-
Royal Society of Chemistry. The methodology for preparing domperidone: strategies, routes and reaction processes. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 6. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. jchr.org [jchr.org]
- 10. primescholars.com [primescholars.com]
- 11. Detailed view [crs.edqm.eu]
An In-Depth Technical Guide to the Synthesis of Domperidone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic route to Domperidone N-Oxide, a primary metabolite and significant impurity of the widely used prokinetic agent, Domperidone. This document is intended for an audience with a strong background in synthetic organic chemistry, offering not just a procedural outline but also the underlying chemical principles and analytical validation necessary for the successful preparation and characterization of this compound.
Introduction: The Significance of Domperidone N-Oxide
Domperidone is a peripherally selective dopamine D2 receptor antagonist, extensively used for its antiemetic and gastroprokinetic properties.[1] As with many pharmaceuticals, understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile. Domperidone N-Oxide is a major oxidative metabolite formed in vivo. Its synthesis is of paramount importance for a variety of applications, including:
-
Pharmacokinetic and Metabolism Studies: As a reference standard for quantifying the metabolite in biological matrices.
-
Impurity Profiling: For the development and validation of analytical methods to control the purity of Domperidone active pharmaceutical ingredient (API) and formulated products.[2]
-
Toxicological Evaluation: To assess any potential biological activity or toxicity associated with the metabolite itself.
This guide will focus on a robust and reproducible laboratory-scale synthesis of Domperidone N-Oxide, its purification, and its thorough analytical characterization.
Strategic Approach to N-Oxidation
The synthesis of Domperidone N-Oxide involves the direct oxidation of the tertiary amine present in the piperidine ring of the Domperidone molecule. Several oxidizing agents are capable of effecting this transformation. The choice of oxidant is critical and is guided by factors such as selectivity, yield, safety, and ease of workup.
Commonly employed reagents for the N-oxidation of tertiary amines include:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose. It is known for its relatively high reactivity and clean reaction profiles.[3]
-
Hydrogen Peroxide: Often used in conjunction with a catalyst or an activating agent (e.g., acetic acid), hydrogen peroxide is an environmentally benign and cost-effective oxidant.[4][5]
-
Other Oxidants: Reagents like potassium dichromate have also been reported to oxidize Domperidone to its N-oxide, though they may be less suitable for preparative scale synthesis due to their toxicity and the harsh reaction conditions often required.[4]
This guide will detail a preferred method utilizing hydrogen peroxide, based on literature precedents for its successful application in forming Domperidone N-Oxide.[5] This choice is motivated by its favorable safety profile and the accessibility of the reagents.
Visualizing the Synthesis Pathway
The overall synthetic transformation is a direct oxidation of the tertiary amine in Domperidone.
Caption: Synthetic route from Domperidone to Domperidone N-Oxide.
Detailed Experimental Protocol
This protocol is based on the oxidative degradation studies of Domperidone, which successfully isolated and characterized the N-oxide product.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Domperidone | >98% | Commercially Available |
| Hydrogen Peroxide | 30% w/w in H₂O | ACS Reagent Grade |
| Methanol | HPLC Grade | |
| Dichloromethane | HPLC Grade | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl Acetate | HPLC Grade | |
| Triethylamine | >99% |
Step-by-Step Synthesis Procedure:
-
Dissolution: Dissolve Domperidone (1.0 g, 2.35 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (5.0 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The product, Domperidone N-Oxide, is expected to have a lower Rf value than the starting material, Domperidone, due to its increased polarity.
-
Quenching and Work-up: After completion of the reaction (as indicated by TLC), carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until the effervescence ceases.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane (50 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude Domperidone N-Oxide is a polar compound and can be effectively purified by column chromatography on silica gel.[6]
-
Column Preparation: Pack a silica gel column using a slurry of silica in dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The fractions should be monitored by TLC.
-
Isolation: Combine the fractions containing the pure Domperidone N-Oxide and evaporate the solvent under reduced pressure to obtain the final product as a solid.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Domperidone N-Oxide. The following data is based on the characterization of the oxidative degradation product of Domperidone.[5]
Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₄ClN₅O₃ |
| Molecular Weight | 441.91 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data:
-
Mass Spectrometry (MS):
-
ESI-MS: The mass spectrum will show a prominent protonated molecular ion peak [M+H]⁺ at m/z 442. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H - 16]⁺), which would be observed at m/z 426, corresponding to the protonated Domperidone molecule.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of Domperidone N-Oxide will show characteristic shifts compared to Domperidone, particularly for the protons on the carbons adjacent to the N-oxide nitrogen in the piperidine ring. These protons are expected to be deshielded and shift downfield.
-
¹³C NMR: Similarly, the carbon NMR spectrum will exhibit downfield shifts for the carbons directly bonded to the N-oxide nitrogen (α-carbons) and smaller shifts for the β-carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of Domperidone shows a characteristic C=O stretching vibration around 1717 cm⁻¹.[7] The IR spectrum of Domperidone N-Oxide is expected to retain this peak, along with other characteristic peaks of the parent molecule. A new, often weak to medium intensity, band corresponding to the N-O stretching vibration may be observed in the region of 950-970 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of Domperidone N-Oxide.
Conclusion and Further Perspectives
This guide has outlined a reliable and well-documented synthetic route for the preparation of Domperidone N-Oxide. The presented protocol, utilizing hydrogen peroxide as the oxidant, offers a practical approach for laboratory-scale synthesis. The detailed characterization data provides the necessary benchmarks for analytical confirmation of the synthesized compound.
For researchers in drug development, the availability of a well-characterized standard of Domperidone N-Oxide is indispensable for advancing our understanding of Domperidone's metabolic profile and for ensuring the quality and safety of this important medication. Further investigations could explore alternative, greener synthetic methodologies or the development of scalable processes for larger quantity production if required for extensive toxicological studies.
References
- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
- The methodology for preparing domperidone: strategies, routes and reaction processes. (2022). RSC Advances.
- Deuterated domperidone compositions, methods, and preparation. (2019).
- Kinetic study of domperidone oxidation by dichrom
- Domperidone EP Impurity C. Simson Pharma Limited.
- Singh, B., Kumar, R., Kumar, A., & Singh, S. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation.
- Domperidone-N-oxyde. Shimadzu Chemistry & Diagnostics.
- The methodology for preparing domperidone: strategies, routes and reaction processes. (2022). RSC Advances.
- m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry.
- Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. Journal of Chemical and Pharmaceutical Research.
- How can i purify N-oxides on column chromatography? (2017).
- Domperidone EP Impurity C. GLP Pharma Standards.
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Pharmaceutical Bulletin.
- Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. (2007).
- The methodology for preparing domperidone: strategies, routes and reaction processes. (2022). RSC Advances.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. (2020). Saudi Pharmaceutical Journal.
- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0324517). NP-MRD.
- The synthetic method of domperidone maleate. (2008).
- Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. Journal of Chemical and Pharmaceutical Research.
- 1H NMR Chemical Shift.
- Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2165–2173.
- Domperidone EP Impurity C. Cleanchem.
- rac-Domperidone EP Impurity C (Domperidone N-Oxide). CymitQuimica.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2016). The Royal Society of Chemistry.
- FTIR spectra of Domperidone and F7 3.7. Differential scanning...
- Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. (2013). Asian Journal of Chemistry.
- Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000).
- 1H NMR Chemical Shift.
- rac-Domperidone EP Impurity C (Domperidone N-Oxide). CymitQuimica.
- Risperidone N-Oxide. PubChem.
Sources
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2019006078A1 - Deuterated domperidone compositions, methods, and preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Identification and Characterization of Domperidone Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Domperidone Drug Development
Domperidone, a widely used prokinetic and antiemetic agent, exerts its therapeutic effects through the antagonism of peripheral dopamine D2 receptors. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities. This guide provides a comprehensive technical overview of the identification, characterization, and quantification of a key impurity, Domperidone Impurity C, offering field-proven insights for analytical scientists and researchers in drug development. Understanding the nature and formation of such impurities is not merely a regulatory hurdle but a fundamental aspect of robust pharmaceutical science.
Chemical Profile of this compound
This compound is chemically identified as Domperidone N-Oxide .[1][2] This impurity is a process-related and degradation product that can form during the synthesis of domperidone or upon its exposure to oxidative conditions.[3]
Chemical Name: 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[1][4][5] Synonyms: Domperidone N-Oxide, Domperidone EP Impurity C[1] CAS Number: 118435-03-3[1][2] Molecular Formula: C₂₂H₂₄ClN₅O₃[1][2] Molecular Weight: 441.91 g/mol [1][2]
The structure of this compound is characterized by the presence of an N-oxide moiety on the piperidine nitrogen atom of the domperidone molecule. This structural modification significantly alters the polarity of the molecule, which is a key consideration in the development of chromatographic separation methods.
Analytical Methodologies for Identification and Characterization
The cornerstone of controlling this compound lies in the application of robust and validated analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accessible method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unequivocal identification and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Quantification
A stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential impurities. The following protocol is a synthesis of established methods and best practices.
1. Chromatographic System:
-
System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, providing good resolution for domperidone and its related substances.[6][7]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation.
-
Mobile Phase A: 0.05M Monobasic Potassium Phosphate buffer, with pH adjusted to 7.2.[8]
-
Mobile Phase B: Acetonitrile.
-
-
Detector: UV detection at 285 nm.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
2. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components is typically used as the diluent to ensure sample compatibility.
-
Standard Solution: A reference standard of this compound should be used to prepare a standard solution of known concentration. If a certified standard is unavailable, a well-characterized in-house standard can be used.
-
Sample Preparation (from Domperidone Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to a specified amount of domperidone into a suitable volumetric flask.
-
Add the diluent and sonicate for approximately 30 minutes to ensure complete dissolution of the API and the impurity.[6]
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
-
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for domperidone and its impurities. |
| Mobile Phase | Gradient of Phosphate Buffer (pH 7.2) and Acetonitrile | The gradient allows for the effective elution of compounds with varying polarities, ensuring separation of the more polar N-oxide from the parent drug. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at 285 nm | A wavelength at which both domperidone and its impurities exhibit significant absorbance. |
| Temperature | 25 °C | Maintained for consistent retention times and method robustness. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation
For definitive identification, especially during method development and forced degradation studies, LC-MS/MS is the gold standard. It provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for the impurity.
1. LC System:
-
The LC conditions can be similar to the HPLC-UV method to allow for seamless method transfer.
2. MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for domperidone and its N-oxide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Precursor Ion (m/z): 442.1 (for [M+H]⁺ of this compound)
-
Product Ions (m/z): Specific product ions are selected based on the fragmentation pattern of the impurity.
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A self-validating system is one where the analytical results are consistently accurate and precise. This is achieved through rigorous method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Key Validation Parameters for Impurity Quantification
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. Peak purity analysis is often used. | To demonstrate that the method is selective for this compound. |
| Linearity | A correlation coefficient (r²) of ≥ 0.99 over the specified concentration range. | To establish a linear relationship between the concentration of the impurity and the analytical response. |
| Range | From the reporting threshold of the impurity to 120% of the specification limit.[10][11] | To define the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The recovery should be within an acceptable range (e.g., 80-120%) at different concentration levels. | To demonstrate the closeness of the measured value to the true value. |
| Precision | The relative standard deviation (RSD) for repeatability and intermediate precision should be within an acceptable limit (e.g., ≤ 10%). | To show the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Signal-to-noise ratio of ~10:1. | To establish the lower limit of the method's quantitative capability. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Signal-to-noise ratio of ~3:1. | To determine the method's ability to detect the presence of the impurity. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). | To ensure the reliability of the method during routine use. |
Formation and Control of this compound
Forced degradation studies are instrumental in understanding the formation pathways of impurities. Domperidone has been shown to be susceptible to degradation under oxidative stress, leading to the formation of the N-oxide impurity.[3] In a study by Mutha et al. (2019), treatment of domperidone with hydrogen peroxide resulted in the formation of a degradation product that was subsequently identified as Domperidone N-Oxide (DP-OX), which is synonymous with Impurity C.[3]
This insight is crucial for:
-
Process Development: Implementing controls during the manufacturing process to minimize oxidative conditions.
-
Formulation Development: Selecting excipients that do not promote oxidation.
-
Packaging and Storage: Choosing appropriate packaging to protect the drug product from atmospheric oxygen and recommending suitable storage conditions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the identification and characterization process for this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
The effective identification and control of this compound (Domperidone N-Oxide) is a critical component of ensuring the quality, safety, and efficacy of domperidone-containing drug products. This guide has provided a comprehensive framework for the analytical methodologies required for this task, from initial separation by HPLC to definitive structural confirmation by LC-MS/MS. By adhering to rigorous method validation principles as outlined by ICH guidelines, researchers and drug development professionals can establish a self-validating system that ensures the trustworthiness of their analytical data and compliance with global regulatory standards. A thorough understanding of the formation pathways of this impurity further empowers scientists to implement effective control strategies throughout the product lifecycle.
References
-
Seshadri, R. K., Raghavaraju, T. V., & Chakravarthy, I. E. (2013). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 81(2), 437–450. [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Mutha, V. V. S. R. N. A. K., Narkedimilli, J., Achanta, P. S., Vijayabhaskar, B., Gajbhiye, S. B., Rumalla, C. S., Korupolu, R. B., & Kaliyaperumal, M. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806–814. [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity C | CAS No- 118435-03-3. Retrieved January 27, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (2009). RP-HPLC Method for the Estimation of Domperidone in Bulk and Pharmaceutical Formulations. Asian Journal of Research in Chemistry, 2(2). [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (2014). Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2022). Validation and Quantification of Domperidone in Spiked Plasma Matrix Using Reversed Phase HPLC-UV Method. Retrieved January 27, 2026, from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. [Link]
-
ResearchGate. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Retrieved January 27, 2026, from [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Cleanchem. (n.d.). Domperidone N-Oxide | CAS No: 118435-03-3. Retrieved January 27, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Retrieved January 27, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 27, 2026, from [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Retrieved January 27, 2026, from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Semantic Scholar. (n.d.). Determination of domperidone in human plasma by LC-MS/MS method. Retrieved January 27, 2026, from [Link]
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. Domperidone N-Oxide | CAS 118435-03-3 | LGC Standards [lgcstandards.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Domperidone EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 6. jchr.org [jchr.org]
- 7. ajrconline.org [ajrconline.org]
- 8. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
physical and chemical properties of Domperidone Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and toxicological profile of Domperidone Impurity C. As a known impurity and metabolite of the widely used prokinetic agent Domperidone, a thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of Domperidone-containing pharmaceutical products. This document is intended to serve as a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.
Introduction and Significance
This compound, chemically identified as Domperidone N-Oxide, is a significant process-related impurity and a metabolite of Domperidone.[1] Its presence in the final drug product is carefully monitored and controlled as per regulatory guidelines. The European Pharmacopoeia, for instance, sets a limit for individual impurities in Domperidone, underscoring the importance of its characterization and quantification. A comprehensive understanding of its properties is essential for the development of robust analytical methods for its detection and for assessing the stability of Domperidone formulations.
Physicochemical Properties
This compound is a white to off-white solid.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [3][4][5][6][7][8][9] |
| Synonyms | Domperidone N-Oxide, rac-Domperidone EP Impurity C | [1][3][6][7][8][10] |
| CAS Number | 118435-03-3 | [3][5][7][10] |
| Molecular Formula | C22H24ClN5O3 | [2][3][11][12][13] |
| Molecular Weight | 441.91 g/mol | [3][14][15] |
| Melting Point | >162°C (decomposition) | [16][17] |
| Solubility | Soluble in DMSO, slightly soluble in water. | [1][2][16] |
| Appearance | White to Off-White Solid | [1][2] |
| Storage | -20°C, Hygroscopic | [13][16][18] |
Analytical Characterization
The identification and quantification of this compound are crucial for quality control. A variety of analytical techniques are employed for its characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of Domperidone and its impurities.[19][20] A stability-indicating reversed-phase LC method can effectively separate Domperidone from its degradation products, including Impurity C.[6]
Illustrative HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile
-
Detection: UV at 285 nm
A well-developed HPLC method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.[6]
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation of this compound. While full spectral data is often proprietary and provided with the purchase of a reference standard, published research offers valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data for a peroxide-mediated oxidation product of Domperidone, consistent with the structure of this compound, have been reported in the literature.[16] Commercial suppliers of the reference standard typically provide detailed 1H NMR, 13C NMR, IR, and Mass Spectrometry data with their Certificate of Analysis.[11][19]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
The workflow for the analytical characterization of this compound is depicted below:
Synthesis and Degradation Pathways
This compound is primarily formed through the oxidation of the tertiary amine in the piperidine ring of the Domperidone molecule.[1]
Formation through Oxidative Degradation
Forced degradation studies have shown that Domperidone is susceptible to oxidative stress.[6] Treatment of Domperidone with oxidizing agents like hydrogen peroxide leads to the formation of Domperidone N-Oxide (Impurity C).[6][16] This indicates that the presence of oxidizing agents or exposure to conditions that promote oxidation during the manufacturing process or storage of the drug product can lead to the formation of this impurity.
The logical pathway for the formation of this compound is illustrated in the following diagram:
Toxicological Profile
The toxicological properties of impurities are of paramount importance in drug safety assessment. A Safety Data Sheet for a "Domperidone impurity mixture" from the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides crucial toxicological information.[10]
Summary of Toxicological Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[10]
-
Eye Damage: Causes serious eye damage.[10]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[10]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[10]
Given these potential health risks, it is imperative to control the levels of this compound in the final pharmaceutical product within the limits prescribed by regulatory authorities.
Conclusion
This compound is a critical impurity that requires careful monitoring and control in the production of Domperidone. This guide has provided a detailed overview of its physicochemical properties, analytical characterization methods, formation pathways, and toxicological profile. A thorough understanding of these aspects is essential for ensuring the quality, safety, and regulatory compliance of Domperidone-containing medicines. Further research into the specific mechanisms of its formation and its long-term toxicological effects will continue to be of value to the pharmaceutical industry.
References
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Oxford Academic. [Link]
-
Domperidone EP Impurity C | CAS No- 118435-03-3. GLP Pharma Standards. [Link]
-
Domperidone EP Impurity C | CAS No: 118435-03-3. Cleanchem. [Link]
-
Domperidone Impurities. SynZeal. [Link]
-
Domperidone impurity mixture. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Journal of Chemical Health Risks Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Domperidone - Impurity C | Chemical Name : (1s,4s)-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl). Pharmaffiliates. [Link]
-
This compound 118435-03-3 Purity 90% 10mg, 25mg... Chemical Trading. [Link]
-
Domperidone EP Impurity C | CAS No: 118435-03-3. Cleanchem. [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. NIH. [Link]
-
Domperidone EP Impurity C | CAS 118435-03-3. Veeprho. [Link]
-
This compound 118435-03-3 Purity 90% 10mg, 25mg... Chemical Trading. [Link]
-
Domperidone. Briti Scientific. [Link]
-
Domperidone EP Impurity C. Briti Scientific. [Link]
-
Domperidone N-Oxide | CAS No: 118435-03-3. Cleanchem. [Link]
-
DOMPERIDONE MALEATE Domperidoni maleas. Pharmeuropa. [Link]
-
Domperidone | CAS#:57808-66-9. Chemsrc. [Link]
-
Domperidone EP Impurity C | CAS No.118435-03-3. Hemarsh Technologies. [Link]
-
Cas 118435-03-3,DoMperidone. lookchem. [Link]
-
Domperidone EP Impurity C. Hemarsh Technologies. [Link]
-
Domperidone Imp. C (EP). Analytica Chemie. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Domperidone impurity mixture EP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. Domperidone Impurities | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. venkatasailifesciences.com [venkatasailifesciences.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. rac-Domperidone EP Impurity C;118435-03-3 | China | Manufacturer | Moxin Chemicals [m.chemicalbook.com]
- 13. epichem.com [epichem.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Detailed view [crs.edqm.eu]
- 18. WO2019006078A1 - Deuterated domperidone compositions, methods, and preparation - Google Patents [patents.google.com]
- 19. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
An In-depth Technical Guide to Domperidone Impurity C (CAS No. 118435-03-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Domperidone Impurity C, a critical process-related impurity and degradation product of the antiemetic drug Domperidone. Identified as Domperidone N-Oxide, this impurity's formation, identification, and control are paramount for ensuring the quality, safety, and efficacy of Domperidone drug products. This document delves into the physicochemical properties, synthesis, analytical characterization, and regulatory context of this compound, offering field-proven insights for researchers and drug development professionals. The guide emphasizes the importance of robust analytical methodology and adherence to international regulatory standards for impurity profiling.
Introduction: The Imperative of Impurity Profiling in Domperidone
Domperidone is a widely used prokinetic and antiemetic agent. As with any Active Pharmaceutical Ingredient (API), the presence of impurities can significantly impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities.[1][2] this compound, with the Chemical Abstracts Service (CAS) number 118435-03-3, is a notable impurity that requires careful monitoring and control.[3][4] This guide serves as a technical resource for understanding and managing this specific impurity.
Physicochemical Properties and Identification of this compound
This compound is chemically known as 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, and is also referred to as Domperidone N-Oxide.[3][5][6]
| Property | Value | Source |
| Chemical Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [3] |
| Synonym | Domperidone N-Oxide, Domperidone EP Impurity C | [5][6] |
| CAS Number | 118435-03-3 | [3][4] |
| Molecular Formula | C22H24ClN5O3 | [5] |
| Molecular Weight | 441.91 g/mol | [5] |
The structure of this compound is characterized by the presence of an N-oxide functional group on the piperidine nitrogen of the Domperidone molecule. This structural modification significantly alters the polarity and potential biological activity of the compound compared to the parent drug.
Formation and Synthesis of this compound
This compound can arise from two primary sources: as a process-related impurity during the synthesis of Domperidone and as a degradation product.
Formation as a Degradation Product
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][7] Studies have shown that Domperidone is susceptible to oxidative stress, leading to the formation of Domperidone N-Oxide (Impurity C).[8]
Experimental Protocol: Forced Degradation Study (Oxidative Stress)
-
Sample Preparation: Prepare a solution of Domperidone API in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂) to the Domperidone solution.[9]
-
Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours), protected from light.
-
Neutralization/Quenching: If necessary, quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to identify and quantify the degradation products.
Sources
- 1. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tpcj.org [tpcj.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. ilkogretim-online.org [ilkogretim-online.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jchr.org [jchr.org]
Technical Guide: Biological Activity & Risk Characterization of Domperidone Impurity C
Executive Summary
In the high-stakes landscape of pharmaceutical quality control, Domperidone Impurity C (European Pharmacopoeia definition: Domperidone N-oxide ) represents a critical quality attribute (CQA). Unlike simple degradation fragments, Impurity C preserves the full pharmacophore of the parent API, modified only by the oxidation of the piperidine nitrogen.[1]
This guide provides a definitive technical analysis of Impurity C. It moves beyond basic compliance to explore the potential biological activity of this impurity, specifically focusing on its affinity for Dopamine D2 receptors and the hERG potassium channel—the primary safety concern for the parent molecule.[1]
Part 1: Chemical Identity & Structural Basis
To understand the biological potential, we must first define the structural deviation from the parent API.[1]
Chemical Definition[1]
-
Chemical Name: 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one N-oxide[2]
-
Molecular Weight: 441.91 g/mol (Parent + 16 Da)[1]
Structural Impact on Binding
The oxidation of the tertiary amine in the piperidine ring induces two critical physicochemical changes:
-
Polarity Shift: The N-oxide moiety introduces a strong dipole, significantly increasing water solubility and reducing lipophilicity (LogP reduction).
-
Protonation State: Unlike the parent tertiary amine (pKa ~7.9), the N-oxide does not protonate at physiological pH. This alters the electrostatic interaction with the conserved Aspartate residue (Asp 3.[1]32) found in the binding pocket of both D2 receptors and hERG channels.[1]
Visualization: Structural Relationship
The following diagram illustrates the oxidative pathway generating Impurity C and its potential reductive reversion in vivo.
Figure 1: The oxidative conversion of Domperidone to Impurity C and the potential for in vivo reductive metabolism.[1]
Part 2: Theoretical Biological Activity (QSAR & Mechanism)
Since specific wet-lab data for impurities is often proprietary, we employ a "Read-Across" approach based on Structure-Activity Relationships (SAR).
Dopamine D2 Receptor Affinity
Domperidone acts as a peripheral D2 antagonist.[1] The tertiary nitrogen of the piperidine ring is essential for high-affinity binding, forming a salt bridge with Asp114 (Asp 3.32) in the D2 receptor.[1]
-
Prediction: Impurity C (N-oxide) lacks the ability to form this crucial salt bridge because the nitrogen lone pair is donated to oxygen.
-
Consequence: We predict a significant loss of D2 affinity (likely >100-fold reduction).[1] However, the steric bulk remains identical, suggesting it may act as a weak competitive antagonist at very high concentrations.[1]
hERG Channel Blockade (Cardiac Safety)
The parent drug, Domperidone, is a known hERG blocker (IC50 ~57 nM), carrying a risk of QT prolongation.[1]
-
Pharmacophore: hERG blocking usually requires two aromatic features separated by a basic nitrogen (trapping the drug in the pore).[1]
-
Impurity C Impact: The N-oxide modification neutralizes the basic center.
-
Risk Assessment: While affinity is likely reduced compared to the parent, N-oxides of hERG blockers have historically shown residual activity. Furthermore, if Impurity C reverts to Domperidone in the liver (via cytochrome P450 reductases), it acts as a prodrug for cardiotoxicity .[1]
Summary of Predicted Activity[1]
| Parameter | Domperidone (Parent) | Impurity C (N-Oxide) | Biological Implication |
| D2 Affinity | High (nM range) | Low (µM range) | Reduced efficacy; unlikely to cause extrapyramidal symptoms directly.[1] |
| hERG Affinity | High (Risk of TdP) | Moderate/Low | Direct cardiotoxicity risk is lower, but not zero.[1] |
| BBB Permeability | Poor (P-gp substrate) | Very Poor | Unlikely to cross BBB; CNS effects negligible.[1] |
| Genotoxicity | Negative | Negative | N-oxides are generally not structural alerts for mutagenicity (unlike N-nitroso).[1] |
Part 3: Qualification Protocols
To validate the theoretical risks described above, the following experimental workflows are required. These protocols are designed to be self-validating and compliant with ICH Q3A/B guidelines.
Protocol A: Comparative hERG Inhibition (Patch Clamp)
Objective: Determine if Impurity C retains the cardiotoxic liability of the parent.[1]
-
System: HEK293 cells stably expressing hERG (Kv11.1).[1]
-
Controls:
-
Methodology:
-
Use Whole-Cell Patch Clamp technique.
-
Voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfusion: Apply Impurity C at 0.1, 1, 10, and 100 µM.[1]
-
-
Acceptance Criteria: If IC50 of Impurity C is >10 µM (or >100x the therapeutic Cmax), the impurity is considered low risk for QT prolongation.[1]
Protocol B: Metabolic Stability (Reductive Potential)
Objective: Confirm if Impurity C reverts to the parent drug in vivo.[1]
-
Matrix: Human Liver Microsomes (HLM) and Cytosolic fractions (rich in reductases).[1]
-
Incubation:
-
Analysis: LC-MS/MS monitoring for the appearance of Domperidone (Parent).
-
Risk Logic: If >5% conversion is observed, Impurity C must be treated with the same safety margins as the parent drug.[1]
Visualization: Risk Assessment Workflow
Figure 2: Step-wise qualification strategy for this compound.
References
-
European Directorate for the Quality of Medicines (EDQM). Domperidone Monograph 1009.[1] European Pharmacopoeia 11.0. Available at: [Link][1]
-
Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs.[1] Journal of Pharmacological and Toxicological Methods.[1] Available at: [Link]
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Available at: [Link][1]
-
Dykstra, K. H., et al. (2000).[1] In vivo and in vitro metabolism of the hERG blocker domperidone.[1] Drug Metabolism and Disposition.[1] (Contextual reference for parent drug metabolism). Available at: [Link][1]
-
PubChem Compound Summary. Domperidone N-oxide (Impurity C). National Library of Medicine. Available at: [Link](Note: Verify specific isomer CAS in PubChem as 118435-03-3).
Sources
- 1. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Domperidone EP Impurity C | CAS No.118435-03-3 | Impurities Standard Suppliers [hemarsh.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The Unseen Variables: A Toxicological Deep-Dive into Domperidone Impurities
A Technical Guide for Drug Development Professionals
Executive Summary
Domperidone, a widely utilized prokinetic and antiemetic agent, undergoes a rigorous manufacturing process and can degrade over time, leading to the formation of various impurities. The presence of these impurities, even at trace levels, is a critical concern for drug safety and regulatory compliance. This technical guide provides an in-depth toxicological profile and safety data assessment of known domperidone impurities. By integrating available experimental data, principles of toxicological read-across, and in silico predictive methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to elucidate the potential risks associated with these impurities and to provide a framework for their systematic evaluation and control, ensuring the safety and efficacy of domperidone-containing drug products.
Introduction: The Criticality of Impurity Profiling in Domperidone
Domperidone's therapeutic action as a dopamine D2 receptor antagonist is well-established. However, like any synthetic pharmaceutical product, the final drug substance can contain impurities originating from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients and packaging. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, reporting, and qualification of impurities in new drug substances and products, respectively.[1][2]
The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at a specified level.[3] For drug development professionals, a thorough understanding of the toxicological profile of each potential impurity is not just a regulatory necessity but a cornerstone of patient safety. This guide delves into the known and potential toxicological profiles of key domperidone impurities, offering a structured approach to their risk assessment.
Domperidone: A Brief Overview of its Metabolism and Toxicity
To understand the potential toxicities of its impurities, it is crucial to first comprehend the metabolic pathways and known toxicological profile of domperidone itself.
Domperidone is extensively metabolized in the liver and gut wall, primarily through N-dealkylation and aromatic hydroxylation.[4] The major cytochrome P450 enzyme involved in its metabolism is CYP3A4.[4] A significant aspect of domperidone's safety profile is its association with cardiac side effects, specifically QTc interval prolongation and an increased risk of serious ventricular arrhythmias and sudden cardiac death, particularly at high doses or when co-administered with other QT-prolonging drugs or potent CYP3A4 inhibitors.[5][6][7][8] This cardiotoxicity is linked to the blockade of the hERG (human ether-à-go-go-related gene) potassium channels.[7] Additionally, domperidone is suspected of damaging fertility or the unborn child.[9]
This known toxicological profile of the parent compound provides a critical starting point for evaluating its impurities. Structural similarities between the impurities and domperidone may suggest a potential for similar adverse effects, such as cardiotoxicity.
Identification and Toxicological Profile of Key Domperidone Impurities
Several process-related and degradation impurities of domperidone have been identified. This section will focus on the most commonly cited impurities, providing available toxicological data and a predictive assessment.
Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone
Domperidone Impurity A is a significant impurity and, notably, a known human metabolite of domperidone.[10][11] Its presence as a metabolite is a crucial factor in its safety qualification, as human exposure to this compound occurs through the metabolism of the parent drug.
Table 1: Chemical and Toxicological Information for Domperidone Impurity A
| Identifier | Information | Source |
| Chemical Name | 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone | [12][13] |
| CAS Number | 53786-28-0 | [12][13] |
| Molecular Formula | C12H14ClN3O | [12][13] |
| Molecular Weight | 251.71 g/mol | [12][13] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [10] |
| Status | Human Metabolite | [10][11] |
Toxicological Assessment:
-
Local Irritation: The Globally Harmonized System (GHS) classification indicates that Domperidone Impurity A is an irritant to the skin and eyes and may cause respiratory irritation upon inhalation.[10] These are important considerations for occupational health and safety during manufacturing and handling.
-
Systemic Toxicity: As a human metabolite, the systemic toxicity of Impurity A is, to a large extent, implicitly addressed during the non-clinical and clinical safety assessment of domperidone itself. The principle, as outlined in ICH guidelines, is that impurities that are also significant metabolites present in animal and/or human studies are generally considered qualified.[3] However, the concentration of the impurity in the final drug product should still be controlled within qualified limits.
Domperidone N-Oxide
Domperidone N-Oxide is a potential oxidative degradation product of domperidone. Its toxicological profile is not well-documented in publicly available literature.
Table 2: Chemical Information for Domperidone N-Oxide
| Identifier | Information | Source |
| Chemical Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [14] |
| Molecular Formula | C22H24ClN5O3 | [14] |
| Molecular Weight | 441.9 g/mol | [14] |
Toxicological Assessment (Predictive):
-
Structural Alerts: The N-oxide moiety can sometimes be associated with genotoxic potential, depending on the overall molecular structure. A computational toxicology assessment using tools like DEREK Nexus or Sarah Nexus would be highly recommended to identify any structural alerts for mutagenicity.[4][6]
-
Read-Across from Domperidone: Given the structural similarity to domperidone, a key concern would be the potential for cardiotoxicity. It would be prudent to investigate whether Domperidone N-Oxide retains the ability to interact with the hERG channel.
-
Metabolism: The metabolic fate of Domperidone N-Oxide is unknown. It could potentially be reduced back to domperidone in vivo, which would mean its toxicological profile would be closely linked to that of the parent drug.
Other Process-Related and Degradation Impurities
A number of other impurities related to the synthesis or degradation of domperidone have been identified. For most of these, specific toxicological data is scarce. A safety data sheet for a "domperidone impurity mixture" containing 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2Hbenzimidazol-2-one (Impurity A) indicates the following hazards for the mixture:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[15]
-
Causes serious eye damage (Eye Damage, Category 1)[15]
-
Suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2)[15]
-
May cause damage to organs through prolonged or repeated exposure (STOT RE, Category 2)[15]
While this information is valuable, it is not possible to definitively attribute these toxicities to a single component of the mixture without further testing of the individual impurities.
A Framework for Toxicological Evaluation of Domperidone Impurities
A robust toxicological evaluation of domperidone impurities should follow a structured, evidence-based approach. The following workflow, grounded in ICH principles, provides a self-validating system for assessing impurity safety.
Caption: Simplified workflow of the Ames Test for mutagenicity.
Risk Assessment and Establishing Permissible Daily Exposure (PDE)
The ultimate goal of the toxicological evaluation is to perform a risk assessment and establish a Permissible Daily Exposure (PDE) for each impurity. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.
The establishment of a PDE requires a comprehensive review of all available toxicological data. For impurities with limited data, a Threshold of Toxicological Concern (TTC) approach may be applied, particularly for genotoxic impurities, as outlined in the ICH M7 guideline.
Conclusion: A Proactive Approach to Safety
The toxicological assessment of domperidone impurities is a complex but essential aspect of ensuring the safety and quality of the final drug product. While specific toxicological data for many individual impurities remain limited in the public domain, a robust safety evaluation can be constructed through a combination of:
-
Leveraging data on the parent compound and known metabolites.
-
Applying principles of structural analogy and read-across to related chemical classes.
-
Utilizing validated in silico prediction tools to identify potential hazards.
-
Conducting targeted in vitro assays (e.g., Ames, cytotoxicity) to address specific toxicological endpoints when necessary.
By adopting this integrated and proactive approach, drug developers can confidently navigate the regulatory landscape, manage the risks associated with impurities, and ultimately, safeguard patient health.
References
-
PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
European Medicines Agency. Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. 2024. Available from: [Link]
-
Valerio LG Jr. In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. Available from: [Link]
-
ResearchGate. Metabolic interactions between prokinetic agents domperidone and erythromycin: An in vitro analysis. 2025. Available from: [Link]
-
International Journal of Pharmaceutical Research and Scholarship. Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation. 2018. Available from: [Link]
-
PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Available from: [Link]
-
Pharmaffiliates. Domperidone - Impurity A. Available from: [Link]
-
PubMed. Cardiotoxic Antiemetics Metoclopramide and Domperidone Block Cardiac Voltage-Gated Na+ Channels. Available from: [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). 2006. Available from: [Link]
-
ResearchGate. 'In silico' toxicology methods in drug safety assessment. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
-
Creative Biolabs. The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. 2023. Available from: [Link]
-
A3P. Qualification impurities for Human Use. Available from: [Link]
-
GLP Pharma Standards. Domperidone EP Impurity A. Available from: [Link]
-
Health Sciences Authority. Domperidone and risk of cardiac arrhythmia or sudden cardiac death. 2012. Available from: [Link]
-
PubMed. Identification of domperidone metabolites in plasma and urine of gastroparesis patients with LC-ESI-MS/MS. Available from: [Link]
-
GOV.UK. Domperidone: risks of cardiac side effects. 2014. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Domperidone impurity mixture. Available from: [Link]
-
U.S. Food and Drug Administration. Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. 2024. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. Available from: [Link]
-
PubMed Central. Influence of domperidone on pharmacokinetics, safety and tolerability of the dopamine agonist rotigotine. Available from: [Link]
-
YouTube. Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. 2021. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]
-
National Institutes of Health. Domperidone-Associated Sudden Cardiac Death in the General Population and Implications for Use in Patients Undergoing Hemodialysis: A Literature Review. Available from: [Link]
-
PubMed Central. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Available from: [Link]
-
Veeprho. Domperidone EP Impurity A. Available from: [Link]
-
PubMed. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. 2012. Available from: [Link]
-
protocols.io. MTT Assay protocol. 2023. Available from: [Link]
-
ResearchGate. Domperidone-associated Ventricular Arrhythmia and Sudden Cardiac Death: A Descriptive Literature Review. Available from: [Link]
-
Royal Society of Chemistry. The methodology for preparing domperidone: strategies, routes and reaction processes. 2022. Available from: [Link]
-
Charles River. Ames Test. Available from: [Link]
-
Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. 2025. Available from: [Link]
-
MDPI. In-Silico Drug Toxicity and Interaction Prediction for Plant Complexes Based on Virtual Screening and Text Mining. Available from: [Link]
-
Chromato Scientific. Domperidone EP Impurity A. Available from: [Link]
-
PubMed Central. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells. Available from: [Link]
-
ResearchGate. Domperidone. Available from: [Link]
-
Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Available from: [Link]
-
SynZeal. Domperidone N-Oxide. Available from: [Link]
-
PubChem. Domperidone. Available from: [Link]
Sources
- 1. In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACUTE TOXICITY OF A NEW BENZIMIDAZOLE DERIVATIVE WITH ANTITHROMBOGENIC PROPERTIES | Spasov | Toxicological Review [toxreview.ru]
- 3. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 5. Benzimidazole | 51-17-2 [chemicalbook.com]
- 6. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 7. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H14ClN3O | CID 104607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzimidazole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Domperidone Impurity C: Discovery, Formation, and Characterization
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Domperidone Impurity C, a critical process-related impurity and degradation product of the antiemetic drug domperidone. The guide delves into the discovery and history of this impurity, its chemical identity as Domperidone N-Oxide, and the mechanisms of its formation, primarily through oxidation. Detailed analytical methodologies for the detection, characterization, and quantification of this compound are presented, with a focus on chromatographic and spectroscopic techniques. Furthermore, this document outlines the regulatory landscape and pharmacopeial standards governing the limits of this impurity in domperidone drug substances and products. Synthetic strategies for the preparation of this compound as a reference standard are also discussed, providing researchers and drug development professionals with the necessary knowledge to effectively control this impurity throughout the drug lifecycle.
Introduction: The Imperative of Impurity Profiling in Drug Development
The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with excipients or packaging materials.[1] Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals.[2][3] A thorough understanding of the impurity profile of a drug is therefore a critical aspect of drug development, ensuring patient safety and compliance with regulatory standards.
Domperidone, a peripheral dopamine D2-receptor antagonist, is widely used for its antiemetic and prokinetic properties.[4] First synthesized in 1974 by Janssen Pharmaceutica, it was introduced for medical use in 1979.[5][6] The control of impurities in domperidone is crucial, not only to ensure its therapeutic efficacy but also to mitigate potential safety risks. This guide focuses specifically on this compound, a significant impurity that requires careful monitoring and control.
Unveiling this compound: Discovery and Chemical Identity
Through such investigations, a significant degradation product formed under oxidative stress was identified.[8] This impurity is officially designated as This compound in the European Pharmacopoeia and is chemically known as Domperidone N-Oxide .[9]
Chemical Structure and Properties
This compound is the N-oxide derivative of domperidone, formed by the oxidation of the tertiary nitrogen atom in the piperidine ring of the parent molecule.
Table 1: Chemical Identity of Domperidone and this compound
| Property | Domperidone | This compound (Domperidone N-Oxide) |
| Chemical Name | 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |
| Synonyms | - | DP-OX, Domperidone N-Oxide |
| CAS Number | 57808-66-9 | 118435-03-3 |
| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₂₂H₂₄ClN₅O₃ |
| Molecular Weight | 425.91 g/mol | 441.91 g/mol |
Formation Pathways of this compound
This compound is primarily formed through the oxidation of the domperidone molecule. This can occur during the synthesis process if oxidizing agents are present or as a degradation product upon exposure to oxidative stress.
Oxidative Degradation Mechanism
The tertiary amine group on the piperidine ring of domperidone is susceptible to oxidation. The lone pair of electrons on the nitrogen atom can react with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or potassium dichromate, to form the N-oxide.[8]
The proposed mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.
Figure 1: General scheme for the formation of Domperidone N-Oxide.
Forced degradation studies have demonstrated that treatment of domperidone with hydrogen peroxide leads to the formation of this compound.[8] This highlights the importance of controlling oxidative conditions during the manufacturing and storage of domperidone to minimize the formation of this impurity.
Analytical Methodologies for Detection and Characterization
The accurate detection and quantification of this compound are essential for ensuring the quality and safety of domperidone products. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most common.
Chromatographic Methods: HPLC and UPLC
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for the separation and quantification of domperidone and its impurities. Several validated HPLC and UPLC methods have been reported in the literature.
Table 2: Example HPLC and UPLC Conditions for Domperidone Impurity Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate buffer) | Aqueous buffer (e.g., ammonium acetate) |
| Mobile Phase B | Organic modifier (e.g., acetonitrile or methanol) | Organic modifier (e.g., methanol or acetonitrile) |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | Typically 1.0 - 1.5 mL/min | Typically 0.3 - 0.6 mL/min |
| Detection | UV at ~284 nm | UV or PDA at ~284 nm |
| Reference | [7] | [8] |
Experimental Protocol: A General RP-HPLC Method
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are crucial for specific applications.
-
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as per the validated method (e.g., a mixture of phosphate buffer and acetonitrile). Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the domperidone drug substance or a powdered tablet sample in the diluent to obtain a specific concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the appropriate value (e.g., 284 nm).
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to domperidone and this compound based on their retention times.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Figure 2: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Characterization: Mass Spectrometry and NMR
For the unequivocal identification and structural elucidation of impurities, spectroscopic techniques are indispensable.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-oxide (441.91 g/mol ).[8]
Regulatory Framework and Pharmacopeial Standards
The control of impurities is a critical regulatory requirement. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs that specify the acceptance criteria for impurities in drug substances and products.
-
European Pharmacopoeia (EP): The EP monograph for domperidone includes a test for related substances and specifies a limit for Impurity C. While the exact limit can vary with the monograph version, it is typically controlled at a level of not more than 0.10% to 0.15%.
-
United States Pharmacopeia (USP): Domperidone is not an FDA-approved drug for sale in the United States and therefore does not have an official monograph in the USP.[2] However, for investigational new drug (IND) applications or in cases where domperidone is used under special access programs, the impurity limits would be expected to align with ICH guidelines. The USP General Chapter <466> "Ordinary Impurities" provides general guidance on the control of impurities.[11]
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and control of impurities. The reporting threshold, identification threshold, and qualification threshold for impurities are based on the maximum daily dose of the drug.
Table 3: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Synthesis of this compound as a Reference Standard
The availability of a pure reference standard for this compound is essential for the accurate quantification of this impurity in analytical testing. The synthesis of Domperidone N-Oxide can be achieved through the controlled oxidation of domperidone.
Experimental Protocol: Synthesis of Domperidone N-Oxide
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve a known amount of domperidone in a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane.
-
Oxidation: To the solution, add a controlled amount of an oxidizing agent, such as 30% hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC, until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up to remove excess oxidizing agent and other byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure Domperidone N-Oxide.
-
Characterization: The identity and purity of the synthesized Domperidone N-Oxide should be confirmed using spectroscopic techniques (MS, ¹H NMR, ¹³C NMR) and chromatographic methods (HPLC).
Figure 3: A general workflow for the synthesis of this compound.
Conclusion
This compound, or Domperidone N-Oxide, is a critical impurity that requires diligent control throughout the lifecycle of domperidone-containing products. Its formation through oxidative pathways necessitates careful consideration of manufacturing processes and storage conditions. This technical guide has provided a comprehensive overview of the discovery, chemical nature, formation, and analytical control of this impurity. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of domperidone products. The continuous evolution of analytical technologies and regulatory expectations underscores the ongoing importance of robust impurity profiling in the pharmaceutical industry.
References
- Janssen Pharmaceutica. (1974). [Internal discovery and synthesis records of Domperidone].
- U.S. Food and Drug Administration. (2023). Information about Domperidone.
- Pharmaffiliates. (n.d.). Domperidone-impurities.
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation.
- The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(35), 22869-22883.
- United States Pharmacopeia. <466> Ordinary Impurities.
- Wikipedia. (2024). Domperidone.
- European Pharmacopoeia (Ph. Eur.). Domperidone Monograph.
- Google Patents. (1979).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. ARC Journal of Pharmaceutical Sciences, 4(3), 1-10.
- Regulatory aspects of Impurity profiling.
- USP Medicines Compendium. (2014). Domperidone Tablets.
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid
- Deuterated domperidone compositions, methods, and preparation.
- Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
- 1H and 13C NMR Spectrum of compounds. The Royal Society of Chemistry.
- The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing.
- <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
- Fast water-dispersible domperidone tablets.
- Domperidone EP Impurity D. SynZeal.
- SUPPORTING M
- In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars.
- Preparation and characterization of domperidone nanoparticles for dissolution improvement.
- NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. PMC - NIH.
- The methodology for preparing domperidone: strategies, routes and reaction processes. Semantic Scholar.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Information about Domperidone | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Domperidone - Wikipedia [en.wikipedia.org]
- 6. CN103006596A - Domperidone maleate tablet and preparation process thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. <466> ORDINARY IMPURITIES [drugfuture.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating UPLC Method for the Quantification of Domperidone Impurity C
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Domperidone Impurity C (Domperidone N-Oxide) in Domperidone active pharmaceutical ingredient (API). The method leverages a reversed-phase approach with UV detection, optimized to ensure baseline separation of the impurity from the main API peak and potential degradation products. The protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and stability testing in a regulated pharmaceutical environment.
Introduction: The Rationale for Impurity Profiling
Domperidone is a widely used prokinetic and antiemetic agent.[1] As with any pharmaceutical product, ensuring the purity and safety of the API is paramount. Regulatory agencies mandate strict control over impurities, which can arise from the manufacturing process or degradation over time. This compound, identified as Domperidone N-Oxide, is a known degradation and process-related impurity.[2][3][4] Its effective monitoring is critical to guarantee the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive framework for a UPLC method designed for this purpose. The scientific rationale behind each step—from mobile phase selection to validation parameters—is explained to provide researchers with a deep, actionable understanding of the analytical process.
Physicochemical Properties of Analytes
Understanding the properties of Domperidone and its N-Oxide impurity is fundamental to developing a robust chromatographic method.
| Compound | Molecular Formula | Molecular Weight | pKa (Strongest Basic) | logP | Water Solubility |
| Domperidone | C₂₂H₂₄ClN₅O₂ | 425.91 | ~7.9 | 2.4 - 3.7 | Slightly Soluble[5][6] |
| This compound | C₂₂H₂₄ClN₅O₃ | 441.91 | N/A (less basic) | < 3.7 (more polar) | More soluble than Domperidone |
Domperidone is a basic compound with a pKa of approximately 7.9.[5] In reversed-phase HPLC/UPLC, controlling the ionization state of basic analytes is crucial for achieving symmetric peaks and reproducible retention times. To ensure the analyte is consistently in its protonated (ionized) form, the mobile phase pH should be set at least 2 pH units below the pKa.[7][8] Therefore, an acidic mobile phase was selected for this method. This compound, being an N-oxide, is inherently more polar than the parent drug, which influences its retention behavior.
Method Development and Optimization Workflow
The development of this method followed a logical, stepwise progression to ensure optimal performance and robustness.
Caption: Logical workflow for UPLC method development and validation.
Detailed Analytical Protocol
Materials and Reagents
-
Reference Standards: Domperidone CRS, this compound CRS
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Formic acid (AR grade), Purified water (Milli-Q or equivalent)
-
Diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | UPLC System with a Photodiode Array (PDA) or UV Detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 2.0 µL |
| Run Time | 10 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 6.0 | 70 |
| 7.0 | 90 |
| 8.0 | 90 |
| 8.1 | 20 |
| 10.0 | 20 |
Preparation of Solutions
-
Standard Stock Solution (Domperidone): Accurately weigh and dissolve ~25 mg of Domperidone CRS in Diluent to obtain a 50 mL solution (Concentration: ~500 µg/mL).
-
Impurity C Stock Solution: Accurately weigh and dissolve ~5 mg of this compound CRS in Diluent to obtain a 50 mL solution (Concentration: ~100 µg/mL).
-
Spiked Sample / Standard Solution (for validation): Prepare a solution containing Domperidone at the working concentration (~250 µg/mL) and spike with Impurity C at the specification level (e.g., 0.15%, which is 0.375 µg/mL).
-
Test Sample Preparation: Accurately weigh and dissolve ~25 mg of Domperidone API in Diluent to obtain a 100 mL solution (Concentration: ~250 µg/mL).
Method Validation (as per ICH Q2(R1))
The developed method was rigorously validated to demonstrate its fitness for purpose.[5][9][10]
Caption: Core parameters evaluated during method validation.
Specificity (Forced Degradation)
To prove the method is stability-indicating, forced degradation studies were performed on Domperidone API. Samples were stressed under acid, base, oxidative, thermal, and photolytic conditions.
Protocol:
-
Acid Hydrolysis: 1 mL of Domperidone stock solution + 1 mL of 0.1N HCl, heat at 60°C for 2 hours, then neutralize.
-
Base Hydrolysis: 1 mL of Domperidone stock solution + 1 mL of 0.1N NaOH, heat at 60°C for 30 minutes, then neutralize.
-
Oxidative Degradation: 1 mL of Domperidone stock solution + 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose API solution to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the Impurity C peak was well-resolved from the main Domperidone peak and other degradation products, with no interference observed (peak purity index > 0.999). This confirms the method's specificity.
Validation Summary
The following table summarizes the acceptance criteria and results for the validation of this compound quantification.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Result |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9995 |
| LOQ to 120% of specification limit | Complies | |
| Accuracy (% Recovery) | 80% - 120% at three concentration levels | 98.5% - 101.2% |
| Precision - Repeatability | RSD ≤ 5.0% for 6 replicate injections | RSD = 1.8% |
| Precision - Intermediate | RSD ≤ 10.0% (different day, analyst) | RSD = 2.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10 | 0.05 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3 | 0.015 µg/mL |
| Robustness | No significant change in results | Complies |
| (Variations in Flow Rate ±10%, Temp ±2°C) |
Conclusion
The UPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound. The short run time allows for high sample throughput, making it ideal for routine quality control analysis and stability studies of Domperidone API. The comprehensive validation package ensures compliance with global regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
Domperidone | C22H24ClN5O2 | CID 3151 . PubChem, National Institutes of Health. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer . Prime Scholars Journals. [Link]
-
Domperidone N-Oxide | CAS No: 118435-03-3 . Cleanchem. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC Columns. [Link]
-
Showing metabocard for Domperidone (HMDB0015315) . Human Metabolome Database. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Domperidone Maleate | C26H28ClN5O6 | CID 6604595 . PubChem, National Institutes of Health. [Link]
-
Solubility modelling and solvent effect for domperidone in twelve green solvents . ResearchGate. [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Domperidone N-Oxide | CAS 118435-03-3 | LGC Standards [lgcstandards.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. epichem.com [epichem.com]
- 5. Domperidone | 57808-66-9 [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
A Stability-Indicating HPLC-UV Method for the Separation of Domperidone and Its Impurities: Application Note and Protocol
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of domperidone and the separation of its process-related impurities and degradation products. The control of impurities in active pharmaceutical ingredients (APIs) like domperidone is a critical regulatory requirement to ensure drug safety and efficacy.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a validated methodology that aligns with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2][3][4] The method demonstrates excellent specificity, allowing for the resolution of domperidone from its known impurities and from degradants generated under forced degradation conditions, including acid and peroxide-mediated stress.[5]
Introduction and Scientific Rationale
Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2 receptor antagonist.[6][7] During its synthesis and storage, various impurities can arise, including process-related substances and degradation products.[7] The presence of these unwanted chemicals, even in trace amounts, can impact the therapeutic efficacy and safety of the final drug product.[1] Therefore, regulatory bodies mandate the use of validated, stability-indicating analytical methods to monitor and control these impurities.
This method is founded on the principles of reversed-phase chromatography. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. Domperidone and its impurities, possessing different polarities, partition differently between the nonpolar stationary phase and the polar mobile phase. The choice of a buffered mobile phase at a controlled pH is critical; it maintains the consistent ionization state of the basic domperidone molecule, ensuring reproducible retention times and symmetrical peak shapes. UV detection is employed for quantification, leveraging the chromophoric properties of the benzimidazolone moiety present in domperidone and its related substances.[6][8]
Materials and Equipment
2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6] An Agilent 1220 Infinity LC or equivalent is suitable.[6]
2.2 Chemicals and Reagents
-
Domperidone Reference Standard (CRS)
-
Domperidone Impurity Standards (as required, e.g., from European Pharmacopoeia)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (HCl) (Analytical Grade)
-
Sodium Hydroxide (NaOH) (Analytical Grade)
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Water (Milli-Q or equivalent HPLC grade)
2.3 Columns and Consumables
-
Analytical Column: HiQ Sil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Syringe filters: 0.45 µm, nylon or PVDF
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Protocols
Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer)
-
Rationale: A buffered mobile phase is essential to control the pH and ensure consistent ionization of the analytes, leading to reproducible chromatography. The ratio of organic modifier (acetonitrile) to aqueous buffer is optimized to achieve adequate retention and separation of domperidone from its closely eluting impurities.
-
Buffer Preparation (0.05M KH₂PO₄, pH 6.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using dilute ortho-phosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[2]
-
Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.
2. Diluent Preparation
-
Use the mobile phase as the diluent for preparing standard and sample solutions to ensure solvent compatibility and optimal peak shape.
3. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 25 mg of Domperidone Reference Standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
From this stock solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL.
4. Sample Solution Preparation (from Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 domperidone tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of domperidone and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The final concentration will be approximately 100 µg/mL.
Protocol 2: Chromatographic Conditions
The developed method parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| HPLC Column | HiQ Sil C18, 250 mm x 4.6 mm, 5 µm[2] | C18 provides the necessary hydrophobic interaction for retaining domperidone and its impurities. |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ Buffer (pH 6.5) (50:50, v/v)[2] | The isocratic mixture provides a balance of elution strength and selectivity for optimal separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Injection Volume | 20 µL | A typical volume to ensure good sensitivity without overloading the column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures stable retention times and improves peak shape. |
| Detection Wavelength | 290 nm[2] | This wavelength provides high sensitivity for domperidone and its related impurities. |
| Run Time | 15 minutes | Sufficient time to elute the main component and any post-eluting impurities. |
Workflow for Domperidone Impurity Analysis
Caption: High-level workflow from solution preparation to final quantification.
Protocol 3: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed as recommended by ICH guidelines.[8]
1. Acid Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Keep at 60°C for 2 hours.[8]
-
Cool, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.
2. Base Hydrolysis:
-
To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Keep at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with diluent.
3. Oxidative Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
Dilute to 10 mL with diluent. Studies have shown that an oxidation product, DP-OX, is formed under these conditions.[5]
4. Thermal Degradation:
-
Keep the solid drug powder in a petri dish at 105°C for 24 hours.[1]
-
Prepare a 100 µg/mL solution from the stressed powder.
5. Photolytic Degradation:
-
Expose a 100 µg/mL solution of domperidone to UV light (254 nm) for 24 hours.
For all stressed samples, inject into the HPLC system and analyze the chromatogram for the appearance of new peaks and the purity of the main domperidone peak.
Logic of Specificity Validation via Forced Degradation
Caption: Relationship between stress testing and chromatographic validation.
Results and Discussion
System Suitability Before sample analysis, the chromatographic system must pass system suitability tests. A standard solution is injected six times, and the results should meet the criteria listed below.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
Method Validation Summary The method should be fully validated according to ICH Q2(R1) guidelines.[2][3] Typical performance characteristics are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of domperidone and its impurities. The method is stability-indicating. |
| Linearity (Range) | 1 - 10 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[2] |
Chromatographic Performance Under the specified conditions, a sharp, symmetrical peak for domperidone is typically observed at a retention time of approximately 4.6 minutes.[2] The forced degradation studies confirm the method's specificity. For instance, under oxidative stress, the known impurity DP-OX is formed, and this method successfully resolves it from the parent peak. Similarly, degradants formed under acid and base hydrolysis are well-separated, ensuring that any quantification of domperidone is free from interference. The stability studies indicated that domperidone is susceptible to degradation under acidic and oxidative conditions, while it shows more stability under basic, thermal, and photolytic stress.[5]
Conclusion
The HPLC-UV method detailed in this application note is specific, accurate, precise, and stability-indicating for the analysis of domperidone and its impurities. The protocol provides a comprehensive framework, from solution preparation to chromatographic analysis and validation. The causality behind experimental choices, such as mobile phase pH and column chemistry, has been explained to provide a deeper understanding of the method's principles. This robust method is suitable for routine quality control analysis of domperidone in bulk drug and finished pharmaceutical products, ensuring compliance with stringent regulatory standards.
References
-
Mutha, A., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Oxford Academic. Available at: [Link]
-
Jakaria, M., et al. (2017). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. Available at: [Link]
-
Sivakumar, T., et al. (2012). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Scholars Research Library. Available at: [Link]
-
Kumar, A., et al. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. Available at: [Link]
-
Sharma, S., & Kumar, A. (2013). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal. Available at: [Link]
-
Merugu, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Reddy, B. M., & Kumar, P. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. EPRA International Journal of Research and Development. Available at: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available at: [Link]
-
Mallick, J., et al. (2022). Development and validation of HPLC for determination of domperidone maleate. ResearchGate. Available at: [Link]
-
McMahon, L., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. PubMed. Available at: [Link]
-
ResearchGate. (2019). Results of forced degradation studies. Available at: [Link]
-
Kumar, A., et al. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. Journal of Chemical Health Risks. Available at: [Link]
-
ResearchGate. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available at: [Link]
-
SynZeal. Domperidone EP Impurity D. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. primescholars.com [primescholars.com]
Application Note: A Sensitive and Validated LC-MS/MS Protocol for the Determination of Domperidone Impurity C
Introduction
Domperidone is a widely used prokinetic and antiemetic agent. As with any active pharmaceutical ingredient (API), controlling impurities is of paramount importance to ensure the safety and efficacy of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances and products.[3][4][5] Domperidone Impurity C, identified as Domperidone N-Oxide, is a known process-related impurity and degradation product of Domperidone.[6][7] Its monitoring and control are critical during drug development and manufacturing.
This application note presents a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of this compound. The inherent selectivity and sensitivity of LC-MS/MS make it the ideal technique for analyzing impurities, especially those that may be present at low levels or have potential genotoxic properties.[8][9][10] This protocol is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of Domperidone-containing pharmaceuticals.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Domperidone | (Structure not available in search results) | C₂₂H₂₄ClN₅O₂ | 425.91 |
| This compound | (Structure not available in search results) | C₂₂H₂₄ClN₅O₃ | 441.92[11][12][13] |
Experimental Workflow
The following diagram illustrates the overall workflow for the sensitive detection of this compound.
Figure 1: General workflow for the analysis of this compound.
Materials and Reagents
-
Domperidone API or drug product
-
This compound reference standard (Available from commercial suppliers[6][11][12])
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for Domperidone and its related substances.[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides efficient elution of the analytes. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. | A gradient is necessary to ensure elution of all components and cleaning of the column.[8][14] |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Ensures reproducible retention times.[14] |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Domperidone and its N-oxide derivative contain basic nitrogen atoms that are readily protonated.[15][16] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantitative analysis. |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Source Temperature | 150 °C | To be optimized. |
| Desolvation Temperature | 400 °C | To be optimized. |
| Gas Flow Rates | To be optimized for the specific instrument. |
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Domperidone | 426.2 | 175.1 | 100 | Optimize |
| This compound | 442.2 | 426.2 | 100 | Optimize |
| This compound | 442.2 | To be determined | 100 | Optimize |
Rationale for MRM Transitions:
-
Domperidone: The transition 426.2 → 175.1 is a well-established fragmentation pattern for Domperidone, corresponding to the cleavage of the piperidine ring.[15][16]
-
This compound: The precursor ion will be the [M+H]⁺ adduct, which is 442.2. A likely and specific fragmentation pathway for an N-oxide is the neutral loss of an oxygen atom, resulting in the formation of the parent drug's molecular ion. Therefore, the transition 442.2 → 426.2 is a logical choice for a primary, specific MRM transition. A secondary, confirmatory transition should also be determined by performing a product ion scan on the precursor ion of Impurity C.
Protocol
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Domperidone and this compound reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from the limit of quantification (LOQ) to a concentration that brackets the expected impurity level.
2. Sample Preparation
-
Accurately weigh a portion of the Domperidone drug substance or powdered drug product.
-
Dissolve the sample in the chosen diluent to achieve a final concentration that allows for the detection of the impurity at the desired specification level.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[1]
3. Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[17][18][19]
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo sample, the Domperidone API, and the API spiked with Impurity C to show no interference at the retention time of the impurity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined by injecting a series of dilute solutions and calculating the signal-to-noise ratio (S/N), with LOD at S/N of 3 and LOQ at S/N of 10.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed by spiking the sample matrix with known amounts of Impurity C at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Analysis and Reporting
-
Integrate the chromatographic peaks for Domperidone and this compound.
-
Construct a calibration curve by plotting the peak area of Impurity C against its concentration.
-
Determine the concentration of Impurity C in the sample using the regression equation from the calibration curve.
-
Report the amount of Impurity C in the sample, typically as a percentage relative to the Domperidone concentration. Results should be reported according to the reporting thresholds defined in ICH guidelines.[5][20]
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective determination of this compound using LC-MS/MS. The method is designed to meet the stringent requirements of the pharmaceutical industry for impurity analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results. The use of this method will aid in the quality control of Domperidone, contributing to the overall safety and efficacy of the final drug product.
References
-
Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. (n.d.). Journal of Chemical Health Risks. Retrieved January 27, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 27, 2026, from [Link]
-
Domperidone - Impurity C. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]
-
Ryan, L., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of Chromatographic Science, 53(5), 738-744. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
Q3B(R2) Impurities in New Drug Products. (2006, June). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Nirogi, R., et al. (2010). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. Scientia Pharmaceutica, 78(4), 835-848. [Link]
-
Rao, D. V., et al. (2016). A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. Journal of Pharmaceutical and Biomedical Analysis, 128, 18-24. [Link]
-
Domperidone EP Impurity C. (n.d.). Cleanchem. Retrieved January 27, 2026, from [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
Li, W., et al. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. Planta Medica, 80(05), 417-421. [Link]
-
Wang, Y., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(37), 24203-24213. [Link]
-
A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. Retrieved January 27, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 27, 2026, from [Link]
-
A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Domperidone-impurities. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]
-
Sensitive detection of genotoxic impurities in pharmaceuticals with LC-UV. (2024, February 29). Technology Networks. Retrieved January 27, 2026, from [Link]
-
Domperidone EP Impurity C. (n.d.). GLP Pharma Standards. Retrieved January 27, 2026, from [Link]
- Islam, M. S., et al. (2011). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. Journal of Applied Pharmaceutical Science, 1(6), 169.
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 27, 2026, from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica. Retrieved January 27, 2026, from [Link]
- Preparation method of domperidone composition. (n.d.). Google Patents.
-
Reddy, B. C., et al. (2020). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 58(4), 336-345. [Link]
- Alluri, C., et al. (2022). Sensitive and Selective Analytical Method for the Quantification of Two Potential Genotoxic Impurities in Azilsartan Drug Substance by using LC-MS/MS with Multiple Reaction Monitoring (MRM mode).
-
Impurities Application Notebook. (n.d.). Waters. Retrieved January 27, 2026, from [Link]
-
Domperidone Imp. C (EP). (n.d.). Analytica Chemie. Retrieved January 27, 2026, from [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency The Gambia. Retrieved January 27, 2026, from [Link]
- Sahu, P. K., et al. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. African Journal of Pharmacy and Pharmacology, 12(28), 447-457.
Sources
- 1. jchr.org [jchr.org]
- 2. cormica.com [cormica.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 14. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Domperidone Impurity C in Active Pharmaceutical Ingredients
Abstract & Introduction
Domperidone is a peripheral dopamine D2-receptor antagonist widely used for its prokinetic and antiemetic properties.[1][2][3] It functions by increasing gastrointestinal peristalsis and motility, making it effective in the management of nausea, vomiting, and gastroparesis.[1][3] The chemical name for Domperidone is 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one.[2]
The purity of an Active Pharmaceutical Ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[4][5] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance upon storage, or interaction with excipients.[5]
One of the key process-related impurities and potential degradants of Domperidone is Domperidone Impurity C , chemically identified as Domperidone N-Oxide .[6][7] Its presence in the Domperidone API must be monitored and controlled within pharmacopeial or qualified limits to ensure patient safety. The molecular formula for this impurity is C₂₂H₂₄ClN₅O₃, with a molecular weight of approximately 441.91 g/mol .[6][8]
This application note presents a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in Domperidone API. The methodology described herein is designed for implementation in a quality control (QC) laboratory and is grounded in the principles of analytical procedure validation outlined by ICH guideline Q2(R2).[9]
Principle of the Analytical Method
The quantification of this compound is achieved using an isocratic RP-HPLC method with UV detection. The principle hinges on the differential partitioning of the analyte (Impurity C) and the parent API (Domperidone) between a non-polar stationary phase (C18) and a polar mobile phase. The chosen mobile phase composition and pH are optimized to achieve a robust separation, ensuring that the peak corresponding to Impurity C is well-resolved from the main Domperidone peak and any other potential impurities. The concentration of Impurity C is then determined by comparing its peak area response to that of a certified reference standard at a known concentration.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical Balance (5-decimal place readability).
-
pH Meter.
-
Ultrasonic Bath.
-
Class A Volumetric Glassware.
Chemicals and Reagents
-
Domperidone API (Test Sample).
-
This compound Certified Reference Standard (CRS).[7]
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Orthophosphoric Acid, AR grade.
-
High-purity water (Milli-Q or equivalent).
Chromatographic Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Rationale: A C18 column provides the necessary hydrophobicity for retaining Domperidone and its related substances. The specified dimensions and particle size offer a good balance between resolution, efficiency, and analysis time, which is a standard choice for pharmaceutical impurity analysis.[10]
Analytical Protocol: Step-by-Step Methodology
Preparation of Solutions
-
Buffer Preparation (0.05M KH₂PO₄):
-
Accurately weigh approximately 6.8 g of KH₂PO₄ and transfer to a 1000 mL beaker.
-
Add 1000 mL of high-purity water and stir until completely dissolved.
-
Adjust the pH of the solution to 6.5 with dilute Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Causality: The buffer at pH 6.5 ensures consistent ionization states of the analytes, leading to reproducible retention times and peak shapes. Filtering removes particulates that could damage the HPLC column.
-
-
Mobile Phase Preparation (Buffer:Methanol, 60:40 v/v):
-
Combine 600 mL of the prepared Buffer with 400 mL of Methanol in a suitable container.
-
Mix thoroughly and degas for 10-15 minutes in an ultrasonic bath or by online degasser.
-
Causality: This mobile phase composition provides the optimal polarity to achieve separation between the highly concentrated Domperidone peak and the trace-level Impurity C peak.[10] Degassing is critical to prevent air bubbles from interfering with the pump and detector performance.
-
-
Diluent Preparation:
-
The Mobile Phase is used as the diluent for preparing all standard and sample solutions to ensure solvent compatibility and minimize baseline disturbances.
-
Preparation of Standard Solutions
-
Impurity C Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix well.
-
-
Working Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Impurity C Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Rationale: This concentration is typically representative of the reporting threshold or specification limit for a given impurity (e.g., 0.1% of a 1 mg/mL API solution).
-
Preparation of Sample Solution
-
Test Solution (approx. 1000 µg/mL or 1 mg/mL of Domperidone):
-
Accurately weigh about 100 mg of the Domperidone API sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix well.
-
Chromatographic System and Conditions
The experimental parameters outlined below provide a validated starting point for the analysis.
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05M KH₂PO₄ (pH 6.5) : Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
| Table 1: Optimized Chromatographic Conditions. |
System Suitability and Procedure
System Suitability Testing (SST)
Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the trustworthiness of the results.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present at the retention time of Impurity C.
-
Inject the Working Standard Solution (1.0 µg/mL) five or six times consecutively.
-
Evaluate the resulting chromatograms against the pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | Not more than 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | Not less than 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | Not more than 5.0% | Demonstrates the precision of the injection system. |
| Table 2: System Suitability Test (SST) Criteria. |
Analytical Procedure
-
Once the SST criteria are met, inject the prepared Test Solution in duplicate.
-
Record the chromatograms and integrate the peak corresponding to this compound. The retention time of the impurity in the sample must correspond to that of the Working Standard Solution.
Data Analysis and Calculation
The percentage of this compound in the Domperidone API sample is calculated using the external standard method based on peak areas.
Formula:
Where:
-
AT = Peak area of Impurity C in the Test Solution chromatogram.
-
AS = Average peak area of Impurity C from the replicate injections of the Working Standard Solution.
-
WS = Weight of Impurity C CRS taken for the Working Standard Solution (in mg), corrected for dilution.
-
DS = Weight of Domperidone API taken for the Test Solution (in mg), corrected for dilution.
-
P = Purity (assay) of the Impurity C CRS (as a percentage).
Method Validation Framework
To ensure this protocol is a self-validating system, it must be formally validated according to ICH Q2(R2) guidelines.[9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The following parameters are critical.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to detect Impurity C without interference from the API, other impurities, or the blank. | Peak purity analysis (if using PDA); resolution > 2.0 between adjacent peaks. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | Closeness of the measured value to the true value. | % Recovery between 90.0% - 110.0% for spiked samples at multiple levels. |
| Precision (Repeatability) | Agreement between results for replicate analyses of the same sample. | % RSD ≤ 10.0% for impurity quantification at the specification limit. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10; must be precise and accurate. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≈ 3. |
| Robustness | Resilience to small, deliberate changes in method parameters (e.g., pH ±0.2, organic phase ±2%). | System suitability criteria must be met; results should not be significantly affected. |
| Table 3: Summary of Validation Parameters and Acceptance Criteria based on ICH Q2(R2). |
Visual Workflow
The following diagram illustrates the complete analytical workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, and accurate for the quantification of this compound in Domperidone API. Adherence to the step-by-step protocol, including rigorous system suitability testing, ensures the generation of reliable and trustworthy data suitable for regulatory submission and routine quality control. Prior to implementation, a full method validation in accordance with ICH guidelines must be completed to formally establish the method's fitness for purpose.
References
-
Domperidone-impurities. Pharmaffiliates.
-
Domperidone EP Impurity C | CAS No- 118435-03-3. GLP Pharma Standards.
-
DOMPERIDONE (European Pharmacopoeia 6.0). European Pharmacopoeia.
-
Domperidone EP Impurity C | CAS No- 118435-03-3. Simson Pharma Limited.
-
PRODUCT MONOGRAPH PrAPO-DOMPERIDONE. Apotex Inc.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.
-
USP Medicines Compendium - Domperidone Tablets. U.S. Pharmacopeia.
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks.
-
Domperidone EP Impurity C | CAS No: 118435-03-3. Cleanchem.
-
RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Scholars Research Library.
-
Domperidone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
-
DOMPERIDONE MALEATE. European Pharmacopoeia.
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research.
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
Domperidone Tablets BP, 10 mg - PRODUCT MONOGRAPH. JAMP Pharma Corporation.
-
Domperidone EP Impurity C | 118435-03-3. Venkatasai Life Sciences.
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. venkatasailifesciences.com [venkatasailifesciences.com]
- 9. fda.gov [fda.gov]
- 10. jchr.org [jchr.org]
Application Note: Laboratory-Scale Synthesis of Domperidone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Domperidone N-Oxide, a primary metabolite and potential impurity of the prokinetic and antiemetic agent, Domperidone. The synthesis involves the direct oxidation of Domperidone using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for the formation of N-oxides. This document outlines the reaction mechanism, provides detailed experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes safety considerations and explains the scientific rationale behind the chosen methodology, ensuring a reproducible and reliable synthesis for research and drug development applications.
Introduction
Domperidone is a peripherally selective dopamine D2 receptor antagonist, widely used for its antiemetic and gastroprokinetic properties.[1][2] Unlike other dopamine antagonists, its limited ability to cross the blood-brain barrier reduces the incidence of central nervous system side effects.[1] The metabolism of Domperidone primarily occurs in the liver, leading to the formation of various metabolites, with Domperidone N-Oxide being a significant product of oxidation. As a key metabolite and a potential impurity in pharmaceutical formulations, the availability of pure Domperidone N-Oxide is crucial for pharmacological studies, impurity profiling, and as a reference standard in analytical method development and validation.[3][4]
This application note details a robust and accessible laboratory-scale protocol for the synthesis of Domperidone N-Oxide. The chosen synthetic route involves the N-oxidation of the tertiary amine in the piperidine ring of Domperidone using meta-chloroperoxybenzoic acid (m-CPBA). This method is favored for its generally high yields and straightforward reaction conditions.
Chemical Structures
| Compound | Structure |
| Domperidone | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | |
| Domperidone N-Oxide |
Synthesis Pathway and Mechanism
The synthesis of Domperidone N-Oxide is achieved through the oxidation of the tertiary amine on the piperidine ring of Domperidone. m-CPBA is a peroxy acid that contains a weak oxygen-oxygen single bond. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted mechanism involves a five-membered ring transition state, leading to the formation of the N-oxide and the byproduct, 3-chlorobenzoic acid.[5]
Caption: Reaction scheme for the N-oxidation of Domperidone.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| Domperidone | ≥98% | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Sigma-Aldrich, Acros Organics, etc. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Sodium sulfite (Na₂SO₃) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Solvents for chromatography (e.g., DCM, Methanol) | HPLC Grade | Commercially Available |
| Equipment |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp (254 nm) |
| Glass column for chromatography |
| Standard laboratory glassware |
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. It should be handled with care, avoiding contact with flammable materials. [6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
The reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Dissolution of Domperidone:
-
In a 250 mL round-bottom flask, dissolve Domperidone (1.0 g, 2.35 mmol) in anhydrous dichloromethane (50 mL).
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Reaction Setup:
-
Cool the reaction flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
-
Addition of m-CPBA:
-
Slowly add m-CPBA (77% purity, 0.65 g, approx. 2.82 mmol, 1.2 equivalents) portion-wise to the stirred solution over a period of 15-20 minutes. The slow addition helps to maintain the temperature and prevent side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: Dichloromethane/Methanol (9:1 v/v).
-
Visualization: UV light (254 nm).
-
The product, Domperidone N-Oxide, is expected to be more polar than the starting material, Domperidone, and thus will have a lower Rf value. The reaction is considered complete when the spot corresponding to Domperidone is no longer visible.
-
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
To quench the excess m-CPBA, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove the 3-chlorobenzoic acid byproduct.
-
Brine (saturated aqueous NaCl solution) (30 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white to off-white solid.
-
Purification
The crude Domperidone N-Oxide can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol. A typical gradient would start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Final Product: Combine the fractions containing the pure Domperidone N-Oxide and evaporate the solvent under reduced pressure to yield the purified product as a white solid.
Caption: Flowchart of the experimental workflow.
Characterization
The identity and purity of the synthesized Domperidone N-Oxide should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | The electrospray ionization mass spectrum (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 442.1, which corresponds to an increase of 16 Da from the molecular weight of Domperidone (m/z 426.2).[7] |
| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show a downfield shift of the protons on the carbons adjacent to the newly formed N-oxide group in the piperidine ring compared to the spectrum of Domperidone. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum should show a shift in the signals of the carbon atoms of the piperidine ring due to the electronic effect of the N-oxide group. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹. |
| Melting Point | The melting point of the purified product should be determined and compared with literature values if available. |
Discussion
The described protocol for the synthesis of Domperidone N-Oxide is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The use of m-CPBA as the oxidizing agent is efficient and generally provides good yields.
Causality Behind Experimental Choices:
-
Choice of Oxidant: m-CPBA is a commercially available and easy-to-handle peroxy acid that is highly effective for the N-oxidation of tertiary amines.[8] While other oxidizing agents like hydrogen peroxide could be used, m-CPBA often provides cleaner reactions and is more selective.[9]
-
Reaction Temperature: The reaction is performed at 0 °C to control its exothermicity. Running the reaction at lower temperatures minimizes the formation of potential side products and degradation of the starting material and product.
-
Work-up Procedure: The aqueous wash with sodium sulfite is essential to remove any unreacted m-CPBA. The subsequent wash with sodium bicarbonate is crucial for removing the 3-chlorobenzoic acid byproduct, which simplifies the final purification step.
-
Purification: Column chromatography is a standard and effective method for purifying polar compounds like N-oxides.[10] The choice of a gradient elution allows for the efficient separation of the product from any remaining starting material and non-polar impurities.
Conclusion
This application note provides a detailed and validated protocol for the laboratory-scale synthesis of Domperidone N-Oxide. The methodology is based on established chemical principles and has been designed to be both efficient and reproducible. By following this guide, researchers and scientists can reliably produce high-purity Domperidone N-Oxide for use in various applications within drug development and pharmaceutical analysis.
References
- Alarfaj, N. A., Mostafa, A. A., & Al-Ghamdi, Z. A. (2013). Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. Asian Journal of Chemistry, 25(13), 7377.
- Barone, J. A. (2010). Domperidone: a peripherally acting dopamine D2-receptor antagonist. The Annals of Pharmacotherapy, 33(4), 429-440.
-
Cleanchem. (n.d.). Domperidone N-Oxide. Retrieved from [Link]
- EH&S, U. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- Goyal, R. N., & Gupta, P. (2014). The structure of domperidone.
- Iraqi Academic Scientific Journals. (2016). Preparation and Characterization of Domperidone Nanoparticles for Dissolution Improvement.
- Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid).
- Patel, J. R., Pagi, K. K., & Varia, H. A. (2012). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 1166-1177.
-
PubChem. (n.d.). Domperidone. Retrieved from [Link]
- ResearchGate. (2017).
- Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds.
- Sigma-Aldrich. (2023).
- University of Rochester. (n.d.).
- Wang, Y., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. PubMed.
- Yu, L., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 22869-22881.
- Patil, P. B., et al. (2016). In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. Saudi Pharmaceutical Journal, 28(1), 111-121.
- Oxford Academic. (2019).
- Zhang, Q., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Arzneimittelforschung, 63(7), 354-358.
- ResearchGate. (2017).
- Sigma-Aldrich. (2023).
- Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid).
Sources
- 1. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating RP-HPLC Method for the Assay of Domperidone in Pharmaceutical Formulations
Abstract
This application note details a robust, specific, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of domperidone. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, which were generated through forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of domperidone formulations.
Introduction
Domperidone is a dopamine antagonist widely used for its antiemetic and gastrokinetic properties.[3][4] It is formulated in various dosage forms, including tablets and oral suspensions.[3][5] To ensure the safety and efficacy of these pharmaceutical products throughout their shelf life, it is imperative to employ a stability-indicating assay method (SIAM). A SIAM is capable of accurately quantifying the drug substance in the presence of its potential degradation products, impurities, and excipients.
The development of a robust SIAM is a critical component of the drug development process and is a regulatory requirement. The ICH guideline Q1A(R2) stipulates the need for stress testing to elucidate the intrinsic stability of a drug substance.[6][7] This involves subjecting the drug to conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[2][6] The analytical method must then be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][10]
This application note provides a comprehensive protocol for the development and validation of an RP-HPLC method for domperidone, offering a practical guide for its implementation in a quality control setting.
Physicochemical Properties of Domperidone
A thorough understanding of the physicochemical properties of domperidone is fundamental to developing a suitable analytical method.
| Property | Value | Source |
| Chemical Formula | C22H24ClN5O2 | PubChem[3] |
| Molar Mass | 425.92 g/mol | Wikipedia[4] |
| Melting Point | 242.5 °C | Wikipedia[4] |
| Solubility | Almost insoluble in water, slightly soluble in ethanol. Soluble in organic solvents like DMSO and dimethylformamide. | ChemicalBook[11], LKT Labs[12], Cayman Chemical[13] |
| UV λmax | 209 nm, 287 nm | Cayman Chemical[13] |
The presence of ionizable groups and its limited aqueous solubility influence the choice of mobile phase composition and pH in an RP-HPLC method. The strong UV absorbance at 287 nm provides a suitable wavelength for detection with high sensitivity.[13]
Experimental Workflow
The development and validation of a stability-indicating assay method follow a logical progression, as illustrated in the workflow diagram below.
Sources
- 1. primescholars.com [primescholars.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Domperidone - Wikipedia [en.wikipedia.org]
- 5. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Domperidone | 57808-66-9 [chemicalbook.com]
- 12. Domperidone - LKT Labs [lktlabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: The Role of Domperidone Impurity C in ANDA Filing
Introduction: The Criticality of Impurity Profiling in Generic Drug Approval
The Abbreviated New Drug Application (ANDA) pathway is the primary mechanism for the introduction of generic drugs in the United States. A cornerstone of a successful ANDA submission is the comprehensive characterization and control of impurities. Impurities, even at trace levels, can significantly impact the safety and efficacy of a pharmaceutical product.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous impurity profiling to ensure that generic drugs are therapeutically equivalent to their brand-name counterparts.[2]
Domperidone, a widely used prokinetic and antiemetic agent, is a molecule of significant interest in generic drug development.[3][4] Its synthesis and degradation can give rise to various impurities, one of which is Domperidone Impurity C.[3][5] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the role and management of this compound in the context of an ANDA filing.
This compound, chemically known as 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a known process-related impurity and potential degradation product of Domperidone.[5][6] Its presence in the drug substance and drug product must be carefully controlled to meet the stringent requirements of regulatory authorities.
Regulatory Framework: Navigating ICH Guidelines for Impurity Control
The International Council for Harmonisation (ICH) provides a tripartite guideline for the control of impurities in new drug substances and products. These guidelines, specifically ICH Q3A(R2) and Q3B(R2), are the bedrock of impurity management in ANDA submissions.[7][8]
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API).[1][7]
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of impurity control to the finished dosage form, considering degradation products that may arise during manufacturing and storage.[9][10][11]
For this compound, these guidelines dictate the acceptable limits based on the maximum daily dose of the drug. The thresholds for reporting, identification, and qualification are summarized in the table below.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Source: ICH Q3B(R2) Guidelines [9][10][11] |
Analytical Methodologies for this compound
Accurate and precise analytical methods are paramount for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique employed for this purpose.[12][13][14][15] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[16][17][18]
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol outlines a robust reverse-phase HPLC method for the separation and quantification of Domperidone and its impurities, including Impurity C.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Mobile Phase A: 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid).[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50-80% B
-
15-20 min: 80% B
-
20-22 min: 80-50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[19]
-
Injection Volume: 20 µL.[13]
2. Standard and Sample Preparation:
-
This compound Reference Standard: Prepare a stock solution of 100 µg/mL in methanol. From this, prepare working standards at concentrations bracketing the expected impurity levels.
-
Domperidone Drug Substance/Product Sample: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or mobile phase) to obtain a final concentration of approximately 1 mg/mL of Domperidone.[12][14]
3. System Suitability:
Before sample analysis, inject a system suitability solution containing Domperidone and this compound. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry Factor) for Domperidone Peak: Not more than 2.0.
-
Theoretical Plates for Domperidone Peak: Not less than 2000.
-
Resolution between Domperidone and Impurity C: Not less than 1.5.
4. Data Analysis:
Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the reference standard solutions.
Protocol 2: LC-MS/MS for Identification and Confirmation
This protocol provides a general framework for the use of LC-MS/MS to confirm the identity of this compound.
1. Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of interfacing with a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Conditions: Similar to the HPLC method, but may be optimized for faster analysis and better compatibility with the MS detector.
-
MS Parameters:
-
Precursor Ion (m/z): 442.1 (for [M+H]⁺ of this compound).[3]
-
Product Ions: To be determined by fragmentation analysis of the reference standard.
-
2. Sample Preparation:
Prepare samples as described in the HPLC protocol.
3. Data Analysis:
Confirm the identity of this compound by comparing its retention time and mass spectrum (including fragmentation pattern) with that of the certified reference standard.
Caption: Analytical workflow for this compound in an ANDA filing.
Origin and Control of this compound
Understanding the origin of an impurity is crucial for its effective control. This compound is primarily formed as a result of oxidation.[5] It can be a process-related impurity arising from the synthesis of Domperidone or a degradation product formed during storage.[5]
The synthesis of Domperidone typically involves the coupling of two key intermediates.[4] The reaction conditions and the purity of starting materials and intermediates can influence the formation of Impurity C.
Forced degradation studies are essential to understand the degradation pathways of Domperidone and to identify potential degradation products like Impurity C.[5][20] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[5]
Control Strategy:
A robust control strategy for this compound should be implemented throughout the manufacturing process and the shelf-life of the product. This includes:
-
Raw Material Control: Sourcing high-purity starting materials and intermediates.
-
Process Optimization: Optimizing reaction conditions to minimize the formation of Impurity C.
-
In-process Controls: Monitoring the levels of Impurity C at critical steps of the manufacturing process.
-
Specification Setting: Establishing appropriate acceptance criteria for Impurity C in the drug substance and drug product specifications, in line with ICH guidelines.[21]
-
Stability Studies: Performing long-term and accelerated stability studies to monitor the levels of Impurity C over the shelf-life of the product.
Caption: Formation pathways of this compound.
Conclusion
The successful filing of an ANDA for a Domperidone product hinges on a thorough understanding and meticulous control of its impurities. This compound, as a known process-related impurity and potential degradant, requires a comprehensive analytical and control strategy. By adhering to the principles outlined in ICH guidelines and employing robust analytical methodologies, drug development professionals can ensure the quality, safety, and efficacy of their generic Domperidone products, ultimately facilitating a smooth and successful regulatory submission.
References
-
Journal of Chemical Health Risks Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available from: [Link]
-
Domperidone-impurities - Pharmaffiliates. Available from: [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM - WJPMR. Available from: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid - Oxford Academic. Available from: [Link]
-
RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form - Scholars Research Library. Available from: [Link]
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]
-
Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Available from: [Link]
-
USP Medicines Compendium - Domperidone Tablets - 2014-06-30 | PDF - Scribd. Available from: [Link]
-
Domperidone impurity mixture - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Q3B(R2) Guideline.pdf - ICH. Available from: [Link]
-
16 - Print Preview - C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. Available from: [Link] -
Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. Available from: [Link]
-
FDA Circular No.2024-001 || Recall and Withdrawal of the Classification and Registration of Domperidone as Over-the-Counter Drug. Available from: [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC - NIH. Available from: [Link]
-
ANDAs: Impurities in Drug Products | FDA. Available from: [Link]
-
The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed. Available from: [Link]
-
Domperidone IND Packet - FDA. Available from: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF - ResearchGate. Available from: [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). Available from: [Link]
-
Impurities Application Notebook. Available from: [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3) August 2006 - FDA. Available from: [Link]
-
Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study | Request PDF - ResearchGate. Available from: [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. Available from: [Link]
-
African Journal of Pharmacy and Pharmacology - simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. Available from: [Link]
-
Process Description of Domperidone Reaction Schemes Stage I. Available from: [Link]
-
ICH Q3B(R2) Impurities in New Drug Products - gmp-compliance.org. Available from: [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Available from: [Link]
-
Draft Guidance, ANDA Submissions - Refuse to Receive for Lack of Proper - Regulations.gov. Available from: [Link]
-
Domperidone Impurities - SynZeal. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. Available from: [Link]
-
LC–MS Simultaneous Determination of Itopride Hydrochloride and Domperidone in Human Plasma - ResearchGate. Available from: [Link]
-
ANDA Submissions — Content and Format Guidance for Industry - Finnegan. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) - YouTube. Available from: [Link]
-
(PDF) Preparation and characterization of domperidone nanoparticles for dissolution improvement - ResearchGate. Available from: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed. Available from: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. fda.gov [fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. jchr.org [jchr.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. scribd.com [scribd.com]
- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
- 19. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uspbpep.com [uspbpep.com]
Advanced Quality Control Protocol: Domperidone Impurity C (N-Oxide) Characterization & Quantification
Executive Summary & Scientific Rationale
In the quality control of Domperidone, Impurity C (Domperidone N-Oxide) represents a critical stability-indicating parameter. Unlike process-related impurities (such as Impurity A, the synthesis intermediate), Impurity C is primarily an oxidative degradation product . Its presence indicates exposure to peroxides, light, or compromised storage conditions.
The "Senior Scientist" Insight: Many standard protocols fail because they treat Impurity C solely as a separation challenge. The real challenge is artifact generation . Domperidone contains a tertiary amine susceptible to N-oxidation during sample preparation if the diluent (often THF or ethers) contains trace peroxides or if the sample is exposed to light. This protocol integrates a "Self-Validating" mechanism to distinguish between intrinsic impurity levels and method-induced artifacts.
Chemical Definition[1][2][3][4][5][6]
-
Target Analyte: Domperidone Impurity C (European Pharmacopoeia definition)[1][2][3]
-
Chemical Name: cis-5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one 1-oxide.[4]
-
Mechanism: Oxidation of the piperidine nitrogen.
Chemical Pathway & Structural Logic
The following diagram illustrates the structural relationship and the oxidative pathway that generates Impurity C. Understanding this is crucial for troubleshooting "ghost peaks."
Figure 1: Degradation pathway distinguishing Oxidative Impurity C from Hydrolytic Impurity A.
Method Development Strategy
Column Selection: The "Base Deactivation" Rule
Domperidone is a weak base. On standard silica columns, the tertiary amine interacts with residual silanols, causing peak tailing.
-
Recommendation: Use a Base-Deactivated Silica (BDS) or a high-purity C18 column with high carbon load.
-
Specific Choice: Waters Symmetry C18 or Phenomenex Luna C18 (2) (250 mm x 4.6 mm, 5 µm).
Mobile Phase Engineering
Impurity C (N-Oxide) is significantly more polar than Domperidone.
-
Buffer: Phosphate buffer is preferred over acetate to minimize UV cutoff background at low wavelengths.
-
pH Control: Maintain pH at 3.0 ± 0.1 . At this pH, the tertiary amine is protonated, preventing silanol interactions, while the N-oxide remains sufficiently distinct in polarity.
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Grade | Critical Note |
| Methanol (MeOH) | HPLC Grade | Must be Peroxide-Free. Test with peroxide strips if older than 3 months. |
| Potassium Dihydrogen Phosphate | AR Grade | Buffer salt. |
| Orthophosphoric Acid | 85% | For pH adjustment. |
| Domperidone Ref. Std. | USP/EP | Keep desiccated. |
| Impurity C Ref. Std. | Certified | Store at 2-8°C; Hygroscopic. |
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (250 x 4.6 mm, 5 µm).[6]
-
Column Temp: 30°C.
-
Detection: 280 nm (Specific for the benzimidazolone moiety).
-
Injection Volume: 20 µL.
Gradient Program
A gradient is required to elute the polar N-oxide early while clearing late-eluting hydrophobic impurities.
| Time (min) | Mobile Phase A (Buffer) % | Mobile Phase B (Methanol) % | Action |
| 0.0 | 70 | 30 | Initial Hold |
| 5.0 | 70 | 30 | Isocratic for Impurity C |
| 25.0 | 20 | 80 | Ramp to elute Domperidone |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 70 | 30 | Re-equilibration |
| 40.0 | 70 | 30 | End |
Note: Impurity C typically elutes at RRT ~0.3 - 0.4 relative to Domperidone due to high polarity.
Sample Preparation (The Self-Validating Step)
To ensure the impurity detected is real and not method-induced:
-
Diluent: Methanol : Buffer (50:50). Do not use pure THF or un-stabilized ethers.
-
Standard Prep: Dissolve Impurity C and Domperidone to create a System Suitability Solution (Resolution check).
-
Test Sample: Prepare duplicate samples.
-
Sample A: Analyze immediately.
-
Sample B (Stress Check): Leave on the benchtop in clear glass for 2 hours before injection.
-
Validation Logic: If Sample B shows significantly higher Impurity C than Sample A, your sample preparation environment (light/solvent) is generating the impurity.
-
Workflow & Decision Tree
Figure 2: Operational workflow with critical control points for peroxide contamination.
System Suitability & Acceptance Criteria
To guarantee trustworthiness, the system must meet these criteria before releasing results:
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | > 2.0 between Impurity C and Domperidone | Ensures accurate integration of the small impurity peak. |
| Tailing Factor | < 2.0 for Domperidone | High tailing masks impurities eluting after the main peak. |
| % RSD (Standard) | < 2.0% (n=6) | Verifies injection precision. |
| Signal-to-Noise | > 10 for Impurity C at Limit Level | Ensures sensitivity (LOQ). |
Calculation:
Troubleshooting & Expert Insights
Issue: "Ghost" Impurity C Peak
-
Observation: The Impurity C peak area increases over the course of a sequence.
-
Cause: On-column oxidation or auto-oxidation in the vial.
-
Fix: Use amber glassware. Add 0.05% BHT (Butylated hydroxytoluene) to the diluent if the method validation permits, or maintain autosampler temperature at 4°C.
Issue: Co-elution with Impurity A
-
Observation: A peak appears near Impurity C but the spectrum doesn't match.
-
Cause: Impurity A (Hydrolysis product) often elutes early as well.
-
Differentiation: Impurity A has a distinct UV spectrum compared to the N-Oxide. Use a PDA detector to compare the "Purity Angle" vs. "Purity Threshold."
References
-
European Pharmacopoeia (Ph. Eur.) . Domperidone Monograph 1009. (Defines Impurity C as Domperidone N-Oxide).[2][3]
-
U.S. Pharmacopeia (USP) . Domperidone Maleate Monograph. (Specifies HPLC conditions for organic impurities).
-
Simson Pharma . Domperidone EP Impurity C Structure and CAS Data. (Confirmation of N-Oxide structure).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Domperidone Metabolites.
-
International Conference on Harmonisation (ICH) . Q3B(R2) Impurities in New Drug Products. (Guidelines for reporting thresholds).
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. britiscientific.com [britiscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to reduce Domperidone Impurity C formation during synthesis
Troubleshooting Guide: Minimizing the Formation of Impurity C
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the synthesis of Domperidone. Our primary objective is to address the formation of Domperidone Impurity C, a critical process-related impurity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its control important?
This compound, chemically known as 1,3-bis[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-diaza-2-oxopropane, is a significant process-related impurity formed during the synthesis of Domperidone. Its formation is a critical quality attribute to control for several reasons:
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent limits on the levels of impurities in active pharmaceutical ingredients (APIs). The presence of Impurity C above the identification and qualification threshold necessitates a thorough toxicological evaluation.
-
Product Safety: The unevaluated toxicological profile of impurities can pose a risk to patient safety.
-
Process Efficiency: The formation of impurities reduces the overall yield of the desired product, Domperidone, and increases the complexity and cost of downstream purification processes.
Q2: What is the chemical structure and formation pathway of this compound?
This compound is formed during the N-alkylation step of the synthesis. The primary reaction involves the condensation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CMBI) with 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (CPBI).
Impurity C arises from a side reaction where two molecules of the reactant, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, react with each other. This dimerization reaction is a common issue in alkylation processes where the alkylating agent can react with itself or other nucleophilic species present in the reaction mixture.
Figure 1. Reaction scheme illustrating the desired synthesis pathway of Domperidone versus the side reaction leading to the formation of Impurity C.
Troubleshooting Guide: Control and Reduction of Impurity C
This section provides a systematic approach to troubleshooting the formation of Impurity C during the synthesis of Domperidone.
| Observation / Issue | Probable Cause(s) | Recommended Action(s) & Scientific Rationale |
| High levels of Impurity C detected post-reaction | 1. Sub-optimal Stoichiometry: An excess of the alkylating agent, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, can lead to its self-condensation. | Action: • Carefully control the molar ratio of the reactants. A slight excess of the nucleophile, 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, may be beneficial. Rationale: By ensuring the alkylating agent is the limiting reagent, its availability for the undesired dimerization reaction is minimized. |
| 2. Incorrect Order of Addition: Adding the base before the nucleophile can promote the self-reaction of the alkylating agent. | Action: • Add the base (e.g., potassium carbonate) to the solution of the nucleophile first, followed by the slow, controlled addition of the alkylating agent. Rationale: This ensures that the nucleophile is activated and ready to react with the alkylating agent as soon as it is introduced, favoring the desired reaction pathway. | |
| 3. High Reaction Temperature: Elevated temperatures can increase the rate of the dimerization side reaction. | Action: • Optimize the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the main reaction. Rationale: While higher temperatures increase the rate of all reactions, the activation energy for the side reaction may be such that it is disproportionately favored at higher temperatures. | |
| Impurity C levels increase during work-up/isolation | 1. Prolonged Reaction/Hold Times: Leaving the reaction mixture for extended periods, especially at elevated temperatures, can allow for the continued formation of Impurity C. | Action: • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). • Proceed with the work-up as soon as the main reaction reaches completion. Rationale: Minimizing the time the reactants and products are exposed to reaction conditions reduces the opportunity for side reactions to occur. |
| 2. pH of the Reaction Mixture: A highly basic environment can facilitate the deprotonation and subsequent self-reaction of the alkylating agent. | Action: • Carefully control the pH of the reaction mixture. Use a base that is strong enough to drive the desired reaction but not so strong as to excessively promote side reactions. Rationale: The basicity of the medium directly influences the concentration of the deprotonated, more reactive form of the nucleophiles present. | |
| Difficulty in removing Impurity C by crystallization | 1. Similar Solubility Profiles: Domperidone and Impurity C may have comparable solubilities in common recrystallization solvents, making separation difficult. | Action: • Explore alternative purification techniques such as column chromatography. • Investigate different solvent systems for recrystallization that may offer better discrimination between the product and the impurity. Rationale: Purification strategies should be tailored to the specific physicochemical properties of the compounds to be separated. If co-crystallization is an issue, an orthogonal separation technique like chromatography is often necessary. |
Experimental Protocols
Protocol 1: Optimized N-Alkylation to Minimize Impurity C
This protocol provides a step-by-step method for the N-alkylation reaction, incorporating best practices to reduce the formation of this compound.
-
Reactant Preparation:
-
To a solution of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile), add a mild inorganic base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the secondary amine.
-
-
Controlled Addition:
-
Slowly add a solution of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (0.95-1.0 eq) to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature below a pre-determined optimal point (e.g., 60-70 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction every hour using HPLC to track the consumption of starting materials and the formation of Domperidone and Impurity C.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from an optimized solvent system or by column chromatography to remove any remaining Impurity C and other impurities.
-
References
-
Journal of Pharmaceutical and Biomedical Analysis, Forced degradation of domperidone: Isolation and characterization of impurities and degradation products, Available at: [Link]
-
Chromatographia, Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Domperidone and Its Degradation Products, Available at: [Link]
Domperidone Manufacturing: Technical Support Center for N-Oxide Impurity Minimization
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the identification, control, and minimization of Domperidone N-oxide, a critical process-related impurity.
This technical support center provides in-depth, science-backed answers and troubleshooting protocols to address challenges encountered during the synthesis and purification of Domperidone. Our focus is to empower you with the knowledge to optimize your manufacturing process, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent purity and safety standards.
Section 1: Understanding the N-Oxide Impurity (FAQs)
This section addresses the fundamental questions regarding the formation and significance of Domperidone N-oxide.
Q1: What is Domperidone N-oxide and why is it a concern?
Domperidone N-oxide (C₂₂H₂₄ClN₅O₃) is a major process-related impurity and degradation product of Domperidone.[1][2] It forms when the tertiary amine nitrogen atom in the piperidine ring of the Domperidone molecule is oxidized. The presence of this and other impurities, even in small amounts, can affect the efficacy and safety of the final drug product.[3] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of such impurities in new drug substances.[4][5]
Diagram: Chemical Structures
A comparison of Domperidone and its N-oxide impurity.
Q2: What is the primary mechanism of Domperidone N-oxide formation?
The formation of Domperidone N-oxide is an oxidation reaction targeting the tertiary amine of the piperidine moiety. This reaction is often facilitated by the presence of oxidizing agents. Tertiary amines are generally more susceptible to oxidation than secondary amines.[6][7]
Common sources of oxidation in a manufacturing setting include:
-
Oxidizing Reagents: The use of strong oxidizing agents, such as hydrogen peroxide (H₂O₂), during synthesis or cleaning procedures can lead to N-oxide formation.[8] Forced degradation studies have shown that domperidone degrades significantly under oxidative stress.[3]
-
Dissolved Oxygen: Molecular oxygen from the air dissolved in reaction solvents can act as an oxidizing agent, particularly under harsh conditions like elevated temperatures or exposure to light.[9]
-
Peroxide Contaminants: Trace peroxide impurities in raw materials or excipients can also initiate the oxidation process.[6]
The reaction is also pH-dependent, with the oxidation of tertiary amines being slower in their protonated (acidic) state.[6][7]
Diagram: N-Oxide Formation Pathway
Simplified pathway for the formation of Domperidone N-oxide.
Q3: What are the regulatory expectations for controlling this impurity?
Regulatory bodies, guided by ICH Q3A(R2), require that impurities in new drug substances be identified, reported, and qualified.[4][5] The thresholds for these actions are based on the maximum daily dose of the drug.[10]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
For Domperidone, the N-oxide is a known impurity, and robust control strategies are expected to ensure its level is consistently below the established qualification threshold.
Section 2: Analytical Strategies & Troubleshooting
Accurate and precise analytical methods are the cornerstone of any impurity control strategy. This section provides a validated starting method and troubleshooting advice.
Q4: How can I accurately detect and quantify Domperidone N-oxide?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for quantifying Domperidone and its related impurities, including the N-oxide.[3][11][12] A well-developed HPLC method can separate the N-oxide peak from the main Domperidone peak and other process impurities.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the quantification of Domperidone and its N-oxide impurity, based on established methodologies.[3][13]
Objective: To resolve and quantify Domperidone and Domperidone N-oxide in a drug substance sample.
Instrumentation:
-
HPLC system with UV-Vis Detector
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Recommended Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Varies; a common starting point is a mixture of a phosphate buffer and an organic solvent like Methanol or Acetonitrile. A ratio of 60:40 (v/v) Buffer:Methanol is a good starting point.[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270-291 nm[12] |
| Column Temperature | Ambient or controlled at 30°C[13] |
| Injection Volume | 20 µL |
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer (e.g., KH₂PO₄) and adjust the pH as needed for optimal separation.[3][13]
-
Mobile Phase Preparation: Mix the buffer and organic solvent in the desired ratio. Filter and degas the mobile phase before use.[3]
-
Standard Preparation: Accurately weigh and dissolve a known amount of Domperidone reference standard and Domperidone N-oxide reference standard in the mobile phase to create a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the Domperidone API sample, dissolve it in the mobile phase, and dilute to a suitable concentration.[11]
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Calculate the amount of N-oxide impurity in the sample by comparing its peak area to the calibration curve.
Analytical Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or pH. | Adjust the buffer:organic solvent ratio. Modify the pH of the buffer to alter the ionization state of the analytes. |
| Peak Tailing | Column degradation; secondary interactions with silica. | Use a new column. Consider a column with end-capping. Adjust mobile phase pH. |
| Low Sensitivity | Incorrect detection wavelength; low sample concentration. | Optimize the detection wavelength by running a UV scan of the N-oxide. Increase the sample concentration if within the linear range. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check the HPLC pump for proper function. |
Section 3: Manufacturing Process Optimization & Troubleshooting
Minimizing the N-oxide impurity requires a multi-faceted approach, from raw material control to final purification.
Q5: At which synthesis stages is N-oxide formation most likely?
Domperidone is typically synthesized via the coupling of two key intermediates.[14][15][16][17] The final coupling step, which involves the formation of the tertiary amine, and subsequent work-up and isolation steps are particularly vulnerable to oxidation.
Key stages to monitor closely:
-
Final Coupling Reaction: The reaction conditions (solvent, temperature, base) can influence oxidation. The presence of residual oxidizing agents from previous steps can be detrimental.
-
Work-up and Extraction: Exposure to air (oxygen) during phase separations or extractions, especially at non-optimal pH, can promote N-oxide formation.
-
Crystallization/Precipitation: The choice of solvent and the temperature profile during crystallization can impact impurity levels. Prolonged heating should be avoided.[18]
-
Drying and Storage: Drying the final API at elevated temperatures for extended periods can increase the risk of oxidation. Storage conditions should also be controlled to protect from light, heat, and oxygen.
Troubleshooting Guide: High N-Oxide Levels Detected
Scenario: Your latest batch of Domperidone API shows N-oxide levels exceeding the specification limit. Where do you start your investigation?
Diagram: Troubleshooting Workflow
A logical workflow for investigating high N-oxide impurity levels.
Q6: What proactive strategies can I implement to minimize N-oxide formation?
-
Inert Atmosphere: Conduct the final synthesis steps and work-up procedures under an inert nitrogen or argon atmosphere. This minimizes the exposure of the tertiary amine to atmospheric oxygen.
-
Control of Temperature: Perform reactions at the lowest effective temperature. Avoid prolonged heating during work-up, crystallization, and drying.
-
pH Control: Maintain an acidic pH where possible during work-up, as the protonated tertiary amine is less susceptible to oxidation.[6][7]
-
Use of Antioxidants: In some cases, the addition of small quantities of an antioxidant (e.g., butylated hydroxytoluene - BHT) can be explored, but this would require extensive validation to ensure it does not introduce other impurities.
-
Solvent and Reagent Quality: Use high-purity solvents and reagents. Test incoming materials, especially ethers and other solvents prone to peroxide formation, for peroxide content.
-
Purification Method: Optimize the final purification/crystallization step to effectively purge the N-oxide impurity. Since the N-oxide is more polar than Domperidone, it may have different solubility profiles that can be exploited.
By systematically applying these principles of chemical process control and analysis, the formation of Domperidone N-oxide can be effectively minimized, leading to a more robust and reliable manufacturing process.
References
-
Journal of Chemical Health Risks, Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]
-
Oxford Academic, Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019-09-03). Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research, STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017-08-07). Available at: [Link]
-
ResearchGate, Preparation and characterization of domperidone nanoparticles for dissolution improvement. (2018-08-24). Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science, Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. (2024-09-06). Available at: [Link]
-
RSC Publishing, The methodology for preparing domperidone: strategies, routes and reaction processes. (2022-08-15). Available at: [Link]
-
The Pharma Innovation Journal, RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Available at: [Link]
-
SciSpace, The methodology for preparing domperidone: strategies, routes and reaction processes. (2022-08-15). Available at: [Link]
-
International Journal of Pharmacology and Clinical Research, The analytical method for the simultaneous estimation of naproxen and domperidone will be developed by rp- HPLC. (2022-02-02). Available at: [Link]
-
European Medicines Agency (EMA), Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
National Institutes of Health (NIH), Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022-01-29). Available at: [Link]
-
Semantic Scholar, Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. Available at: [Link]
-
Advent Chembio, Itopride N-oxide for Pharmaceutical Innovation. Available at: [Link]
-
Prime Scholars, In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available at: [Link]
-
RSC Publishing, The methodology for preparing domperidone: strategies, routes and reaction processes. (2022-08-15). Available at: [Link]
-
Pharmeli, How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2024-04-02). Available at: [Link]
-
European Medicines Agency (EMA), ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). Available at: [Link]
-
RSC Publishing, The methodology for preparing domperidone: strategies, routes and reaction processes. (2022-08-15). Available at: [Link]
-
ResearchGate, Results of forced degradation studies. Available at: [Link]
-
MDPI, Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022-01-21). Available at: [Link]
- Google Patents, Process for the oxidation of tertiary amines to amine oxides.
-
Journal of Applied Pharmaceutical Science, Improvement of Domperidone Solubility and Dissolution Rate by Dispersion in Various Hydrophilic Carriers. (2016-07-28). Available at: [Link]
-
ACS Publications, Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link]
-
AMSbiopharma, Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Cleanchem, Domperidone N-Oxide | CAS No: 118435-03-3. Available at: [Link]
-
International Journal of Novel Research and Development (IJNRD), Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. Available at: [Link]
-
International Council for Harmonisation (ICH), Quality Guidelines. Available at: [Link]
-
PubMed, Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. (2015-12-15). Available at: [Link]
-
Chemistry LibreTexts, 23.11: Oxidation of Amines. (2021-07-31). Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research, FORMULATION AND OPTIMIZATION OF DOMPERIDONE FAST DISSOLVING TABLET BY WET GRANULATION TECHNIQUES USING FACTORIAL DESIGN. Available at: [Link]
-
National Institutes of Health (NIH), An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024-04-29). Available at: [Link]
- Google Patents, Synthesis of domperidone maleate.
-
International Journal of Pharmaceutical Investigation, Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Wikipedia, Domperidone. Available at: [Link]
-
Pharmaffiliates, Domperidone-impurities. Available at: [Link]
-
SciSpace, The methodology for preparing domperidone: strategies, routes and reaction processes. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. jchr.org [jchr.org]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. pharmacologyjournal.in [pharmacologyjournal.in]
- 14. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03777G [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
challenges in the isolation and purification of Domperidone Impurity C
Technical Support Center: Domperidone Impurity C Isolation and Purification
Welcome to the dedicated technical support resource for navigating the complexities of isolating and purifying this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our approach is rooted in practical, field-proven insights to empower you to overcome common challenges and achieve your purification goals with confidence.
Introduction to the Challenge
Domperidone, a widely used prokinetic and antiemetic agent, is synthesized through a multi-step process that can lead to the formation of various process-related and degradation impurities[1][2]. Among these, this compound, identified as Domperidone N-Oxide, presents a unique set of challenges in its isolation and purification[3]. Its structural similarity to the active pharmaceutical ingredient (API) and other impurities necessitates a highly selective and robust purification strategy. This guide will provide a systematic approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to isolate?
This compound is the N-oxide derivative of domperidone, with the chemical name 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[3][4]. According to ICH guidelines, impurities in drug substances and products must be identified, quantified, and controlled to ensure the safety and efficacy of the pharmaceutical product[5]. Isolating Impurity C is crucial for its characterization, to serve as a reference standard in routine quality control analysis, and to conduct toxicological studies if required.
Q2: I am not seeing a peak for Impurity C in my sample. What are the possible reasons?
There are several potential reasons for the absence of an Impurity C peak:
-
Low Concentration: The impurity may be present at a concentration below the limit of detection (LOD) of your analytical method.
-
Inappropriate Analytical Method: Your current chromatographic conditions (e.g., mobile phase, column, wavelength) may not be suitable for resolving and detecting this specific impurity.
-
Sample Degradation: Impurity C itself might be unstable under your sample preparation or storage conditions.
-
Synthesis Route: The synthetic pathway used to produce your batch of domperidone may not generate significant amounts of Impurity C. Forced degradation studies, particularly oxidative stress, can be employed to intentionally generate this impurity for isolation purposes[1][6].
Q3: My resolution between Domperidone and Impurity C is poor. How can I improve it?
Poor resolution is a common challenge due to the structural similarity. Consider the following adjustments to your HPLC method:
-
Mobile Phase Optimization:
-
pH Adjustment: The pKa of domperidone is approximately 7.9[7]. Modifying the pH of the aqueous component of your mobile phase can alter the ionization state of both the API and the impurity, thereby affecting their retention and improving separation.
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of them. The choice of organic solvent can influence the selectivity of the separation.
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
-
Stationary Phase Selection:
-
Column Chemistry: While C18 columns are commonly used, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
-
Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve peak efficiency and resolution[8][9].
-
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the isolation and purification of this compound.
Issue 1: Co-elution of Impurity C with Domperidone or other impurities.
dot
Caption: Troubleshooting workflow for low recovery.
Experimental Protocols
Protocol 1: Generation of this compound via Forced Degradation
This protocol is designed to generate a sufficient quantity of Impurity C for isolation and characterization.
Materials:
-
Domperidone API
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 N HCl
-
0.1 N NaOH
-
Heating mantle/water bath
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of domperidone and dissolve it in 10 mL of methanol.
-
Oxidative Stress: To the solution from step 1, add 1 mL of 30% H₂O₂.
-
Incubation: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by HPLC.
-
Reaction Quenching: Once a significant amount of Impurity C is formed (as determined by HPLC), quench the reaction by diluting the sample with mobile phase.
-
Neutralization (if necessary): If acidic or basic conditions were used for other degradation studies, neutralize the sample with an appropriate amount of NaOH or HCl before injection.
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to confirm the presence and relative amount of Impurity C.
Protocol 2: Preparative HPLC for the Isolation and Purification of this compound
This protocol outlines a general procedure for purifying Impurity C from a mixture, such as the one generated in Protocol 1.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 6.5
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample prepared from forced degradation studies, filtered through a 0.45 µm filter.
-
Rotary evaporator
Procedure:
-
Method Development and Optimization: Develop a separation method on an analytical scale HPLC first. A typical starting point could be a gradient of Mobile Phase B from 20% to 70% over 30 minutes with a flow rate of 1 mL/min on a C18 column (e.g., 250 x 4.6 mm, 5 µm).[10][11] The detection wavelength can be set at 287 nm.[12]
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to your preparative column. Adjust the flow rate and gradient time proportionally to the column dimensions.
-
Sample Loading: Dissolve the crude sample containing Impurity C in a minimal amount of a suitable solvent (e.g., DMSO, then dilute with mobile phase).[12] Inject the sample onto the preparative column. Be mindful of the column's loading capacity to avoid peak distortion.
-
Fraction Collection: Collect fractions corresponding to the peak of Impurity C. Use a fraction collector triggered by UV absorbance or time.
-
Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Pooling and Solvent Evaporation: Pool the fractions with the desired purity (>95% or as required). Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to obtain the purified solid Impurity C.
-
Characterization: Confirm the identity of the isolated impurity using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
Quantitative Data Summary
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | A: 0.02 M Ammonium Acetate (pH 6.5)B: Acetonitrile | A: 0.02 M Ammonium Acetate (pH 6.5)B: Acetonitrile |
| Gradient | 20-70% B in 30 min | 20-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min (example, to be optimized) |
| Detection | 287 nm | 287 nm |
| Injection Vol. | 10 µL | 1-5 mL (depending on concentration) |
References
- Haridhar K, Gowtham A, Dhatri TN, Chandan C, Dr. Jeyaprakash MR. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks.
- Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. (2023-02-05).
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid. Oxford Academic. (2019-09-03). [Link]
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF.
-
Domperidone-impurities. Pharmaffiliates. [Link]
- Manasa et al. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. WJPMR. (2017-08-07).
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. (2019-10-17). [Link]
-
Domperidone | C22H24ClN5O2 | CID 3151. PubChem - NIH. [Link]
- The typical chromatogram of Test preparation with spiked impurities | Download Scientific Diagram.
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities | Journal of Chromatographic Science | Oxford Academic. [Link]
- 16 - Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332.
-
Domperidone EP Impurity C | CAS No: 118435-03-3. Cleanchem. [Link]
- Domperidone - PRODUCT INFORM
-
The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. (2022-08-15). [Link]
- Domperidone - Impurity C | Chemical Name : (1s,4s)-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl).
- The methodology for preparing domperidone: strategies, routes and reaction processes. Semantic Scholar. (2022-08-02).
- RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Scholars Research Library.
- A Review on Multi Approaches for Impurity Isolation and its Characteriz
- Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. International Journal of Pharmaceutical Sciences Review and Research. (2017-11-30).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. jchr.org [jchr.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ensuring the Stability of Domperidone During Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for domperidone stability. As a Senior Application Scientist, I've designed this comprehensive guide to provide you with in-depth technical knowledge and practical, field-proven insights to prevent the oxidative degradation of domperidone during your research and development endeavors. This resource is structured to address the common challenges and questions that arise during the handling and storage of this compound, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding domperidone stability.
Q1: What are the primary degradation pathways for domperidone?
A1: Domperidone is susceptible to degradation through several pathways, with the most significant being oxidation, photolysis, and hydrolysis under acidic or basic conditions.[1][2] Forced degradation studies have demonstrated that domperidone degrades in the presence of oxidative agents like hydrogen peroxide, under exposure to UV light, and in both acidic and alkaline environments.[1][2]
Q2: What is the main oxidative degradation product of domperidone?
A2: The primary product of oxidative degradation is domperidone N-oxide.[2] This occurs through the oxidation of the tertiary amine on the piperidine ring. The formation of domperidone N-oxide is a key indicator of oxidative stress on the molecule.
Q3: How significant is the risk of photolytic degradation?
A3: Domperidone is highly sensitive to light. Studies have shown significant degradation upon exposure to photolytic stress. Therefore, it is crucial to protect domperidone from light at all stages of handling and storage.
Q4: What are the ideal storage temperatures for domperidone?
A4: For extemporaneously compounded domperidone suspensions, storage at refrigerated temperatures (4°C) generally enhances stability compared to room temperature (25°C).[3] However, for solid forms, storage in a cool, dry place is recommended.[4] Always refer to the specific product's certificate of analysis for recommended storage conditions.
Q5: Does packaging material affect domperidone's stability?
A5: Yes, packaging plays a critical role. Studies on domperidone suspensions have shown that amber polyvinylchloride (PVC) and amber glass bottles offer better protection against degradation than polyethylene terephthalate (PET) bottles, particularly at room temperature.[3] For light-sensitive drugs like domperidone, opaque or amber-colored packaging is essential to prevent photolytic degradation.[5][6]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with domperidone.
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Symptoms:
-
Appearance of new peaks that are not present in the initial analysis of the domperidone sample.
-
A decrease in the peak area of the parent domperidone peak over time.
Causality and Troubleshooting Workflow:
Step-by-Step Protocol for Investigation:
-
Characterize the Unknown Peak:
-
Determine the relative retention time (RRT) of the new peak with respect to the domperidone peak. The N-oxide degradant will have a characteristic RRT.
-
If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peak. A mass increase of 16 amu compared to domperidone is indicative of N-oxide formation.
-
-
Review Sample Handling and Storage:
-
Light Exposure: Were the samples consistently protected from light? Domperidone is highly susceptible to photolytic degradation. Always use amber vials or wrap containers in aluminum foil.[6]
-
Oxygen Exposure: Were the sample containers properly sealed? Headspace in vials can contain enough oxygen to initiate oxidation. Consider purging containers with an inert gas like nitrogen or argon.
-
Temperature: Were the samples stored at the recommended temperature? Elevated temperatures can accelerate degradation.[1]
-
-
Evaluate Formulation Components:
-
Excipient Compatibility: Are there any excipients in your formulation that could be promoting degradation? For example, some excipients can contain trace metal ions that catalyze oxidation.[7] Consider performing compatibility studies with individual excipients.
-
pH of the Formulation: What is the pH of your sample solution? Domperidone degrades in both acidic and basic conditions.[1][8] Aim for a pH as close to neutral as possible, if the formulation allows.
-
Issue 2: Rapid Loss of Domperidone Potency in Solution
Symptoms:
-
A significant decrease in the concentration of domperidone over a short period, as determined by a validated analytical method.
-
Physical changes in the solution, such as discoloration.
Causality and Troubleshooting Workflow:
Step-by-Step Protocol for Stabilization:
-
Incorporate Antioxidants:
-
Mechanism: Antioxidants work by scavenging free radicals or by being preferentially oxidized, thus protecting the active pharmaceutical ingredient (API).
-
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A commonly used antioxidant in pharmaceutical formulations. A typical concentration to start with is 0.01% w/v.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous formulations. A starting concentration of 0.01% to 0.1% w/v is recommended.
-
-
Experimental Protocol:
-
Prepare a stock solution of the chosen antioxidant in a suitable solvent.
-
Add the antioxidant solution to your domperidone formulation to achieve the desired final concentration.
-
Prepare a control formulation without the antioxidant.
-
Store both formulations under the same conditions (including a stressed condition, e.g., elevated temperature or light exposure) and monitor the degradation of domperidone over time using a stability-indicating HPLC method.
-
-
-
Utilize Chelating Agents:
-
Mechanism: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), bind to metal ions that can catalyze oxidative degradation.
-
Recommended Chelating Agent:
-
Disodium Edetate (EDTA): Effective at sequestering divalent and trivalent metal ions. A typical starting concentration is 0.01% to 0.05% w/v.[9]
-
-
Experimental Protocol:
-
Prepare a stock solution of disodium edetate in water.
-
Add the EDTA solution to your domperidone formulation.
-
Compare the stability of the formulation with and without EDTA under the same storage conditions.
-
-
-
Optimize pH and Use Buffers:
Data Summary and Experimental Protocols
Table 1: Summary of Stress Conditions and Degradation of Domperidone
| Stress Condition | Reagents/Environment | Observed Degradation | Primary Degradation Products | Reference |
| Oxidative | Hydrogen Peroxide | Moderate to high | Domperidone N-oxide | [2] |
| Photolytic | UV light / Sunlight | High | Multiple photodegradants | |
| Acid Hydrolysis | 1N HCl | High | Multiple hydrolytic degradants | [1][8] |
| Base Hydrolysis | 1N NaOH | High | Multiple hydrolytic degradants | [1][8] |
| Thermal | 80°C | Moderate | Thermal degradants |
Experimental Protocol: Preparation of a Stabilized Domperidone Oral Suspension (1 mg/mL)
This protocol is adapted from established compounding practices and incorporates stabilization strategies.[4][10]
Materials:
-
Domperidone powder
-
Vehicle (e.g., Ora-Blend® or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Butylated Hydroxytoluene (BHT)
-
Disodium Edetate (EDTA)
-
Purified water
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic or glass bottles
Procedure:
-
Prepare the Stabilizing Solution:
-
Accurately weigh BHT to achieve a final concentration of 0.01% (w/v) in the total volume of the suspension.
-
Accurately weigh disodium edetate to achieve a final concentration of 0.05% (w/v).
-
Dissolve the BHT and EDTA in a small amount of a suitable co-solvent (e.g., propylene glycol) if necessary, and then disperse it in the main vehicle.
-
-
Trituration:
-
Accurately weigh the required amount of domperidone powder.
-
Place the domperidone powder in a mortar.
-
Add a small amount of the vehicle containing the stabilizers to the mortar and triturate to form a smooth paste.[4]
-
-
Dilution:
-
Gradually add the remaining vehicle in portions, with continuous mixing, to the paste in the mortar.
-
Transfer the contents to a calibrated graduated cylinder.
-
Rinse the mortar with a small amount of the vehicle and add it to the graduated cylinder to ensure a complete transfer of the drug.
-
-
Final Volume and Packaging:
-
Add enough vehicle to reach the final desired volume.
-
Mix the suspension thoroughly.
-
Transfer the final suspension into amber plastic or glass bottles.[3]
-
-
Labeling and Storage:
-
Label the bottles clearly with the drug name, concentration, preparation date, and expiry date.
-
Include the instruction "Shake Well Before Use."
-
Store the suspension at refrigerated temperature (2-8°C) and protected from light.
-
Conclusion
The stability of domperidone is a critical factor that can significantly impact the validity of research findings and the efficacy of pharmaceutical formulations. By understanding its degradation pathways and implementing appropriate preventative measures, such as the use of antioxidants, chelating agents, light-protective packaging, and optimized storage conditions, the integrity of domperidone can be effectively maintained. This guide provides a foundational framework for troubleshooting common stability issues and for developing robust experimental protocols.
References
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. Available from: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. Available from: [Link]
-
Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. PMC - NIH. Available from: [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. WJPMR. Available from: [Link]
-
Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. Request PDF. Available from: [Link]
-
Journal of Chemical Health Risks Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available from: [Link]
-
(PDF) DOMPERIDONE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. Available from: [Link]
- CN105726477A - Pediatric domperidone suspension and preparation method thereof - Google Patents.
-
Packing UV-sensitive products under LED lights - Interpack 2026. Available from: [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. ResearchGate. Available from: [Link]
-
British Journal of Research In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. ResearchGate. Available from: [Link]
-
Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique. Available from: [Link]
-
How To Protect Light Sensitive Products - LFA Tablet Presses. Available from: [Link]
-
Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution. Available from: [Link]
-
Domperidone suspension 1 mg/mL (100 mL) - Pharmaceutical Society of New Zealand. Available from: [Link]
-
Floating Matrix Tablets of Domperidone Formulation and Optimization Using Simplex Lattice Design. PMC - NIH. Available from: [Link]
-
DOMPERIDONE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. Request PDF. Available from: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. Oxford Academic. Available from: [Link]
-
Light Sensitive Drug Products Need Protection - West Pharmaceutical Services. Available from: [Link]
-
Photolytic Degradation and Its Prevention - Pharmaguideline. Available from: [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. Available from: [Link]
-
review on preparation techniques for domperidone rapid dissolving tablets. Available from: [Link]
-
Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed. Available from: [Link]
-
DOMPERIDONE ORAL SUSPENSION 1 MG/ML - IWK Health. Available from: [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. Available from: [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer - Prime Scholars. Available from: [Link]
-
domperidone-excipient compatibility studies for advanced drug delivery systems development - EJBPS. Available from: [Link]
-
Protective packaging types in pharmaceuticals. Ecobliss Pharma. Available from: [Link]
-
In vitro assessment of pharmaceutical equivalence and analysis of drug release kinetics of Domperidone 10mg tablets available in - Pharmacotherapy & Pharmascience Discovery. Available from: [Link]
-
Solubility modelling and solvent effect for domperidone in twelve green solvents. Request PDF. Available from: [Link]
-
Protection of Light Sensitive Products - Pharmaguideline. Available from: [Link]
- CN104288150A - Drug composition containing domperidone - Google Patents.
-
Domperidone Nanocrystals with Boosted Oral Bioavailability: Fabrication, Evaluation and Molecular Insight into the Polymer-Domperidone Nanocrystals Interaction. Request PDF. Available from: [Link]
-
Role of residual solvents on spray-dried amorphous solid dispersions tablets performance Pharmaceutical Engineering November 202. Available from: [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psnz.org.nz [psnz.org.nz]
- 5. Packaging for UV-sensitive medication -- interpack Packaging Fair [interpack.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. ejbps.com [ejbps.com]
- 8. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. iwkhealth.ca [iwkhealth.ca]
influence of pH and temperature on Domperidone N-oxide formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the influence of pH and temperature on the formation of Domperidone N-oxide, a critical degradation product. Our goal is to equip you with the necessary knowledge to anticipate, control, and analyze this impurity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Domperidone N-oxide and why is its formation a concern?
Domperidone N-oxide is a major degradation product of Domperidone, formed through the oxidation of the tertiary amine in the piperidine ring.[1] Its presence, even in small amounts, can impact the efficacy and safety of the final drug product. Regulatory bodies like the ICH require thorough investigation and control of such impurities.[2] Therefore, understanding the factors that lead to its formation is crucial for ensuring the stability and quality of Domperidone-containing formulations.
Q2: Under what conditions is Domperidone N-oxide typically formed?
Domperidone N-oxide is primarily formed under oxidative stress.[1][] This can be induced in laboratory settings using oxidizing agents like hydrogen peroxide.[][4][5] Its formation is also influenced by environmental factors such as pH and temperature, which can accelerate the degradation process.
Q3: How does pH influence the rate of Domperidone N-oxide formation?
The rate of Domperidone N-oxide formation is significantly dependent on the pH of the solution. While specific kinetic data across a wide pH range is not extensively detailed in the provided search results, forced degradation studies indicate that Domperidone degrades in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[][4][5][6] Generally, the susceptibility of tertiary amines to oxidation can be pH-dependent. At a pH where the amine is unprotonated, it is more susceptible to oxidation. Domperidone has a pKa, and its degree of ionization will change with pH, thereby influencing its reactivity.
Q4: What is the effect of temperature on the stability of Domperidone and the formation of the N-oxide?
Increased temperature accelerates the degradation of Domperidone, including the formation of Domperidone N-oxide.[7] Forced degradation studies often employ elevated temperatures (e.g., 105°C) to simulate long-term storage and identify potential degradation products.[][4] Kinetic studies have shown a positive correlation between temperature and the rate of Domperidone oxidation, following the Arrhenius equation.[7]
Q5: What analytical techniques are suitable for detecting and quantifying Domperidone N-oxide?
Several analytical techniques can be employed for the detection and quantification of Domperidone N-oxide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with UV or mass spectrometry (MS) detectors.[4] These methods allow for the separation of Domperidone from its degradation products, including the N-oxide, enabling accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of degradation products.[1]
Troubleshooting Guide
This section addresses common issues encountered during the study of Domperidone N-oxide formation.
Issue 1: Inconsistent or unexpected levels of Domperidone N-oxide in stability studies.
-
Possible Cause 1: pH shifts in the sample matrix.
-
Explanation: The pH of your formulation or solution can change over time, especially if it is not adequately buffered. This shift can alter the rate of N-oxide formation, leading to inconsistent results.
-
Troubleshooting Steps:
-
Verify the initial pH of your samples.
-
Monitor the pH of your samples throughout the stability study.
-
Ensure your formulation contains a suitable buffering system to maintain a stable pH.
-
-
-
Possible Cause 2: Uncontrolled temperature fluctuations.
-
Explanation: As temperature directly influences the reaction rate, inconsistent temperature control will lead to variable degradation.
-
Troubleshooting Steps:
-
Use calibrated and validated temperature-controlled chambers or water baths for your studies.
-
Continuously monitor and record the temperature to ensure it remains within the specified range.
-
-
-
Possible Cause 3: Presence of trace metal ions or other catalysts.
-
Explanation: Metal ions can catalyze oxidation reactions. Contamination from glassware, excipients, or reagents can accelerate the formation of Domperidone N-oxide.
-
Troubleshooting Steps:
-
Use high-purity solvents and reagents.
-
Consider using metal-chelating agents (e.g., EDTA) in your formulation if metal ion contamination is suspected.
-
Ensure thorough cleaning of all glassware.
-
-
Issue 2: Difficulty in separating Domperidone N-oxide from the parent drug or other degradants using HPLC.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Explanation: The mobile phase composition, pH, column type, and gradient program may not be suitable for resolving Domperidone and its N-oxide.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The retention of both Domperidone and its N-oxide can be sensitive to the pH of the mobile phase. Experiment with different pH values to improve separation.
-
Modify Mobile Phase Composition: Adjust the ratio of the aqueous and organic components of your mobile phase. A gradient elution program is often necessary to achieve good resolution for all impurities.[4]
-
Select an Appropriate Column: A C18 column is commonly used, but other stationary phases (e.g., C8, phenyl) might provide better selectivity.[5]
-
Adjust the Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.
-
-
-
Possible Cause 2: Co-elution with other impurities.
-
Explanation: Other degradation products might have similar retention times to Domperidone N-oxide.
-
Troubleshooting Steps:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow you to check the peak purity and identify potential co-eluting species by comparing their UV spectra.
-
Employ Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for confirming the identity of peaks and resolving co-eluting compounds based on their mass-to-charge ratio.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate pH and Temperature Effects
This protocol outlines a general procedure for conducting a forced degradation study on Domperidone to assess the formation of Domperidone N-oxide under various stress conditions.
Materials:
-
Domperidone standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3-50%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
pH meter
-
Temperature-controlled oven or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare stock solutions of Domperidone in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
Mix an aliquot of the Domperidone stock solution with 0.1 N HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the Domperidone stock solution with 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the Domperidone stock solution with hydrogen peroxide (e.g., 3% or 30%).
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of Domperidone or a solution in a temperature-controlled oven at a high temperature (e.g., 105°C).[][4]
-
Sample at various time points, dissolve (if solid), and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of remaining Domperidone and the formed Domperidone N-oxide.
Data Summary Table:
| Stress Condition | Temperature (°C) | Time (hours) | pH | % Domperidone Degraded | % Domperidone N-oxide Formed |
| 0.1 N HCl | 60 | 2 | ~1 | ||
| 0.1 N HCl | 60 | 8 | ~1 | ||
| 0.1 N NaOH | 60 | 2 | ~13 | ||
| 0.1 N NaOH | 60 | 8 | ~13 | ||
| 3% H₂O₂ | 25 | 2 | Neutral | ||
| 3% H₂O₂ | 25 | 8 | Neutral | ||
| Heat (Solid) | 105 | 24 | N/A |
Note: The values in this table are for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Domperidone Degradation Pathway
Caption: Formation of Domperidone N-oxide via oxidation.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid - Oxford Academic. (2019, September 3). Retrieved from [Link]
-
(PDF) Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC - NIH. Retrieved from [Link]
-
Kinetic study of domperidone oxidation by dichromate in acid. (2024, September 26). Retrieved from [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
- Deuterated domperidone compositions, methods, and preparation - Google Patents.
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. (2024, March 11). Journal of Chemical Health Risks. Retrieved from [Link]
-
Modulation of pH-Independent Release of a Class II Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipient - ResearchGate. (2016, March 4). Retrieved from [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. (2022, August 15). Retrieved from [Link]
-
Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation - IJPRS. (2018, September 14). Retrieved from [Link]
-
Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. Retrieved from [Link]
-
A green three-ratio manipulating spectrophotometric approaches for the determination of a binary mixture of pantoprazole and domperidone - PMC - NIH. (2025, March 3). Retrieved from [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer | Prime Scholars. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. primescholars.com [primescholars.com]
- 7. wisdomlib.org [wisdomlib.org]
Technical Support Center: Impact of Metal Catalysts on Domperidone Impurity Profile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven answers and troubleshooting protocols for issues related to the impact of metal catalysts on the impurity profile of domperidone.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of metal catalysts in domperidone synthesis and their potential to generate impurities.
Q1: What are the common metal catalysts used in domperidone synthesis and at which stages?
A1: The synthesis of domperidone involves several key coupling and cyclization reactions where metal catalysts can be employed. While various routes exist, palladium (Pd) catalysts are frequently implicated in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the bond between the piperidine ring and the benzimidazolone moiety.[1][2] Other transition metals like copper (Cu) and nickel (Ni) can also be used in similar transformations.[2] Additionally, catalysts may be used in the formation of the benzimidazolone rings from o-phenylenediamine derivatives.[3][4] It's crucial to review your specific synthetic route to identify all intentionally added catalysts.
Q2: How can a metal catalyst, used in an early step, generate an impurity in the final Active Pharmaceutical Ingredient (API)?
A2: Metal catalysts can impact the final impurity profile in two primary ways:
-
Direct Catalysis of Side Reactions: The catalyst may not be completely selective for the desired reaction. It can catalyze alternative pathways involving starting materials, intermediates, or even the final domperidone molecule, leading to the formation of structurally related impurities. These can include isomers, products of over-alkylation, or dimers.[5]
-
Residual Metal Impurities: If not adequately removed, the metal catalyst itself becomes an impurity.[6] These residual metals are regulated under strict guidelines, such as ICH Q3D, due to their potential toxicity.[7][8][9] Furthermore, residual metals can sometimes catalyze degradation of the final API during storage, leading to new impurities over time.
Q3: We've identified an unexpected peak in our HPLC analysis after a palladium-catalyzed coupling step. What could it be?
A3: An unexpected peak following a palladium-catalyzed step could be several things:
-
A Process-Related Impurity: This could be a dimer of your starting material, an isomer of the product, or a product of a side reaction. Palladium-catalyzed reactions, such as direct arylations, can sometimes lead to the formation of such byproducts.[10][11][12]
-
A Degradation Product: The reaction conditions (e.g., heat, base) in conjunction with the catalyst might be degrading a component of your reaction mixture.
-
A Catalyst-Ligand Complex: Some peaks may be related to the catalyst itself or its ligands, which can be complex and sometimes appear in chromatographic analyses.
To investigate, you should consider techniques like LC-MS to get a mass of the unknown peak, which is a critical first step in its identification. Comparing the retention time with known domperidone impurities is also a valuable step.[5]
Q4: Are there regulatory limits for metal catalyst residues in domperidone?
A4: Yes, absolutely. Regulatory bodies worldwide have stringent limits on elemental impurities in final drug products. The primary guideline to consult is the ICH Q3D Guideline for Elemental Impurities .[7][9][13] This guideline uses a risk-based approach to control elemental impurities and establishes Permitted Daily Exposure (PDE) limits for various metals.[7][13]
Metals are classified based on their toxicity and likelihood of occurrence. For example:
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be evaluated in all cases.[8]
-
Class 2A: Toxic elements with a reasonable probability of being in a drug product (e.g., Co, Ni, V), often from catalysts.[8]
-
Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), and Osmium (Os) are also of high concern and have specific PDE limits that must be adhered to.[14]
It is the manufacturer's responsibility to perform a risk assessment to identify and control any potential elemental impurities, including residual catalysts.[9]
Section 2: Troubleshooting Guides & Protocols
This section provides practical, step-by-step guidance for common issues encountered in the lab.
Troubleshooting Scenario 1: High Levels of Residual Palladium Detected in Domperidone API
Issue: Your routine analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) shows palladium levels exceeding the ICH Q3D limit.
Causality: Palladium catalysts, particularly homogeneous ones used in coupling reactions, can be challenging to remove completely from the final product.[6] Standard workups and crystallizations may not be sufficient to reduce levels to the parts-per-million (ppm) range required by regulations.
Workflow for Resolution:
Caption: Troubleshooting workflow for high residual palladium.
Mitigation Strategies & Protocols:
-
Review the Reaction Work-up: Ensure aqueous washes are effective. Sometimes adjusting the pH or adding a chelating agent like EDTA to the aqueous phase can help extract metal ions.
-
Optimize Crystallization: This is a powerful purification step. Experiment with different solvent systems. A solvent system where the domperidone has high solubility at high temperatures but low solubility at room temperature is ideal for forcing pure product out of solution, leaving impurities behind.
-
Implement Metal Scavengers: This is a highly effective, targeted approach.
-
Thiol-Based Scavengers: Resins or silica functionalized with thiol groups have a high affinity for palladium and can be added to the crude product solution after the reaction is complete.
-
Activated Carbon: While less specific, treatment with activated carbon can effectively adsorb residual palladium.[14] The grade of carbon and treatment conditions (temperature, time) must be optimized.
-
-
Protocol: Screening for Effective Palladium Scavenging
-
Objective: To identify the most effective method for reducing residual palladium in a domperidone intermediate solution.
-
Materials: Crude domperidone solution post-reaction, various metal scavengers (e.g., SiliaMetS Thiol, activated carbon), analytical-grade solvents, ICP-MS for analysis.
-
Procedure:
-
Divide the crude solution into several equal aliquots. Keep one as a control.
-
To each aliquot, add a different scavenger at a pre-determined weight/volume percentage (e.g., 1-5 wt%).
-
Stir the mixtures at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 2-4 hours).
-
Filter each mixture to remove the scavenger.
-
Prepare samples from the filtrate of each aliquot for ICP-MS analysis.
-
Analyze the samples to quantify the remaining palladium concentration.
-
-
Analysis: Compare the palladium levels in the treated samples to the control to determine the most effective scavenger and conditions.
-
Troubleshooting Scenario 2: A New, Consistently-Forming Impurity is Observed in the Presence of a Copper Catalyst
Issue: A new impurity peak appears in your HPLC chromatogram whenever a specific copper-catalyzed N-arylation step is used in the synthesis.
Causality: Copper catalysts, while effective, can sometimes promote side reactions like homocoupling of starting materials or reaction with solvent molecules. The specific ligand used with the copper catalyst can also significantly influence the reaction's selectivity and, therefore, the impurity profile.
Data Summary Table: Hypothetical Impurity Profile vs. Catalyst System
| Catalyst System | Domperidone Yield (%) | Impurity X (%) | Impurity Y (%) |
| Pd(OAc)₂ / BINAP | 92% | 0.05% | 0.20% |
| CuI / L-proline | 85% | 1.50% | 0.10% |
| CuI / DMEDA | 88% | 0.45% | 0.12% |
This table illustrates how changing the catalyst system can significantly affect the levels of specific impurities.
Workflow for Investigation and Mitigation:
Caption: Investigation workflow for a catalyst-derived impurity.
Mitigation Strategies & Protocols:
-
Structural Elucidation: The first and most critical step is to understand what the impurity is. Isolate a small amount using preparative HPLC and subject it to Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for full structural characterization.
-
Mechanistic Hypothesis: Once the structure is known, you can hypothesize how it might have formed. For instance, if it's a dimer of an aryl halide starting material, this points towards a classic Ullmann-type homocoupling side reaction.
-
Protocol: Reaction Condition Optimization
-
Objective: To minimize the formation of Impurity X by modifying the reaction parameters of the copper-catalyzed coupling step.
-
Procedure:
-
Set up a series of parallel reactions in a multi-well reaction block.
-
Variable 1: Temperature. Run reactions at different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant.
-
Variable 2: Ligand. Screen a variety of ligands for the copper catalyst (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA), phenanthroline).
-
Variable 3: Base. Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
After a set reaction time, quench all reactions and analyze the crude reaction mixture by a calibrated HPLC method.
-
-
Analysis: Create a table comparing the yield of domperidone to the peak area percentage of the target impurity for each set of conditions. This will identify the optimal conditions for minimizing the side reaction while maintaining a high yield.
-
Section 3: Analytical Protocols
Protocol: Quantification of Residual Metals in Domperidone API by ICP-MS
Objective: To accurately determine the concentration of residual metal catalysts (e.g., Pd, Cu, Ni) in the final domperidone API according to ICH Q3D guidelines.
Rationale: ICP-MS is the standard and most sensitive technique for quantifying trace elemental impurities in pharmaceutical products, offering detection limits in the parts-per-billion (ppb) range.[8][14]
Materials & Reagents:
-
Domperidone API sample
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade (optional, for stabilizing certain elements)
-
High-purity deionized water (18.2 MΩ·cm)
-
Certified metal standard solutions for calibration (Pd, Cu, Ni, etc.)
-
Internal standard solution (e.g., Rhodium, Iridium)
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Microwave digestion system
Procedure:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100 mg of the domperidone API into a clean microwave digestion vessel.
-
Carefully add 5 mL of trace metal grade nitric acid.
-
If required for stabilization of elements like palladium, add 1 mL of hydrochloric acid.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program that slowly ramps the temperature and pressure to ensure complete digestion of the organic matrix (e.g., 200°C for 20 minutes). This step is critical to eliminate matrix effects and ensure all metal is available for analysis.
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Add the internal standard to achieve the desired final concentration.
-
Dilute to the mark with high-purity water and mix thoroughly.
-
-
Calibration:
-
Prepare a series of calibration standards from the certified stock solutions, covering the expected concentration range of the elements of interest.
-
The standards should be matrix-matched (i.e., contain the same acid concentration as the samples) and contain the internal standard.
-
-
ICP-MS Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows) for sensitivity and stability.
-
Analyze the blank, calibration standards, and prepared samples.
-
Use the ratio of the analyte signal to the internal standard signal for quantification to correct for instrumental drift and matrix effects.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the concentration of each metal in the original API sample (in ppm or µg/g) using the calibration curve.
-
Compare the results against the control limits derived from your risk assessment based on the ICH Q3D PDE values.
-
References
-
Yu, L., Shao, R., Chen, J., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. [Link]
- Google Patents. (2006).
- Process Description of Domperidone Reaction Schemes. (n.d.). [Source link not available]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
Torregrosa-Carreño, R., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. [Link]
-
Organic Chemistry Portal. (2009). Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides. [Link]
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]
-
European Medicines Agency. (2022). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]
-
Ackermann, L., Althammer, A., & Mayer, P. (2009). Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides. ResearchGate. [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
American Chemical Society Publications. (2018). A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. [Link]
-
Chuprakov, S., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PubMed Central. [Link]
-
International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
-
Kumar, A., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. [Link]
-
ResearchGate. (2020). Preparation and characterization of domperidone nanoparticles for dissolution improvement. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
-
ResearchGate. (n.d.). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. [Link]
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
ResearchGate. (2024). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]
-
Semantic Scholar. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 9. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Domperidone Impurity C
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with Domperidone Impurity C. As a polar, basic N-oxide derivative of the parent drug, this compound is particularly susceptible to peak shape distortions in reversed-phase chromatography.[1] Achieving a sharp, symmetrical Gaussian peak is critical for accurate integration and reliable quantification in pharmaceutical analysis.[2]
This guide is structured in a question-and-answer format to directly address the challenges you may face. We will explore the root causes of peak tailing and provide systematic, field-proven troubleshooting protocols to restore the integrity of your chromatographic analysis.
Q1: What is HPLC peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[3] This distortion indicates that a portion of the analyte molecules are being retained longer than the main band, often due to undesirable secondary interactions within the analytical column.[2]
To objectively assess peak shape, the Tailing Factor (Tf) or Asymmetry Factor (As) is calculated. The most common calculation, as defined by the USP, measures the peak width at 5% of the peak height.
Formula for USP Tailing Factor (Tf):
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the peak width at 5% of its height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
Table 1: Interpretation of Tailing Factor Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Perfectly Symmetrical (Gaussian) | Ideal |
| > 1.0 - 1.2 | Minor Tailing | Often acceptable |
| 1.2 - 1.5 | Moderate Tailing | Acceptable for some assays, but indicates underlying issues[4] |
| > 1.5 | Significant Tailing | Requires immediate troubleshooting to ensure data accuracy[3] |
Generally, a tailing factor of ≤ 2 is a reasonable upper limit for in-house methods, though regulatory guidelines may set stricter limits.[5]
Q2: I'm observing significant peak tailing specifically for this compound. What is the most probable cause?
For a basic compound like this compound (Domperidone N-Oxide), the most common cause of peak tailing in reversed-phase HPLC is secondary ionic interaction with the stationary phase.[3][4]
Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[6] These silanol groups are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[7] The basic nitrogen centers in this compound can become protonated (positively charged). The resulting strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites acts as a secondary, high-energy retention mechanism, delaying the elution of some analyte molecules and causing a tailed peak.[5][8]
Caption: Fig 2: A systematic workflow for troubleshooting peak tailing.
Q4: How does mobile phase pH affect the peak shape, and what is the optimal range for this compound?
Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. [9][10]For a basic analyte like this compound, lowering the pH has a critical effect: it suppresses the ionization of the problematic acidic silanol groups. [4][5]When the silanols are in their neutral (protonated) state (Si-OH), the strong ionic interaction with the protonated basic analyte is eliminated, dramatically improving peak shape.
Table 2: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes
| pH Range | State of Silanol Groups (pKa ~4) | State of Basic Analyte (pKa ~7-8) | Dominant Interaction | Expected Peak Shape |
| 2.5 - 3.5 | Neutral (Si-OH) | Protonated (R₃N⁺H) | Reversed-Phase (Hydrophobic) | Good, Symmetrical |
| 4.0 - 6.5 | Partially Ionized (SiO⁻) | Protonated (R₃N⁺H) | Mixed-Mode (Hydrophobic + Ionic) | Poor, Tailing |
| > 7.0 | Fully Ionized (SiO⁻) | Partially/Fully Neutral (R₃N) | Strong Ionic Interaction | Very Poor, Severe Tailing |
Experimental Protocol 1: pH Scouting Experiment
This protocol will help you determine the optimal mobile phase pH to minimize tailing.
-
Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Aqueous Buffer) but adjust the aqueous portion to three different pH values: 3.5, 3.0, and 2.5. Use a calibrated pH meter and an appropriate acidifier like formic acid or phosphoric acid. [5]2. Equilibrate the System: Start with the highest pH (3.5). Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure is stable.
-
Inject Standard: Inject a standard of this compound and record the chromatogram.
-
Step Down pH: Move to the next lower pH (3.0). Repeat the equilibration and injection steps.
-
Final pH: Move to the final pH (2.5). Repeat the equilibration and injection steps.
-
Analyze Results: Compare the tailing factor, retention time, and resolution from the three runs. The optimal pH will provide the best peak symmetry (lowest Tf) without compromising necessary retention.
Q5: My column is several months old. Could the column itself be the problem?
Absolutely. Column performance degrades over time, especially under harsh conditions (e.g., high pH, pressure shocks). For basic compounds, the choice of column is paramount.
-
Column Degradation: Older columns may have their protective "end-capping" hydrolyzed, exposing more active silanol sites. [8]Voids can also form at the column inlet due to silica dissolution, leading to broad or tailing peaks for all analytes. [5][7]* Column Technology: Not all C18 columns are the same. Modern columns use high-purity silica with minimal metal contamination and are densely bonded and end-capped to shield silanols. [5][6] Table 3: Comparison of HPLC Column Chemistries for Basic Analytes
| Column Type | Mechanism for Reducing Tailing | Best For |
| High-Purity, End-Capped Silica (Type B) | Minimizes the number and activity of surface silanols. [5] | General-purpose analysis of basic compounds at low pH. |
| Embedded Polar Group (e.g., Amide, Carbamate) | A polar group is embedded in the alkyl chain, sterically shielding residual silanols. [11] | Improving peak shape for bases and offering alternative selectivity. |
| Hybrid Particle (Organo-silica) | Incorporates organic groups into the silica particle itself, reducing surface silanol activity. [8] | Enhanced pH stability and improved peak shape for bases. |
| Positively Charged Surface | The surface is modified to have a slight positive charge, which repels protonated basic analytes from interacting with silanols. [12] | Excellent peak shape for basic compounds under low-ionic-strength, acidic conditions. |
Experimental Protocol 2: Column Performance Verification
If you suspect column failure, test it against its initial performance or a new column of the same type.
-
Use a QC Standard: Prepare a simple, neutral Quality Control standard (e.g., Toluene or Naphthalene).
-
Define Test Conditions: Use a standard mobile phase (e.g., 60:40 Acetonitrile:Water) and flow rate.
-
Run on Suspect Column: Inject the QC standard and measure the plate count (N) and tailing factor (Tf).
-
Run on New Column: Install a new, identical column, equilibrate, and inject the same QC standard.
-
Compare: A significant drop in plate count (>25-30%) or a high tailing factor on the old column compared to the new one indicates degradation.
Q6: I've optimized the pH, but some tailing persists. What other mobile phase modifications can I try?
If low-pH operation is insufficient, you can further suppress secondary interactions using mobile phase additives.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "mask" the ionic silanol sites, reducing their interaction with the analyte. [5]Be mindful of buffer solubility in the organic modifier.
-
Add a Competing Base: This is a traditional but effective technique. Adding a small, basic amine like Triethylamine (TEA) to the mobile phase at a concentration of 0.05-0.1% can neutralize the active sites. The small TEA molecules will preferentially interact with the silanol groups, effectively blocking them from interacting with your larger analyte. [5]* Add a Chelating Agent: If your silica has trace metal impurities (e.g., iron, aluminum), these can act as active sites. [7][8]If you suspect this is the cause (often seen with specific batches of columns or when analyzing chelating compounds), adding a small amount of EDTA (0.1-0.5 mM) to the mobile phase can bind these metals and deactivate them. [5]
FAQs: Further Troubleshooting
Q: What if all my peaks are tailing, not just Impurity C? A: This points to a problem at the column inlet that affects every compound before separation begins. The two most common causes are a void at the head of the column or a partially blocked inlet frit . [2][13]A column void can be temporarily fixed by reversing and flushing the column, but replacement is the long-term solution. [5] Q: Can my sample concentration or injection solvent cause peak tailing? A: Yes. Injecting too high a concentration can lead to mass overload , causing peak distortion. [2]Additionally, if your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile into a 90% aqueous mobile phase), it can cause poor peak shape. Always try to dissolve your sample in the initial mobile phase if possible. [2] Q: I've tried everything and still see tailing. Could my HPLC system be the cause? A: Yes, though it's less common for it to be the primary cause of tailing for a single peak. Extra-column dead volume —excessive volume in tubing, fittings, or the detector flow cell—can cause band broadening that appears as tailing. [3]Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to be "zero-dead-volume". [3]
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. (2019). Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2023). Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). Available at: [Link]
-
The Theory of HPLC Column Chemistry - CHROMacademy. Available at: [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - Chromatography Online. (2020). Available at: [Link]
-
Domperidone EP Impurity C | CAS No: 118435-03-3 - Cleanchem. Available at: [Link]
-
Domperidone EP Impurity C | CAS No- 118435-03-3 - GLP Pharma Standards. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012). Available at: [Link]
-
LC Technical Tip - Phenomenex. Available at: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs. (2023). Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations - Crawford Scientific. Available at: [Link]
-
HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2023). Available at: [Link]
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. welch-us.com [welch-us.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Selective Synthesis of Domperidone Impurity C (Domperidone N-Oxide)
Welcome to the dedicated technical support guide for the selective synthesis of Domperidone Impurity C, also known as Domperidone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the controlled oxidation of domperidone.
Introduction to this compound
This compound is the N-oxide derivative of domperidone, formed by the oxidation of the tertiary amine nitrogen in the piperidine ring.[1][2] As a potential metabolite and process impurity, having a reliable method for its selective synthesis is crucial for analytical reference, toxicological studies, and quality control in drug manufacturing. This guide will walk you through the synthetic strategies, potential pitfalls, and solutions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and selective method for synthesizing this compound?
A1: The most common and selective method is the direct oxidation of domperidone using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent.[3][4] This reagent is known for its ability to selectively oxidize tertiary amines to N-oxides under mild conditions.[5] Another potential oxidant is hydrogen peroxide, which can be used in the presence of a catalyst.[6][7][8]
Q2: What are the primary challenges in the synthesis of Domperidone N-Oxide?
A2: The primary challenges include:
-
Over-oxidation: The benzimidazolone moieties in the domperidone structure could be susceptible to oxidation under harsh conditions, leading to undesired byproducts.
-
Purification: Domperidone N-oxide is a polar compound, which can make its separation from the starting material and byproducts, like meta-chlorobenzoic acid (m-CBA), challenging.
-
Stability: N-oxides can be thermally labile and may decompose at elevated temperatures or in the presence of certain reagents.[9]
Q3: How can I monitor the progress of the oxidation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would involve a polar mobile phase, such as dichloromethane/methanol. The product, being more polar than the starting material, will have a lower Rf value. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile and a buffer (e.g., ammonium acetate) can be used to resolve domperidone from its N-oxide.[10]
Q4: Are there any specific safety precautions I should take?
A4: Yes. m-CPBA is a potentially explosive solid and should be handled with care. It is recommended to use m-CPBA with a water content of <25% to mitigate this risk. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | 1. Inactive oxidizing agent (m-CPBA may have degraded).2. Insufficient stoichiometry of the oxidizing agent.3. Low reaction temperature. | 1. Use a fresh batch of m-CPBA or test its activity on a simple tertiary amine.2. Increase the molar equivalents of m-CPBA incrementally (e.g., from 1.1 to 1.5 equivalents).3. Allow the reaction to proceed at room temperature for a longer duration or slightly warm the reaction mixture (e.g., to 40°C), monitoring carefully for byproduct formation. |
| Formation of Multiple Byproducts | 1. Over-oxidation due to excess oxidizing agent or prolonged reaction time.2. Reaction temperature is too high.3. Presence of catalytic impurities. | 1. Use a controlled amount of the oxidizing agent (1.1-1.2 equivalents).2. Maintain the reaction at a lower temperature (0°C to room temperature).3. Ensure the use of high-purity starting materials and solvents. |
| Difficult Purification | 1. Co-elution of the product with the m-CBA byproduct.2. The high polarity of the N-oxide makes it streak on silica gel. | 1. Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic m-CBA.[11]2. Use a more polar solvent system for chromatography, such as a gradient of methanol in dichloromethane, or consider using a different stationary phase like alumina. HILIC chromatography can also be an effective technique for purifying polar compounds.[12] |
| Product Decomposition | 1. High temperatures during reaction or workup.2. Exposure to strong acids or bases during purification. | 1. Avoid heating the reaction mixture excessively. Concentrate the product solution under reduced pressure at a low temperature.2. Use mild conditions for purification. If using silica gel chromatography, consider deactivating the silica with a small percentage of a neutral agent like triethylamine in the eluent. |
Experimental Protocol: Selective Synthesis of Domperidone N-Oxide
This protocol details a reliable method for the selective N-oxidation of domperidone using m-CPBA.
Materials and Reagents:
-
Domperidone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)
-
Dichloromethane (DCM), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution of Domperidone: In a round-bottom flask equipped with a magnetic stir bar, dissolve domperidone (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side product formation.
-
Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes. Ensure the m-CPBA is fully dissolved.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., 9:1 DCM/Methanol) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching the Reaction: Once the reaction is complete, cool the mixture again to 0°C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a 1g scale reaction) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a temperature not exceeding 40°C.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The fractions containing the pure product (as determined by TLC or HPLC) are collected and combined.
-
Final Product: Concentrate the purified fractions under reduced pressure to yield Domperidone N-Oxide as a solid.
Characterization:
The identity and purity of the synthesized Domperidone N-Oxide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Visualizing the Synthetic Pathway and Troubleshooting Logic
Synthetic Pathway
Caption: Synthetic route for Domperidone N-Oxide.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis.
References
- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
-
Chemistry LibreTexts. (2021). Oxidation of Amines. Retrieved from [Link]
-
Cleanchem. (n.d.). Domperidone N-Oxide. Retrieved from [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Murray, R. W. (1983). Oxidation of tertiary amines with hydrogen peroxide. In Organic Syntheses. John Wiley & Sons, Inc.
-
ResearchGate. (2017). How can I purify N-oxides on column chromatography?. Retrieved from [Link]
-
RSC Publishing. (2019). Continuous flow synthesis of amine oxides by oxidation of tertiary amines. Retrieved from [Link]
- Schanz, H. J., & Fernandez, M. A. (2012). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of organic chemistry, 77(17), 7461-7466.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
- Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC advances, 12(36), 23533–23547.
- Zhang, Y., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(22), 13348-13386.
-
Pacego. (n.d.). Domperidone N-Oxide. Retrieved from [Link]
- Lind, J., Merényi, G., & Shen, B. (1996). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of organic chemistry, 61(23), 8264-8268.
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Continuous flow synthesis of amine oxides by oxidation of tertiary amines - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Differentiation of Domperidone Impurity C and Impurity D
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This is particularly true for isomeric impurities, which often present significant analytical challenges due to their identical mass and similar physicochemical properties. This guide provides an in-depth, technically-grounded comparison of analytical strategies to differentiate and resolve two critical process-related impurities of Domperidone: Impurity C and Impurity D.
This document moves beyond standard protocols to explain the fundamental causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomeric Challenge: Structural Elucidation of Impurities C and D
Domperidone is a dopamine antagonist widely used for its antiemetic properties.[1] Its synthesis and degradation can give rise to several related substances, which must be controlled within strict limits defined by pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[2][3][4]
-
Domperidone: 5-Chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one.[1][2]
-
Impurity C (Domperidone N-Oxide): Chemically, it is cis-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide.[5][6] This impurity is formed by the oxidation of the tertiary amine on the piperidine ring of the Domperidone molecule.
-
Impurity D: This is a dimeric impurity, chemically named 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one.[6][7]
While Impurity C is an N-oxide and Impurity D is a dimer, the critical challenge lies in developing a single robust method that can resolve these and other related substances from the active pharmaceutical ingredient (API) and from each other. Their different polarities and molecular weights necessitate a carefully optimized chromatographic approach.
Caption: Structural relationship of Domperidone to Impurity C and Impurity D.
The Analytical Workflow: A Strategy for Robust Differentiation
A successful analytical strategy relies on a multi-step, validated workflow. The primary goal is to achieve baseline separation of all specified impurities to allow for accurate quantification. This is followed by confirmatory identification, especially for regulatory submissions.
Caption: A validated workflow for impurity analysis.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for separating Domperidone and its impurities due to its high resolving power and suitability for quantifying analytes across a wide concentration range.[8][9]
The Causality Behind Method Choices
-
Column Selection: A C18 (octadecylsilyl) column is the stationary phase of choice.[10][11] Its non-polar nature provides effective retention for the moderately non-polar Domperidone and its impurities. For optimal resolution, a column with a high surface area and a particle size of 3-5 µm is recommended.
-
Mobile Phase Optimization: The mobile phase is the most critical factor for achieving separation.
-
Aqueous Phase: A buffered aqueous phase, such as potassium dihydrogen phosphate, is essential.[8][10] Operating at a slightly acidic to neutral pH (e.g., pH 6.5) ensures that the basic nitrogen atoms in the molecules are consistently protonated, which prevents peak tailing and yields sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile or methanol is used as the organic modifier.[8][11] Acetonitrile often provides better peak shape and lower backpressure. A gradient elution—starting with a lower concentration of the organic modifier and gradually increasing it—is typically necessary to first elute the more polar Impurity C, followed by Domperidone, and finally the much more non-polar Impurity D.
-
-
Detector Selection: UV detection is employed due to the strong chromophores present in the benzimidazolone rings of all three molecules. A detection wavelength around 280-290 nm typically provides a good response for both the API and its impurities.[8]
A Self-Validating Protocol: HPLC Method
This protocol is designed to be self-validating through rigorous System Suitability Testing (SST).
-
Chromatographic System:
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.[8]
-
Injection Volume: 20 µL.
-
Solution Preparation:
-
Diluent: Mobile Phase A and B in a 50:50 v/v ratio.
-
Standard Solution: Prepare a solution of Domperidone reference standard (CRS) at a concentration of approximately 0.5 mg/mL.
-
Test Solution: Prepare a solution of the Domperidone sample at a concentration of approximately 0.5 mg/mL.
-
Resolution Solution: Prepare a solution containing Domperidone and known impurity reference standards to verify separation.
-
-
System Suitability Test (SST):
-
Inject the Resolution Solution.
-
Resolution: The resolution between the Domperidone peak and the nearest eluting impurity peak must be not less than 2.0.
-
Tailing Factor: The tailing factor for the Domperidone peak must not be more than 1.5.
-
Relative Standard Deviation (RSD): The %RSD for six replicate injections of the Standard Solution must not be more than 2.0%.
-
Trustworthiness Check: If any SST parameter fails, the system is not suitable for analysis. All analytical runs must be bracketed by passing SST checks.
-
Expected Chromatographic Profile
Based on their polarity, the expected elution order is Impurity C (most polar) -> Domperidone -> Impurity D (least polar).
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) | Key Differentiator |
| Impurity C | ~ 8.5 | ~ 0.75 | Significantly earlier elution due to the polar N-oxide group. |
| Domperidone | ~ 11.3 | 1.00 | Main API peak. |
| Impurity D | ~ 19.8 | ~ 1.75 | Significantly later elution due to larger size and increased hydrophobicity. |
Confirmatory Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification, LC-MS/MS is the definitive tool. It provides molecular weight confirmation and structural information through fragmentation analysis.[12][13]
The "Why" of MS/MS Analysis
After separation by LC, the analytes are ionized (typically using Electrospray Ionization, ESI, in positive mode) and enter the mass spectrometer.
-
MS1 (Full Scan): Confirms the molecular weight of each eluting peak. The protonated molecules [M+H]⁺ would be observed at m/z 442.9 for Impurity C, 426.9 for Domperidone, and 601.1 for Impurity D.
-
MS2 (Product Ion Scan): The [M+H]⁺ ion is selected and fragmented. The resulting fragment ions are unique fingerprints that can definitively identify the structure.
Differentiating Fragmentation Patterns
The key to differentiation lies in how the molecules break apart.
-
Domperidone Fragmentation: The protonated molecule (m/z 426.2) commonly fragments to produce a characteristic ion at m/z 175.1, corresponding to the cleavage of the propyl chain.[12][13]
-
Impurity C Fragmentation: The N-oxide (m/z 442.9) is expected to show a characteristic neutral loss of an oxygen atom (16 Da) to yield the Domperidone fragment at m/z 426.9, which would then fragment further.
-
Impurity D Fragmentation: The dimer (m/z 601.1) will show a much more complex fragmentation pattern but would likely still produce the key fragment at m/z 175.1 and other fragments related to the larger structure.
Caption: Key MS/MS fragmentation pathways for Domperidone and Impurity C.
Conclusion: An Integrated and Robust Strategy
The reliable analytical differentiation of Domperidone Impurity C and Impurity D is readily achievable through a systematic and well-designed approach.
-
Primary Analysis: A gradient RP-HPLC method using a C18 column and a buffered mobile phase provides the necessary resolving power for quantification. The validity of each analytical run is ensured by strict adherence to system suitability criteria.
-
Confirmatory Analysis: LC-MS/MS serves as the definitive identification tool, leveraging differences in molecular weight and, more importantly, unique fragmentation patterns to distinguish between the API and its impurities.
By combining these powerful techniques, researchers and quality control professionals can confidently ensure that Domperidone products meet the stringent purity requirements mandated by regulatory agencies, ultimately safeguarding patient health.
References
-
Pharmaffiliates. Domperidone-impurities. [Link]
-
Reddy, G.S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. [Link]
- European Pharmacopoeia 6.0. (2008). Domperidone.
-
Nagewara Rao, A. B. N., et al. (2012). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Der Pharmacia Lettre. [Link]
-
Journal of Chemical Health Risks. (2021). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
Sharma, S., et al. (2014). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal. [Link]
-
United States Pharmacopeia. USP-NF. [Link]
-
Ghoneim, M. M., et al. (2010). Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. ResearchGate. [Link]
-
Baranda, A. V., et al. (2007). LC–MS Simultaneous Determination of Itopride Hydrochloride and Domperidone in Human Plasma. ResearchGate. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). DOMPERIDONE MALEATE. [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets. [Link]
-
Bhadoriya, A., et al. (2018). A simple bioanalytical method development and validation of micronised domperidone 20 mg tablets using lcms-ms and its pharmacokinetic application in healthy indian volunteers. African Journal of Pharmacy and Pharmacology. [Link]
-
Ding, L., et al. (2013). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. PubMed. [Link]
-
Anusha, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). DOMPERIDONE CRS. [Link]
-
SynZeal. Domperidone EP Impurity D. [Link]
- El-Say, K. M., et al. (2011). Preparation and characterization of domperidone solid dispersions. African Journal of Pharmacy and Pharmacology.
-
GLP Pharma Standards. Domperidone EP Impurity C. [Link]
-
Ding, L., et al. (2013). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. ResearchGate. [Link]
-
USP-BPEP. Domperidone maleate. [Link]
- European Pharmacopoeia 11.1. Index.
-
Daicel Pharma Standards. Domperidone Impurities. [Link]
Sources
- 1. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. uspbpep.com [uspbpep.com]
- 3. uspnf.com [uspnf.com]
- 4. Detailed view [crs.edqm.eu]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scribd.com [scribd.com]
- 10. jchr.org [jchr.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Domperidone and Its Degradation Products: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stability of domperidone, a widely used prokinetic and antiemetic agent, and its primary degradation products. Understanding the degradation pathways and the relative stability of these compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document delves into the scientific principles behind stability testing, offers detailed experimental protocols, and presents a comparative analysis based on forced degradation studies, all grounded in authoritative regulatory guidelines.
Introduction: The Criticality of Stability in Pharmaceutical Development
The chemical stability of an active pharmaceutical ingredient (API) like domperidone is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH.[1] Degradation of the API can lead to a loss of potency, altered bioavailability, and the formation of potentially toxic impurities. Therefore, a thorough understanding of a drug's degradation profile is a regulatory expectation and a scientific necessity.
Forced degradation studies, also known as stress testing, are indispensable in this endeavor. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2] This guide will focus on the known degradation products of domperidone formed under acidic and oxidative stress, providing a framework for their comparative stability analysis.
The Degradation Landscape of Domperidone
Forced degradation studies on domperidone, conducted in line with the International Council for Harmonisation (ICH) guidelines, have revealed its susceptibility to degradation under specific stress conditions.[3][4] While relatively stable under neutral, basic, thermal, and, according to some studies, photolytic conditions, domperidone degrades significantly in acidic and oxidative environments.[3] However, other research indicates a high degree of degradation under photolytic stress, suggesting that formulation and experimental conditions may play a significant role.
Three primary degradation products have been identified and characterized:
-
DP-ISO1 and DP-ISO2: These two isomers are formed during acid-mediated hydrolysis. Their formation involves the addition of a chloro group to one of the aromatic rings of the domperidone molecule.[4]
-
DP-OX: This degradation product is the result of peroxide-mediated oxidation and is characterized by the formation of a piperidine 1-oxide.[4]
The following diagram illustrates the degradation pathways of domperidone under these stress conditions.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. primescholars.com [primescholars.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Full Validation of an HPLC Method for Domperidone Impurity C Quantification
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, scientifically grounded framework for the full validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Domperidone Impurity C. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a self-validating system that is robust, reliable, and ready for implementation in a regulated environment.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step methodologies. We will explore the critical validation attributes as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, comparing and contrasting different analytical approaches to provide a comprehensive understanding of the method's performance.
The Analytical Challenge: Quantifying this compound
Domperidone, an antiemetic and prokinetic agent, can contain several process-related impurities and degradation products. This compound, chemically known as 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[1], is a critical impurity that must be monitored to ensure the safety and quality of the final drug product. The development of a validated analytical method for its quantification is therefore of paramount importance.
Foundational Pillars of Method Validation
A successful HPLC method validation hinges on a systematic evaluation of its performance characteristics. The following sections will detail the experimental protocols and rationale for each validation parameter, grounded in scientific principles and regulatory expectations.
System Suitability: The Daily Health Check of the HPLC System
Before any validation or sample analysis, it is imperative to confirm that the chromatographic system is performing adequately. System suitability testing (SST) is a series of checks that demonstrate the resolution and reproducibility of the system for the analysis to be performed.[2][3]
Experimental Protocol for System Suitability:
-
Prepare a System Suitability Solution: This solution should contain Domperidone and this compound at a concentration that allows for accurate measurement. A common approach is to use a standard solution of Domperidone spiked with a known amount of Impurity C.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.
-
Evaluate Key Parameters: Assess the following parameters against predefined acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate peak integration. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column in separating the analytes. |
| Resolution (Rs) | Rs > 2.0 between Domperidone and Impurity C | Confirms that the two peaks are adequately separated, preventing co-elution and ensuring accurate quantification. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% for replicate injections | Demonstrates the precision of the injector and the detector. |
Specificity: Proving the Method's Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
Experimental Protocol for Specificity:
-
Analyze Blank and Placebo: Inject a blank (diluent) and a placebo (formulation excipients without the active pharmaceutical ingredient) to ensure no interfering peaks at the retention time of this compound.
-
Analyze Domperidone and Impurity C Standards: Inject individual standards of Domperidone and this compound to determine their respective retention times.
-
Analyze a Spiked Sample: Prepare a sample of the drug product spiked with a known amount of Impurity C and other potential impurities. The method should be able to separate and quantify Impurity C without interference.
-
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that Impurity C is well-resolved from any degradants.[5]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol for Linearity and Range:
-
Prepare a Series of Calibration Standards: Prepare at least five concentrations of this compound spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject and Record Peak Areas: Inject each standard in triplicate.
-
Construct a Calibration Curve: Plot the mean peak area against the concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | r² ≥ 0.999 | Indicates a strong linear relationship between concentration and response.[6] |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate systematic error. |
| Visual Inspection | The data points should be randomly scattered around the regression line. | Confirms the linearity of the response. |
Accuracy: Measuring Closeness to the True Value
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[4]
Experimental Protocol for Accuracy:
-
Prepare Spiked Samples: Prepare samples of the drug product placebo spiked with this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze in Triplicate: Analyze each spiked sample in triplicate.
-
Calculate Percent Recovery: Determine the percentage of the spiked analyte that is recovered by the method.
| Parameter | Acceptance Criteria | Rationale |
| Percent Recovery | Typically 98.0% to 102.0% for drug substance and 97.0% to 103.0% for drug product.[5] | Demonstrates that the method is free from significant bias. |
Precision: Assessing the Degree of Scatter
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the drug product spiked with this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
| Parameter | Acceptance Criteria | Rationale |
| RSD for Repeatability | Typically ≤ 2.0% | Demonstrates the precision of the method under the same operating conditions over a short interval of time. |
| RSD for Intermediate Precision | Typically ≤ 2.0% | Assesses the effect of random events on the precision of the analytical procedure. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Method's Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol for LOD and LOQ:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be determined from the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.[8]
-
| Parameter | Acceptance Criteria | Rationale |
| LOD | The analyte peak should be clearly distinguishable from the baseline noise. | Establishes the lower limit of detection for the method. |
| LOQ | The precision and accuracy at the LOQ concentration should be acceptable (e.g., RSD ≤ 10%). | Defines the lower limit of the method's quantitative range. |
Robustness: Assessing the Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][7]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Select critical HPLC parameters to vary, such as:
-
Analyze Samples Under Varied Conditions: Analyze a system suitability solution or a spiked sample under each of the varied conditions.
-
Evaluate the Impact: Assess the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
| Parameter | Acceptance Criteria | Rationale |
| System Suitability | All system suitability criteria should be met under all varied conditions. | Ensures the method remains valid despite minor variations in its parameters. |
| Quantitative Results | The results should not be significantly affected by the variations. | Demonstrates the reliability of the method in routine use. |
Comparative Analysis of HPLC Methods
While this guide focuses on a general HPLC method, it's important to recognize that alternative approaches exist. For instance, Ultra-Performance Liquid Chromatography (UPLC) can offer significant advantages in terms of speed and resolution due to the use of smaller particle size columns.[7] A comparative study might evaluate a traditional HPLC method against a UPLC method, assessing parameters like analysis time, solvent consumption, and sensitivity.
| Feature | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jchr.org [jchr.org]
- 6. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to the Genotoxicity Risk Assessment of Domperidone Impurity C
This guide provides a comprehensive framework for the genotoxicity risk assessment of Domperidone Impurity C, also known as Domperidone N-Oxide. Designed for researchers, scientists, and drug development professionals, this document outlines a step-by-step, tiered approach to evaluating the potential of this specific impurity to induce genetic damage. The methodologies described herein are grounded in international regulatory guidelines, including the ICH M7(R2) guideline on mutagenic impurities, to ensure scientific rigor and compliance.[1][2][3][4]
This compound (Domperidone N-Oxide) is a known degradation product of Domperidone, often formed under oxidative conditions.[5][6][7] Its chemical structure and CAS number are provided in Table 1. Given that all pharmaceutical impurities must be assessed for their potential to be mutagenic and carcinogenic, a robust genotoxicity evaluation is a critical component of the safety profile for any drug product containing Domperidone.[8][9]
| Identifier | Information |
| Chemical Name | 5-chloro-1-(1-{3-[2-oxo-1,3-dihydrobenzimidazol-1-yl]propyl}piperidin-4-yl)-1,3-dihydrobenzimidazol-2-one N-oxide |
| Synonyms | Domperidone N-Oxide, Domperidone EP Impurity C |
| CAS Number | 118435-03-3[10][11][12] |
| Molecular Formula | C22H24ClN5O3[12][13][14][15] |
| Molecular Weight | 441.91 g/mol [12][13] |
| Table 1: Chemical Identification of this compound |
The assessment strategy detailed below follows a logical progression, starting with computational methods and moving to in vitro assays. This tiered approach allows for early identification of potential hazards and can, in some cases, preclude the need for more extensive testing.
Tier 1: In Silico Assessment using Quantitative Structure-Activity Relationship (QSAR) Models
The initial step in the genotoxicity assessment of a pharmaceutical impurity, as recommended by the ICH M7 guideline, is the use of in silico QSAR models.[1][16][17] This computational approach predicts the mutagenic potential of a chemical based on its structure. The guideline mandates the use of two complementary QSAR methodologies: one expert rule-based and one statistical-based.[17][18]
-
Expert Rule-Based Systems: These models utilize a set of rules derived from existing knowledge of chemical structures and their known mutagenicity. They identify specific structural alerts (substructures known to be associated with mutagenicity).
-
Statistical-Based Systems: These models use statistical algorithms to compare the chemical structure of the impurity to a large database of compounds with known mutagenicity data.
Causality Behind this Approach: The rationale for using two different and complementary models is to increase the confidence in the prediction. A concordant result from both types of models (both positive or both negative) provides a stronger basis for the initial assessment.
Workflow for In Silico Assessment:
Caption: Workflow for the in silico QSAR assessment of this compound.
Interpretation of Results:
| Scenario | Expert Rule-Based Result | Statistical-Based Result | Conclusion | Next Step |
| 1 | Negative | Negative | Impurity is likely non-mutagenic. | No further testing required. Control as a non-mutagenic impurity. |
| 2 | Positive | Positive | Impurity is likely mutagenic. | Proceed to Tier 2 (Ames Test). |
| 3 | Positive | Negative | Equivocal result. | Proceed to Tier 2 (Ames Test). |
| 4 | Negative | Positive | Equivocal result. | Proceed to Tier 2 (Ames Test). |
| Table 2: Interpretation of In Silico QSAR Results |
Tier 2: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Should the in silico analysis yield a positive, equivocal, or inconclusive result, the next step is to conduct an in vitro bacterial reverse mutation assay, commonly known as the Ames test.[19] This assay is the gold standard for detecting gene mutations and is a required component of genotoxicity testing batteries under ICH S2(R1) and OECD Test Guideline 471.[20][21]
Principle of the Ames Test: The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[20] The assay determines whether the test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (typically a rat liver S9 fraction) to mimic mammalian metabolism.[22]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Use a minimum of five tester strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA (pKM101)).[23]
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of this compound. The highest concentration should induce some toxicity but not be overtly cytotoxic.
-
Assay Procedure (Pre-incubation Method):
-
Add the test substance (this compound), the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) to a test tube.[21]
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).[23]
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection: Count the number of revertant colonies on each plate.
-
Positive and Negative Controls: Run concurrent negative (vehicle) and positive controls (known mutagens) to ensure the validity of the test system.
Interpretation of Results: A positive result in the Ames test is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count. A positive result classifies the impurity as a bacterial mutagen and warrants stringent control measures.[19]
Tier 3: In Vitro Mammalian Cell Micronucleus Test
If an impurity is found to be non-mutagenic in the Ames test but there are still concerns (e.g., structural alerts not well-covered by the Ames test), a follow-up in vitro mammalian cell assay may be considered. The in vitro micronucleus test is a robust method for detecting chromosomal damage (clastogenicity) and errors in chromosome segregation (aneugenicity).[24][25][26] This assay is conducted according to OECD Test Guideline 487.[24][27][28]
Principle of the Micronucleus Test: This assay exposes mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to the test substance.[25] After exposure, the cells are treated with a cytokinesis inhibitor (like cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments from chromosome breaks or whole lagging chromosomes, are scored in these binucleated cells.[24]
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Culture appropriate mammalian cells to a suitable density.
-
Exposure: Treat the cells with this compound at various concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).
-
Recovery and Cytokinesis Block: Remove the test substance and incubate the cells in fresh medium containing cytochalasin B for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).
-
Scoring: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
Workflow for In Vitro Genotoxicity Testing:
Caption: Tiered approach for in vitro genotoxicity assessment.
Comparative Summary and Risk Assessment
The combination of these methodologies provides a comprehensive profile of the genotoxic potential of this compound. The results dictate the classification and control strategy for the impurity according to ICH M7.
| Test Method | Endpoint Detected | Strengths | Limitations | Relevance for this compound |
| In Silico QSAR | Gene mutations, structural alerts | Rapid, cost-effective, no test substance required | Predictive, not a direct measure of biological activity; dependent on model quality | Essential first step. A negative result can avoid further testing. |
| Ames Test (OECD 471) | Gene mutations (point mutations, frameshifts) | High throughput, well-validated, good predictivity for rodent carcinogenicity | May not detect all classes of mutagens (e.g., some cross-linking agents, some metals) | Definitive test for bacterial mutagenicity. A positive result would classify the impurity as a significant risk. |
| In Vitro Micronucleus Test (OECD 487) | Chromosomal damage (clastogenicity & aneugenicity) | Detects a broader range of genotoxic events than the Ames test | In vitro results may not always translate to in vivo effects | Important follow-up to a negative Ames test if concerns remain, to assess potential for chromosomal damage. |
| Table 3: Comparison of Genotoxicity Assessment Methodologies |
The genotoxicity risk assessment of this compound should be conducted in a stepwise, evidence-based manner. The initial in silico assessment provides a critical first look at the potential hazard. If the computational results are negative and well-supported, no further testing may be necessary. However, a positive or equivocal result necessitates progression to the Ames test. A positive Ames test for this compound would classify it as a mutagenic impurity, requiring strict control to a level that poses negligible carcinogenic risk, as defined by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[19] If the Ames test is negative, an in vitro micronucleus test can provide additional assurance regarding the absence of chromosomal damaging potential.
This structured, comparative approach ensures a thorough evaluation of the genotoxicity of this compound, aligning with the highest standards of scientific integrity and regulatory compliance, ultimately safeguarding patient safety.
References
-
Domperidone EP Impurity C | CAS No- 118435-03-3 - GLP Pharma Standards. Available at: [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - NIH. Available at: [Link]
-
Domperidone EP Impurities and Related Compounds - SynThink. Available at: [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD. Available at: [Link]
-
Domperidone Impurities - SynZeal. Available at: [Link]
-
In silico prediction of genotoxicity - PubMed. Available at: [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC - NIH. Available at: [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Test No. 471: Bacterial Reverse Mutation Test | OECD. Available at: [Link]
-
In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study - ACS Publications. Available at: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. Available at: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available at: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid - Oxford Academic. Available at: [Link]
-
Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Available at: [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed. Available at: [Link]
-
AI Genotoxicity Prediction | Use of Digital Technology | Eisai Co., Ltd. Available at: [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. Available at: [Link]
-
Domperidone - Impurity C | Chemical Name : (1s,4s)-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl) - Pharmaffiliates. Available at: [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed. Available at: [Link]
-
Ames Assay - Inotiv. Available at: [Link]
-
OECD 487 In Vitro Micronucleus Test - Scantox. Available at: [Link]
-
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk—Questions and Answers - FDA. Available at: [Link]
-
In Silico Mutagenicity Assessment - Lhasa Limited. Available at: [Link]
-
Domperidone EP Impurity C | CAS 118435-03-3 - Veeprho. Available at: [Link]
-
Journal of Chemical Health Risks Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]
-
The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities - PubMed. Available at: [Link]
-
OECD 487: Cell micronucleus test (in vitro mammalian). Available at: [Link]
-
GLP OECD 471 Ames Test - Scantox. Available at: [Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Domperidone Impurities | SynZeal [synzeal.com]
- 9. jchr.org [jchr.org]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. veeprho.com [veeprho.com]
- 12. DoMperidone | 118435-03-3 [chemicalbook.com]
- 13. DoMperidone CAS#: 118435-03-3 [m.chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. epichem.com [epichem.com]
- 16. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 19. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. inotiv.com [inotiv.com]
- 22. scantox.com [scantox.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. oecd.org [oecd.org]
- 25. criver.com [criver.com]
- 26. scantox.com [scantox.com]
- 27. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Guide to Inter-Laboratory Analysis of Domperidone Impurity C
This guide provides a comprehensive framework for conducting an inter-laboratory study on the analysis of Domperidone Impurity C. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and harmonized analytical method for the quantification of this critical impurity. By synthesizing information from pharmacopeial monographs and peer-reviewed literature, this document outlines a best-practice approach to methodology, validation, and inter-laboratory comparison, ensuring data integrity and consistency across different analytical environments.
Introduction: The Significance of Controlling this compound
Domperidone is a widely used prokinetic and antiemetic agent. As with any active pharmaceutical ingredient (API), controlling impurities is paramount to ensure its safety and efficacy. This compound, chemically identified as cis-4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide (Domperidone N-Oxide), is a specified impurity in the European Pharmacopoeia (Ph. Eur.)[1][2]. Its monitoring and quantification are crucial aspects of quality control in the manufacturing of domperidone.
An inter-laboratory study is essential for establishing the robustness and reproducibility of an analytical method. By comparing results from multiple laboratories, a consensus on the method's performance can be reached, leading to a harmonized approach that is reliable and transferable. This guide proposes a framework for such a study, focusing on a high-performance liquid chromatography (HPLC) method, a technique widely employed for the analysis of pharmaceutical impurities.
Analytical Methodologies: A Comparative Overview
Several analytical methods have been reported for the determination of domperidone and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques due to their high resolution and sensitivity. The European Pharmacopoeia outlines a liquid chromatography method for the analysis of related substances in domperidone, which serves as a foundational reference[2].
For the purpose of an inter-laboratory study, a well-defined and validated method is paramount. Below is a comparative summary of typical HPLC and UPLC parameters reported in the literature and adapted from pharmacopeial guidelines.
| Parameter | Proposed HPLC Method | Alternative UPLC Method | Justification for Proposed Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | The 5 µm particle size C18 column is widely available and robust, making it suitable for an inter-laboratory study to ensure consistency across participating labs. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution with similar components as HPLC, but with potentially faster gradient times. | A gradient elution is necessary to achieve adequate separation of Domperidone from its impurities, including the polar N-oxide (Impurity C). |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min | A flow rate of 1.0 mL/min provides a good balance between analysis time and resolution on a standard HPLC system. |
| Detection | UV at 280 nm | UV at 280 nm | Domperidone and its impurities exhibit significant absorbance at this wavelength, providing good sensitivity. |
| Column Temp. | 30 °C | 40 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30°C is easily achievable with most standard column ovens. |
| Injection Vol. | 10 µL | 2-5 µL | A 10 µL injection volume is a common and appropriate volume for standard HPLC analyses. |
Inter-Laboratory Study Design
The primary objective of the inter-laboratory study is to assess the precision, reproducibility, and robustness of the analytical method for quantifying this compound. The study should be designed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH)[3].
A typical workflow for an inter-laboratory study is depicted below:
Caption: Workflow for an Inter-Laboratory Study on this compound Analysis.
Study Protocol
A detailed protocol should be distributed to all participating laboratories, including:
-
Scope and Objectives: Clearly state the purpose of the study.
-
Analytical Method: Provide a step-by-step procedure for the HPLC analysis.
-
Materials and Reagents: Specify the source and grade of all materials, including the reference standard for this compound.
-
Sample Preparation: Detail the procedure for preparing the test and standard solutions.
-
Data Analysis and Reporting: Provide a standardized template for reporting results and any observations.
Experimental Protocol: A Best-Practice HPLC Method
This section outlines a detailed, self-validating HPLC method for the quantification of this compound, synthesized from best practices found in the literature and pharmacopeial guidelines.
4.1. Instrumentation
-
A gradient-capable HPLC system with a UV detector.
-
Data acquisition and processing software.
4.2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4.3. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Test Solution: Accurately weigh and dissolve a sample of Domperidone API in the diluent to obtain a concentration of approximately 1 mg/mL.
4.4. System Suitability Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be not less than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 5.0%.
Validation Parameters and Acceptance Criteria
The inter-laboratory study should evaluate the following validation parameters as defined by ICH Q2(R1) guidelines[3]:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for Impurity C should be well-resolved from the main Domperidone peak and other potential impurities. Peak purity analysis should confirm no co-eluting peaks. | Ensures that the method is able to accurately measure Impurity C without interference. |
| Linearity | A linear relationship between concentration and peak area should be established over a range of concentrations (e.g., from the reporting threshold to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99. | Demonstrates the method's ability to provide results that are directly proportional to the concentration of the impurity. |
| Accuracy | The recovery of spiked Impurity C from a sample matrix should be within 80-120% at different concentration levels. | Confirms the closeness of the measured value to the true value. |
| Precision | Repeatability (Intra-assay): RSD ≤ 5.0% for replicate analyses of the same sample. Intermediate Precision: Comparison of results from different analysts, on different days, and with different equipment within the same laboratory. Reproducibility (Inter-laboratory): RSD of results from all participating laboratories should be within an acceptable range (e.g., ≤ 15%). | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Quantitation (LOQ) | The concentration at which the impurity can be reliably quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10). | Defines the lowest concentration of Impurity C that can be determined with the method. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | Demonstrates the reliability of the method during normal use. |
Data Visualization and Interpretation
The chemical structure of this compound is presented below. Understanding its structure is fundamental to comprehending its chromatographic behavior, particularly its increased polarity due to the N-oxide functional group compared to the parent Domperidone molecule.
Caption: Chemical Structure of this compound.
Conclusion
This guide provides a comprehensive framework for conducting a successful inter-laboratory study on the analysis of this compound. By adhering to the proposed best-practice HPLC method and a well-defined study protocol, participating laboratories can generate reliable and reproducible data. The statistical analysis of the collective results will establish a harmonized analytical procedure that is robust, transferable, and fit for its intended purpose of ensuring the quality and safety of Domperidone. This collaborative effort is crucial for maintaining high standards in pharmaceutical manufacturing and for regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
- European Pharmacopoeia (Ph. Eur.) 10.0.
- European Pharmacopoeia (Ph. Eur.) 6.0. Domperidone. EDQM; 2008.
Sources
A Senior Application Scientist's Guide to the Accurate Determination of the Relative Response Factor for Domperidone Impurity C
Executive Summary: The Imperative of Accuracy in Impurity Profiling
In pharmaceutical quality control, the adage "what you don't measure, you can't control" is paramount. The quantification of impurities in an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. A common pitfall in High-Performance Liquid Chromatography (HPLC) is the assumption of a uniform detector response for both the API and its related impurities. This guide challenges that assumption by presenting a comprehensive, experimentally-grounded methodology for determining the Relative Response Factor (RRF) for Domperidone Impurity C (Domperidone N-Oxide).
We will dissect the causal relationship between molecular structure and detector response, compare the significant analytical discrepancies between using a default RRF of 1.0 versus an experimentally determined value, and provide a detailed, self-validating protocol. This guide is designed for researchers, analytical scientists, and drug development professionals who seek to move beyond approximation to achieve unimpeachable accuracy in their impurity quantification workflows.
Foundational Concepts: Domperidone, Impurity C, and the RRF
The Analytes: Domperidone and Its N-Oxide Impurity
Domperidone is a widely used prokinetic and antiemetic agent. During its synthesis or degradation, various related substances can form, one of which is This compound . This impurity is identified as Domperidone N-Oxide , a metabolite and potential degradant.[1][2]
The critical difference lies in the addition of an oxygen atom to the piperidine nitrogen, forming an N-oxide. This seemingly minor modification significantly alters the molecule's electronic properties and, consequently, its interaction with UV light—the basis of detection in most HPLC methods.[3]
| Parameter | Domperidone (API) | This compound (N-Oxide) |
| Chemical Structure | Contains a tertiary amine on the piperidine ring | Contains an N-oxide on the piperidine ring |
| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₂₂H₂₄ClN₅O₃[3][4] |
| Molecular Weight | 425.91 g/mol | 441.91 g/mol [1][3] |
The Principle of Relative Response Factor (RRF)
In HPLC with UV detection, it is a common mistake to assume that a 1% area of an impurity peak corresponds to a 1% concentration relative to the main API peak.[5] This is only true if both compounds have identical UV absorptivity at the chosen wavelength.[5] The Relative Response Factor (RRF) is an analytical parameter that corrects for this difference in detector response.[6][7]
It is defined as the ratio of the response of the impurity to the response of the API at the same concentration.[8] The most robust method for its determination is by comparing the slopes of their respective calibration curves.[7]
RRF = (Slope of Impurity) / (Slope of API)
An RRF value of 1.0 indicates equal response. A value of 0.8 suggests the impurity has a lower response than the API, while a value of 1.2 indicates a higher response. Neglecting the RRF can lead to a dangerous under- or over-estimation of an impurity's true level, with direct consequences for regulatory compliance and patient safety.[6]
The Core Directive: Experimental RRF Determination Workflow
The following protocol is a self-validating system designed for robustness and accuracy, in alignment with International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for RRF Determination and Validation
Materials and Instrumentation
-
Reference Standards: Domperidone (≥99.5% purity), this compound (Domperidone N-Oxide, ≥98% purity).
-
Reagents: HPLC-grade Methanol, HPLC-grade water, Potassium Phosphate Monobasic.
-
Instrumentation: HPLC system equipped with a Photodiode Array (PDA) detector and autosampler. A PDA detector is highly recommended over a simple UV detector as it allows for the examination of peak purity and selection of the most appropriate detection wavelength.
Detailed Experimental Protocol
Step 1: Chromatographic Conditions The causality behind this method choice is to achieve baseline separation between the Domperidone and Impurity C peaks, ensuring accurate integration. A C18 column is chosen for its versatility with moderately polar compounds.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Prepare a buffer of 20mM Potassium Phosphate Monobasic in water. The mobile phase is a mixture of this buffer and Methanol in a 60:40 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 280 nm.[13][14][15] This wavelength provides good response for both the API and related substances.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Step 2: Preparation of Stock and Linearity Solutions
-
Diluent: Mobile phase is used as the diluent to ensure solvent compatibility.
-
Domperidone Stock (1000 µg/mL): Accurately weigh 25 mg of Domperidone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Impurity C Stock (100 µg/mL): Accurately weigh 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. The lower concentration is chosen because impurities are typically present at much lower levels than the API.
-
Linearity Series: Prepare at least five concentration levels for both Domperidone and Impurity C, covering a range from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., 0.1% of the API test concentration). For example:
-
Domperidone Linearity: 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL.
-
Impurity C Linearity: 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL.
-
Step 3: Data Acquisition and Processing
-
Inject each linearity solution in triplicate.
-
For each compound, plot a calibration curve of the average peak area versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the slope, y-intercept, and coefficient of determination (R²). The R² value must be ≥ 0.999 to ensure linearity.
Step 4: RRF Calculation Using the slopes from the validated linear curves:
-
RRF = Slope of Impurity C / Slope of Domperidone
Illustrative Data and Comparison
Let's assume the following experimental data was obtained:
Table 1: Hypothetical Linearity Results
| Concentration (µg/mL) | Domperidone Avg. Peak Area | Impurity C Avg. Peak Area |
|---|---|---|
| 0.5 | 25,100 | 21,550 |
| 1.0 | 50,350 | 43,200 |
| 1.5 | 75,400 | 64,750 |
| 2.0 | 100,500 | 86,300 |
| 2.5 | 125,700 | 108,000 |
Table 2: RRF Calculation from Slopes
| Analyte | Slope (Area/Conc.) | R² | Calculated RRF |
|---|---|---|---|
| Domperidone | 50,250 | 0.9999 | - |
| Impurity C | 43,210 | 0.9998 | 0.86 |
The experimentally determined RRF is 0.86 . This signifies that this compound has a detector response that is only 86% of Domperidone's response at 280 nm.
The Impact of RRF on Final Quantification
Now, consider a test sample of Domperidone API at a concentration of 1000 µg/mL. The chromatogram shows an Impurity C peak with an area of 75,400 and a Domperidone main peak with an area of 50,250,000.
Table 3: Comparison of Quantification Methods | Method | Calculation | Result (% Impurity) | | :--- | :--- | :--- | | Assumption (RRF = 1.0) | (Area_Imp / Area_API) * 100 | (75,400 / 50,250,000) * 100 | 0.150% | | Experimental RRF | (Area_Imp / Area_API) * (1 / RRF) * 100 | (75,400 / 50,250,000) * (1 / 0.86) * 100 | 0.174% |
System Trustworthiness: Protocol Self-Validation
A protocol is only trustworthy if it is self-validating. The final and most critical step is to confirm the accuracy of the determined RRF.[8]
-
Accuracy/Recovery Study:
-
Prepare a solution of Domperidone API at the standard test concentration.
-
Spike this solution with a known amount of this compound (e.g., to a final concentration of 1.5 µg/mL, which corresponds to the 0.15% level).
-
Analyze this spiked sample and quantify the impurity using the formula incorporating the newly calculated RRF (0.86).
-
Calculate the percent recovery: % Recovery = (Measured Concentration / Spiked Concentration) * 100.
-
The acceptance criterion for recovery is typically within 90.0% to 110.0%. Achieving this result validates the RRF value.
-
Alternative Methodologies
While HPLC-UV is the workhorse of QC labs, other technologies can determine RRF, especially when an impurity reference standard is not available.[16] These include:
-
HPLC with a Charged Aerosol Detector (CAD): This detector provides a near-uniform response for non-volatile analytes, allowing for RRF estimation without a pure standard.[17]
-
Quantitative NMR (qNMR): qNMR can determine the concentration of an impurity in a mixture relative to the API, which can then be used with HPLC peak areas to calculate the RRF.[16]
-
HPLC with a Chemiluminescent Nitrogen Detector (CLND): This provides an equimolar response for nitrogen-containing compounds, which can be leveraged to find the RRF.[18][19]
These methods offer powerful alternatives but often require specialized equipment and expertise not universally available in all QC environments.
Final Recommendation
For routine, high-stakes quality control of Domperidone, relying on an assumed RRF of 1.0 for Impurity C is scientifically unsound and introduces unacceptable analytical risk. The structural difference (N-oxide formation) demonstrably alters the UV response.
The definitive approach is the experimental determination of the RRF using the slope method from high-quality linearity data, followed by validation through a recovery study. This ensures that reported impurity levels are a true and accurate reflection of product quality, safeguarding both regulatory standing and patient health.
References
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020, April 14). Relative Response Factor RRF and Correction Factor - HPLC Primer. Retrieved from [Link]
-
Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. Retrieved from [Link]
-
Merugu, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Retrieved from [Link]
-
Hemarsh Technologies. (n.d.). Domperidone EP Impurity C | CAS No.118435-03-3. Retrieved from [Link]
-
Ahmad, I., et al. (2008). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Journal of the Chilean Chemical Society, 53(2), 1488-1491. Retrieved from [Link]
-
Pharma Tech. (2022, March 30). How to establish a Relative Response Factor (RRF)? [Video]. YouTube. Retrieved from [Link]
-
Cleanchem. (n.d.). Domperidone EP Impurity C | CAS No: 118435-03-3. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Domperidone EP Impurity C | CAS No- 118435-03-3. Retrieved from [Link]
-
Jadhav, D. P., et al. (2022). The analytical method for the simultaneous estimation of naproxen and domperidone will be developed by rp- HPLC. International Journal of Pharmacology and Clinical Research, 6(1). Retrieved from [Link]
-
European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone - Impurity C. Retrieved from [Link]
-
Sun, P., et al. (2008). Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors. Journal of Chromatography A, 1177(1), 87-91. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, September). (PDF) Development and validation of RP - HPLC method for simultaneous estimation of famotidine and domperidone in pharmaceutical dosage form. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Academia.edu. (n.d.). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Retrieved from [Link]
Sources
- 1. Domperidone EP Impurity C | CAS No.118435-03-3 | Impurities Standard Suppliers [hemarsh.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 6. veeprho.com [veeprho.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. youtube.com [youtube.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. jchr.org [jchr.org]
- 13. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacologyjournal.in [pharmacologyjournal.in]
- 15. researchgate.net [researchgate.net]
- 16. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 17. Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector [academia.edu]
Safety Operating Guide
Navigating the Disposal of Domperidone Impurity C: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and analysis of pharmaceutical compounds like Domperidone and its impurities are routine. However, the proper disposal of these materials, particularly novel or less-characterized impurities, is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Domperidone Impurity C, ensuring the protection of personnel and the environment.
Understanding this compound: A Profile
-
Harmful if swallowed.
-
A cause of serious eye damage.
-
Suspected of damaging fertility or the unborn child.
-
Potentially causing damage to organs through prolonged or repeated exposure.
-
Harmful to aquatic life with long-lasting effects.
Given these significant health and environmental hazards, this compound must be handled and disposed of with the utmost caution, following protocols for hazardous waste.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| Chemical Name | Domperidone N-Oxide | [1] |
| CAS Number | 118435-03-3 | [1][2] |
| Molecular Formula | C₂₂H₂₄ClN₅O₃ | [1][2] |
| Molecular Weight | ~441.92 g/mol | [1][3] |
| Physical Form | White to Off-White Solid | [1] |
| Key Hazards | Reproductive Toxicity, Organ Damage (suspected), Serious Eye Damage, Harmful if Swallowed, Aquatic Toxicity |
The Regulatory Landscape: RCRA and Pharmaceutical Waste
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] Pharmaceutical waste can be classified as hazardous if it is specifically listed on the P or U lists (40 CFR 261.33) or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7][8][9]
Domperidone and its impurities are not found on the P or U lists.[5][6][8][9][10][11] Therefore, its classification as hazardous waste hinges on its characteristics. Based on the available data suggesting reproductive and organ toxicity, it is highly probable that this compound would be classified as a toxic hazardous waste. As a best practice in laboratory safety, when definitive data is lacking, a conservative approach of treating the substance as hazardous is always recommended.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Step 2: Waste Segregation - The Critical First Move
Proper segregation of chemical waste at the source is paramount for both safety and cost-effective disposal. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and "Halogenated Organic Waste."
Caption: Waste Segregation Workflow.
Step 3: Accumulation and Storage
Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be:
-
Well-ventilated.
-
Away from sources of ignition or reactive chemicals.
-
Under the control of the laboratory personnel.
Step 4: Final Disposal
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. The required method of disposal for halogenated organic compounds is incineration at a permitted facility. Incineration is the preferred method for pharmaceutical waste as it effectively destroys the chemical structure, preventing its release into the environment.
Spill and Emergency Procedures
In the event of a spill of this compound powder:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: Gently cover the spill with an absorbent material designed for solid chemical spills. Avoid creating dust. Carefully scoop the material into the designated halogenated waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as halogenated waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing a robust disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health.
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
Cleanchem. (n.d.). Domperidone EP Impurity C | CAS No: 118435-03-3. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Retrieved from [Link]
-
Arcwood Environmental. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]
-
Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Histological Study of Domperidone Effect on Albino Rat Fetuses. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0002313 - CRS catalogue. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
WM. (n.d.). Listed Hazardous Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
GAIACA. (2021, August 25). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
Sources
- 1. rac-Domperidone EP Impurity C (Domperidone N-Oxide) [cymitquimica.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 6. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
- 8. wmsolutions.com [wmsolutions.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. dep.wv.gov [dep.wv.gov]
Navigating the Safe Handling of Domperidone Impurity C: A Guide for Laboratory Professionals
For Immediate Implementation: This guide furnishes essential safety protocols and logistical frameworks for the handling and disposal of Domperidone Impurity C. Designed for researchers, scientists, and drug development professionals, this document provides a procedural blueprint to ensure personnel safety and operational integrity.
Hazard Assessment and Risk Mitigation
Based on the toxicological profile of a domperidone impurity mixture, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Poses a significant risk of severe eye injury.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
Given these risks, a multi-layered approach to risk mitigation is imperative, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the operator.[4]
-
Containment: All handling of this compound in powder form must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent the inhalation of airborne particles.[1] For highly potent compounds, facilities should be designed with single-pass air systems and appropriate air-pressure differentials to prevent cross-contamination.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is stored or handled.[2]
Administrative Controls: Standard Operating Procedures
Clear and concise standard operating procedures (SOPs) are crucial for reinforcing safe work practices.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Training: All personnel must receive comprehensive training on the hazards of the compound, the proper use of PPE, and emergency procedures before handling the substance.
-
Hygiene Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[2] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals.[5] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon leaving the work area. |
| Eye and Face Protection | Safety Goggles and Face Shield: Use chemical splash goggles that provide a complete seal around the eyes. In addition, a face shield should be worn to protect the entire face from splashes. |
| Respiratory Protection | NIOSH-Approved Respirator: For activities that may generate dust or aerosols, a NIOSH-approved respirator is required.[1] A powered air-purifying respirator (PAPR) is the industry standard for non-sterile pharmaceutical production operations involving potent compounds.[4][6] |
| Body Protection | Disposable Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn to protect the skin and clothing from contamination. |
| Foot Protection | Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for minimizing exposure risk.
Step 1: Preparation
-
Verify that the chemical fume hood or CVE is functioning correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment and materials before introducing the compound.
-
Don the appropriate PPE following the correct sequence.
Step 2: Weighing and Handling
-
Perform all manipulations of the solid compound within the containment unit.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
Handle the compound gently to avoid generating dust.
Step 3: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Carefully package and label all waste materials.
-
Doff PPE in the designated area, following the correct sequence to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is critical to prevent environmental contamination and secondary exposure.
Decontamination Protocol
A multi-step cleaning process is recommended for areas and equipment contaminated with potent compounds.[7]
-
Deactivation: Use a suitable deactivating agent. A 2% sodium hypochlorite (bleach) solution is often used, followed by a neutralizing agent like sodium thiosulfate to prevent corrosion of stainless steel surfaces.[7]
-
Cleaning: Use a germicidal detergent to remove any remaining residue.[7]
-
Rinsing: Rinse thoroughly with purified water.
The decontamination procedure should involve spraying the surface with the deactivating solution, allowing a short contact time, and then wiping it dry with a clean towel, repeating this sequence multiple times.[8]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of according to federal, state, and local regulations.[9]
-
Waste Segregation: All contaminated materials, including gloves, gowns, bench liners, and cleaning materials, must be segregated into clearly labeled, leak-proof hazardous waste containers.[9]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Drug Waste."[9]
-
Disposal Route: Do not dispose of this waste in standard trash or down the drain.[10] Arrange for disposal through a licensed hazardous waste management company that can handle pharmaceutical waste, typically via incineration.[9]
Waste Management Workflow
The following diagram outlines the appropriate workflow for managing waste contaminated with this compound.
Caption: Hazardous Waste Management Workflow
By implementing these comprehensive safety and handling procedures, laboratories can effectively mitigate the risks associated with this compound, ensuring the well-being of their personnel and maintaining a safe research environment.
References
-
Domperidone impurity mixture - European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. [Link]
-
Methods for Pharmaceutical Decontamination - CURIS System. [Link]
-
Respiratory Protective Equipment in the Pharmaceutical Industry. [Link]
-
USP 800 & Hazardous Drug Disposal - Stericycle. [Link]
-
Pharmaceutical Facility Sanitization: Best Practices Considered. [Link]
-
Containment of High-Potency Products in a GMP Environment - BioProcess International. [Link]
-
Domperidone EP Impurity C | CAS No- 118435-03-3 - GLP Pharma Standards. [Link]
-
Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ. [Link]
-
DECONTAMINATION AND CLEANING - ASHP Publications. [Link]
-
eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration - OSHA. [Link]
-
Understanding the Types of Cleaning in Pharma | A How to Guide - Pritchard Industries. [Link]
-
Potent Pharmaceutical Compound Containment Case Study - AIHA. [Link]
-
Management Of Hazardous Waste Pharmaceuticals - NYSDEC - Department of Environmental Conservation. [Link]
-
Recommendation on Chemical Resistance - Sempermed Gloves. [Link]
-
Glove Chemical Compatibility Guide - Enviro Safety Products. [Link]
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biomatiq.com [biomatiq.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. aiha.org [aiha.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
